molecular formula C₁₀₀H₁₄₉N₃₁O₂₃ B612703 1235882-91-3 CAS No. 1235882-91-3

1235882-91-3

Cat. No.: B612703
CAS No.: 1235882-91-3
M. Wt: 2153.45
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Description

Competence-Stimulating Peptide-12261, a sixteen peptide, is a fragment of competence-stimulating peptide. Competence-Stimulating Peptide, a quorum-sensing molecule, competence-stimulating peptide (CSP) which inhibits germ tube (GT) formation.

Properties

CAS No.

1235882-91-3

Molecular Formula

C₁₀₀H₁₄₉N₃₁O₂₃

Molecular Weight

2153.45

sequence

One Letter Code: EIRQTHNIFFNFFKRR

Origin of Product

United States

Foundational & Exploratory

Competence-Stimulating Peptide-12261: A Master Regulator of Streptococcus mitis Competence and Interspecies Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Competence-Stimulating Peptide-12261 (CSP-12261): Mechanism, Crosstalk, and Experimental Application Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Competence-Stimulating Peptide-12261 (CSP-12261) is the specific peptide pheromone responsible for triggering the competence regulon in Streptococcus mitis type strain NCTC 12261 (CCUG 31611). Unlike the widely studied CSP-1 and CSP-2 of Streptococcus pneumoniae, CSP-12261 possesses a unique primary sequence (EIRQTHNIFFNFFKRR ) that confers high specificity for its cognate histidine kinase receptor, ComD.

Beyond its canonical role in intraspecies quorum sensing (QS), CSP-12261 has emerged as a critical tool in two advanced research domains:

  • Interspecies Crosstalk: It functions as a trans-acting signal capable of modulating the quorum sensing circuitry of pathogenic S. pneumoniae, offering a scaffold for the design of "pan-streptococcal" quorum sensing modulators.

  • Host-Microbe Interaction: Recent data implicates CSP-12261 in the activation of host G-protein coupled receptors (GPCRs), specifically Bitter Taste Receptors (T2Rs), bridging the gap between bacterial communication and host innate immunity.

Molecular Architecture and Physicochemical Properties

CSP-12261 is a ribosomally synthesized, unmodified linear peptide. Upon secretion and accumulation in the extracellular milieu, it adopts an amphipathic


-helical conformation essential for receptor binding.
Table 1: Physicochemical Profile of CSP-12261
PropertyData
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OH (EIRQTHNIFFNFFKRR )
Length 16 Amino Acids
Molecular Weight ~2153.5 Da
Isoelectric Point (pI) ~12.0 (Highly Basic)
Net Charge (pH 7.0) +4
Hydrophobicity High (Contains 5 Phenylalanine residues)
Solubility Water soluble; prone to aggregation at high concentrations due to hydrophobic core.[1][2]
Cognate Receptor S. mitis ComD (Histidine Kinase)
Host Receptor Targets T2R7, T2R49 (Human Bitter Taste Receptors)

Mechanism of Action

The ComABCDE Signaling Cascade

The function of CSP-12261 is governed by the comABCDE operon. The peptide functions as an autoinducer in a positive feedback loop.

  • Synthesis & Export: The precursor peptide (ComC) is cleaved and exported by the ABC transporter ComAB.

  • Sensing: When extracellular CSP-12261 reaches a threshold concentration, it binds to the transmembrane histidine kinase ComD.[3]

  • Signal Transduction: ComD autophosphorylates and transfers the phosphate group to the cytosolic response regulator ComE.[4]

  • Gene Activation: Phosphorylated ComE (ComE~P) binds to promoters of "early" competence genes, including comX (alternative sigma factor

    
    ).[4]
    
  • Competence State:

    
     drives the expression of "late" genes responsible for DNA uptake machinery, recombination (RecA), and fratricide (bacteriocins).
    
The "Predatory" Fratricide Mechanism

A critical, often overlooked function of CSP-12261 is the induction of fratricide . Competent S. mitis cells express cell-wall hydrolases (CBPs) and bacteriocins that lyse non-competent siblings or closely related species (like S. pneumoniae). This releases genomic DNA into the environment, which the competent cells then uptake—a survival strategy to acquire antibiotic resistance genes or virulence factors.[3]

Visualization of the Signaling Pathway

CSP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSP CSP-12261 (Mature Peptide) ComD ComD Receptor (Histidine Kinase) CSP->ComD Binding (Threshold Dependent) T2R Host T2R Receptor (Off-Target/Host Sensing) CSP->T2R Innate Immunity Trigger (Ca2+ Flux) ComE ComE (Response Regulator) ComD->ComE Phosphorylation ComAB ComAB (Transporter/Protease) ComAB->CSP Secretion ComE_P ComE~P (Active) ComE->ComE_P ComC Pre-CSP (ComC) ComE_P->ComC Positive Feedback Loop ComX ComX (Sigma Factor) ComE_P->ComX Transcription Activation ComC->ComAB Processing & Export LateGenes Late Competence Genes (DNA Uptake, Fratricins) ComX->LateGenes Regulon Activation

Figure 1: The CSP-12261 signaling network, illustrating the autocrine feedback loop (ComDE), the export mechanism (ComAB), and the interaction with host receptors (T2R).

Experimental Protocols

Peptide Handling and Solubilization

CSP-12261 is hydrophobic. Improper solubilization is the primary cause of experimental failure (false negatives).

  • Stock Preparation: Dissolve lyophilized CSP-12261 in 50 mM acetic acid or DMSO to a concentration of 1-2 mM. Do not use water or PBS directly, as the peptide may aggregate.

  • Storage: Aliquot into low-binding tubes and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into the culture medium immediately prior to use.

Competence Induction Assay (Luciferase Reporter)

This protocol validates the biological activity of CSP-12261 using a comX::luc (luciferase) reporter strain of S. mitis or a cross-reactive S. pneumoniae mutant.

Materials:

  • Reporter Strain: S. mitis NCTC 12261 (comX::luc) or S. pneumoniae R6 (comX::luc).

  • Medium: C+Y Medium (pH 7.9) supplemented with luciferin.

  • CSP-12261 Stock (1 mM).

Workflow:

  • Inoculation: Dilute overnight culture 1:100 into fresh C+Y medium (pH 7.9).

  • Growth: Incubate at 37°C until OD600 reaches 0.05 (early log phase).

  • Induction: Aliquot 200 µL of culture into a 96-well white microplate.

  • Treatment: Add CSP-12261 to wells in a gradient (0, 10, 50, 100, 250, 500, 1000 nM).

  • Measurement: Monitor Luminescence (RLU) and OD600 every 5 minutes for 2 hours in a plate reader.

  • Validation: A sharp peak in luminescence should occur 15–20 minutes post-addition.

    • Note: If using wild-type S. mitis, natural competence is transient.[5] The "window of opportunity" is narrow.

Host Interaction Assay (Calcium Flux)

To verify the activation of bitter taste receptors (T2Rs).

Workflow:

  • Cell Line: HEK293T cells transfected with human T2R7 or T2R49 and G

    
    16gust44 (coupling protein).
    
  • Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.

  • Stimulation: Inject CSP-12261 (1–10 µM).

  • Readout: Measure fluorescence increase (Ex/Em 494/516 nm) indicative of intracellular Ca2+ release.

References

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from [Link][1]

  • Salvadori, G., et al. (2019). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. Frontiers in Microbiology. Retrieved from [Link]

  • Johnsborg, O., et al. (2008).[2] A predatory mechanism dramatically increases the efficiency of lateral gene transfer in Streptococcus pneumoniae and related commensal species.[2] Molecular Microbiology. Retrieved from [Link]

  • Medapati, M. R., et al. (2021). Bitter Taste Receptor T2R14 Modulates Gram-Positive Bacterial Internalization and Survival in Gingival Epithelial Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhu, L., & Lau, F. (2011). Inhibition of Competence Development, Horizontal Gene Transfer and Virulence in Streptococcus pneumoniae by a Modified Competence Stimulating Peptide. PLOS Pathogens. Retrieved from [Link]

Sources

Technical Guide: The S. mitis Competence-Stimulating Peptide (CSP-12261)

[1][2][3]

Executive Summary

The peptide EIRQTHNIFFNFFKRR , scientifically designated as CSP-12261 (or S. mitis-CSP-2), is a bioactive pheromone originating from Streptococcus mitis type strain NCTC 12261 (CCUG 31611).[1][2] It functions as a Competence-Stimulating Peptide (CSP) , a critical quorum-sensing (QS) signal that regulates genetic transformation, biofilm formation, and virulence factor expression in streptococci.[1][2][3]

This guide provides a comprehensive technical analysis of CSP-12261, detailing its physicochemical properties, biosynthetic origin, mechanism of action via the ComABCDE signal transduction pathway, and its utility in studying interspecies communication between oral commensals and pathogens like Streptococcus pneumoniae.

Part 1: Sequence Analysis & Physicochemical Profile

The sequence EIRQTHNIFFNFFKRR is a cationic, amphipathic heptadecapeptide (16 residues). Its structural integrity is defined by a hydrophobic core flanked by charged termini, a hallmark of streptococcal CSPs required for receptor interaction.

Table 1: Physicochemical Properties of CSP-12261[3]
PropertyValueTechnical Significance
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OHFull mature pheromone sequence.
Length 16 Amino AcidsOptimal length for ComD receptor binding loops.
Molecular Formula C₁₀₀H₁₄₉N₃₁O₂₃--
Molecular Weight ~2153.5 DaVerifiable via MALDI-TOF MS (M+H⁺ peak).
Isoelectric Point (pI) ~12.01Highly basic due to Arg/Lys content; facilitates interaction with negatively charged bacterial membranes.
Net Charge (pH 7.0) +4Critical for electrostatic attraction to the ComD sensor kinase.
Hydrophobicity High (Phe-Phe motifs)The central "Phe-Phe-Asn-Phe-Phe" core drives hydrophobic packing into the receptor pocket.

Part 2: Discovery & Biosynthetic Origin

The comC Locus

CSP-12261 is encoded by the comC gene within the com operon of S. mitis. It is synthesized as a larger precursor peptide (pre-CSP) containing an N-terminal leader sequence.

Processing Mechanism

The maturation of EIRQTHNIFFNFFKRR follows a strict "Double-Glycine" processing rule, common to bacteriocins and peptide pheromones in Gram-positive bacteria.

  • Translation: The comC gene is translated into a pre-CSP.

  • Recognition: The ComAB transporter (an ABC transporter with proteolytic activity) recognizes a conserved Gly-Gly (GG) motif in the leader sequence.

  • Cleavage & Export: ComAB cleaves the peptide bond immediately following the GG motif and translocates the C-terminal fragment (the mature EIRQTHNIFFNFFKRR) into the extracellular space.

Biosynthesiscluster_cellIntracellularcluster_membraneMembranecluster_extraExtracellularGenecomC GenemRNAmRNAGene->mRNATranscriptionPreCSPPre-CSP(Leader-GG-EIRQ...)mRNA->PreCSPTranslationComABComAB Transporter(Protease/Exporter)PreCSP->ComABTargeting (GG Motif)MatureCSPMature CSP-12261(EIRQTHNIFFNFFKRR)ComAB->MatureCSPCleavage & Export

Figure 1: Biosynthetic processing of CSP-12261 from the comC gene product via the ComAB transporter.

Part 3: Mechanism of Action (The Com Pathway)

Once extracellular, CSP-12261 functions as an autoinducer. It does not enter the cell but binds to a membrane-bound histidine kinase receptor, initiating a phosphorelay cascade.

The Signaling Cascade
  • Sensing: CSP-12261 binds to the extracellular loop of ComD , a histidine kinase receptor. In S. mitis, this is the cognate ComD. In S. pneumoniae, this peptide can cross-activate ComD2 (and weakly ComD1), demonstrating interspecies crosstalk.

  • Transphosphorylation: Binding induces dimerization and autophosphorylation of ComD.

  • Signal Transfer: The phosphate group is transferred to ComE , a cytoplasmic response regulator.

  • Transcriptional Activation: Phosphorylated ComE (ComE~P) dimerizes and binds to promoters containing direct repeats, activating the expression of "early" competence genes, including comX .

  • Competence State: ComX (an alternative sigma factor) directs RNA polymerase to transcribe "late" competence genes required for DNA uptake (transformasome assembly).

ComPathwaycluster_membraneCell Membranecluster_cytoCytoplasmCSPExtracellular CSP-12261(High Concentration)ComDComD Receptor(Histidine Kinase)CSP->ComDBindsComEComE(Response Regulator)ComD->ComEPhosphorelay (P)ComEPComE~P(Active Dimer)ComE->ComEPDimerizationComX_GenecomX GeneComEP->ComX_GeneActivates TranscriptionComX_ProteinSigma Factor X(ComX)ComX_Gene->ComX_ProteinTranslationLateGenesLate Genes(DNA Uptake Machinery)ComX_Protein->LateGenesInitiates Competence

Figure 2: The ComABCDE signal transduction pathway activated by CSP-12261.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To obtain high-purity CSP-12261 for research, chemical synthesis is preferred over biological isolation.

  • Resin: Rink Amide MBHA resin (provides C-terminal amide, mimicking the native biological stability).

  • Strategy: Fmoc/tBu chemistry.

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIPS, 2.5% H₂O.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).

  • Validation: ESI-MS or MALDI-TOF. Expected Mass: 2153.5 Da.[2]

Competence Induction Assay (Transformation Efficiency)

This protocol validates the biological activity of synthetic CSP-12261 using S. mitis or a comD-compatible S. pneumoniae strain.

Reagents:

  • C+Y Medium: (Casamino acids + Yeast extract, pH 6.8).

  • Reporter Strain: S. mitis NCTC 12261 or S. pneumoniae R6 (ComD2 variant).

  • Donor DNA: Chromosomal DNA carrying an antibiotic resistance marker (e.g., strR or kanR).

  • Synthetic CSP-12261: Stock solution (1 mM in water/DMSO).

Workflow:

  • Culture: Grow bacteria in C+Y medium to early log phase (OD₆₀₀ ~ 0.05–0.1).

  • Induction: Aliquot 1 mL of culture. Add CSP-12261 to a final concentration of 100–250 nM .

  • DNA Addition: Immediately add donor DNA (1 µg/mL).

  • Incubation: Incubate at 37°C for 80 minutes (allows for DNA uptake and expression).

  • Selection: Plate serial dilutions onto blood agar containing the selective antibiotic.

  • Calculation: Transformation Efficiency = (Transformant CFU / Total CFU).

Part 5: Interspecies Crosstalk & Therapeutic Potential

The "Mitis Group" Connection

S. mitis and S. pneumoniae are genetically distinct but evolutionarily close.[4] They inhabit the same oral/nasopharyngeal niche.

  • Agonism: CSP-12261 can activate the competence system of S. pneumoniae strains expressing the ComD2 receptor allele.

  • Antagonism: In some contexts, non-cognate CSPs can competitively inhibit the receptor without triggering the cascade, effectively "jamming" the communication lines (Quorum Quenching).

Research Application

Researchers use CSP-12261 to:

  • Map Receptor Specificity: Determine which amino acid residues (specifically the hydrophobic Phe-rich core) are essential for ComD activation.

  • Study Horizontal Gene Transfer (HGT): Understanding how commensal S. mitis might act as a reservoir for antibiotic resistance genes that are subsequently transferred to pathogenic S. pneumoniae via CSP-mediated competence.

References

  • Håvarstein, L. S., et al. (1995). "Identification of the bacteriocin-like peptide which coordinates the competence regulon in Streptococcus pneumoniae." Molecular Microbiology. Link

  • Kilian, M., et al. (2008).[3] "Evolution of Streptococcus pneumoniae and its close commensal relatives." PLOS ONE. Link

  • Johnsborg, O., et al. (2008). "A hydrophobic patch in the competence-stimulating peptide, a pneumococcal competence pheromone, is essential for specificity and biological activity." Journal of Bacteriology. Link

  • Salvadori, G., et al. (2019). "Competence-Stimulating Peptide-Based Quorum Sensing Modulation in Streptococcus pneumoniae." Frontiers in Microbiology. Link

  • GenScript. (n.d.). "Competence-Stimulating Peptide-12261 (EIRQTHNIFFNFFKRR) Product Sheet." Link

Technical Guide: CSP-12261 in Bacterial Quorum Sensing & Host Immunity

[1][2]

Executive Summary

CSP-12261 is a specialized Competence-Stimulating Peptide (CSP) pheromone belonging to the Streptococcus mitis group (SMG).[1] While historically categorized alongside pneumococcal CSP-1 and CSP-2, CSP-12261 exhibits a distinct pharmacological profile characterized by high specificity for the ComD histidine kinase receptor and a novel "off-target" interaction with host bitter taste receptors (T2Rs).

This guide provides a technical deep-dive into the mechanistic role of CSP-12261 in mediating quorum sensing (QS), inducing the "competent" state (X-state), and triggering host innate immune responses. It serves as a blueprint for researchers utilizing CSP-12261 to study bacterial communication, lateral gene transfer (LGT), and host-pathogen signaling.

Molecular Profile & Physicochemical Properties[2][3]

CSP-12261 is a 16-residue peptide. Unlike the canonical CSP-1 (S. pneumoniae), CSP-12261 possesses a highly hydrophobic core rich in Phenylalanine (Phe), which dictates specific handling protocols to prevent aggregation during experimental assays.

Table 1: Physicochemical Characterization of CSP-12261
PropertySpecification
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OH (EIRQTHNIFFNFFKRR)
Molecular Weight 2153.5 Da
Isoelectric Point (pI) ~11.0 (Highly Basic)
Hydrophobicity High (Contains 5 Phe residues)
Receptor Target (Bacteria) ComD Histidine Kinase (Specific Alleles)
Receptor Target (Host) T2R7, T2R49 (Bitter Taste Receptors)
Solubility Poor in neutral aqueous buffer.[2] Requires acidic or organic solvent (e.g., 5% Acetic Acid or DMSO) for stock.

Mechanistic Deep Dive: The Bacterial Quorum Sensing Pathway

The ComABCDE Circuit

CSP-12261 functions as the autoinducer in the ComABCDE signal transduction pathway. In Streptococcus species, this system regulates genetic competence—the physiological state allowing bacteria to uptake exogenous DNA.

  • Secretion: The precursor peptide (ComC) is processed and secreted by the ComAB transporter, releasing mature CSP-12261 into the extracellular milieu.

  • Sensing: Upon reaching a threshold concentration (quorum), CSP-12261 binds to the membrane-bound histidine kinase ComD .

  • Signal Transduction: Ligand binding induces ComD autophosphorylation, which transfers the phosphate group to the response regulator ComE .

  • Gene Activation: Phosphorylated ComE (ComE~P) dimerizes and binds to promoters of "early" competence genes, including comX (an alternative sigma factor).

  • The X-State: ComX drives the transcription of "late" genes involved in DNA uptake and recombination (e.g., ssbB, dprA), as well as fratricide effectors (e.g., cbpD) that kill non-competent siblings to release DNA.

Visualization of the Signaling Pathway

The following diagram illustrates the CSP-12261 signaling cascade, highlighting the feedback loop and downstream effectors.

ComPathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmCSPCSP-12261(Autoinducer)ComDComD(Histidine Kinase)CSP->ComDBindingComEComE(Response Regulator)ComD->ComEPhosphorylationComABComAB(Transporter)ComAB->CSPSecretion/ProcessingComE_PComE~P(Active Dimer)ComE->ComE_PDimerizationComXComX(Sigma Factor)ComE_P->ComXTranscriptional ActivationLateGenesLate Genes(DNA Uptake/Fratricide)ComX->LateGenesPromoter BindingLateGenes->ComABPositive Feedback

Figure 1: The ComABCDE quorum sensing circuit activated by CSP-12261. Note the positive feedback loop driving the population-wide "X-state".

Novel Insight: Host-Pathogen Interaction (T2R Signaling)

Recent application science has revealed that CSP-12261 is not limited to bacterial receptors. It acts as a potent agonist for human Bitter Taste Receptors (T2Rs) , specifically T2R7 and T2R49, found on gingival epithelial cells. This interaction suggests a mechanism where the host "tastes" the bacterial quorum to mount an early immune defense.

The T2R-Calcium Axis
  • Agonism: CSP-12261 binds T2R7/T2R49.[2]

  • Cascade: Activates G-protein (gustducin-like)

    
     Phospholipase C 
    
    
    (PLC
    
    
    ).
  • Outcome: IP3-mediated release of intracellular Ca

    
    , triggering the secretion of antimicrobial peptides (AMPs).
    
Table 2: CSP-12261 Activity at Host Receptors
ReceptorEC50 (µM)Physiological Response
T2R7 7.2 ± 2.3Ca

mobilization, AMP secretion
T2R49 6.2 ± 1.9Ca

mobilization, AMP secretion
T2R14 No EffectSpecificity Control

Experimental Protocols

Peptide Preparation (Critical Step)

Due to the hydrophobic phenylalanine core, improper solubilization will lead to peptide precipitation and inconsistent EC50 data.

  • Stock Solution (1 mM): Dissolve lyophilized CSP-12261 in 50% DMSO or 10 mM Acetic Acid . Do not use PBS or water directly.

  • Aliquoting: Store in low-bind tubes at -20°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

  • Working Solution: Dilute stock into the assay medium (e.g., THY broth or HBSS) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Bacterial Competence Reporter Assay

This protocol validates the biological activity of CSP-12261 using a Streptococcus reporter strain (e.g., S. pneumoniae R6 derivative carrying a ssbB::luc or comX::lacZ fusion).

Materials:

  • Reporter Strain (S. pneumoniae R6 ssbB::luc)

  • C+Y Medium (pH 7.9)

  • Luciferin substrate

  • CSP-12261 Stock[1][3]

Workflow:

  • Culture: Grow reporter strain in C+Y medium to early log phase (OD

    
     ~0.05).
    
  • Plating: Transfer 200 µL of culture into a 96-well white-walled plate.

  • Induction: Add CSP-12261 at varying concentrations (0.1 nM – 1000 nM). Include a CSP-1 control and a solvent blank.

  • Measurement: Incubate at 37°C. Monitor luminescence (RLU) and OD

    
     every 5 minutes for 60 minutes.
    
  • Analysis: Plot RLU/OD vs. Time. A sharp peak at 20–30 minutes indicates successful quorum sensing activation.

Host Calcium Mobilization Assay (T2R Activation)

Workflow:

  • Seeding: Plate HEK293T cells expressing T2R7 or Gingival Epithelial Cells (GECs) in 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 NW calcium indicator for 45 mins at 37°C.

  • Stimulation: Inject CSP-12261 (1–50 µM).

  • Readout: Measure fluorescence (Ex/Em 494/516 nm) using a kinetic plate reader (read every 2s for 120s).

  • Validation: Pre-treat with U-73122 (PLC

    
     inhibitor) to confirm pathway specificity.
    

Therapeutic & Research Applications

Anti-Virulence Drug Discovery

CSP-12261 analogs can be designed as ComD Competitive Antagonists . By blocking the receptor without triggering phosphorylation, these "quorum quenchers" can suppress:

  • Antibiotic resistance transfer (transformation).

  • Pneumolysin release (virulence factor).

  • Fratricide-mediated tissue damage.

Immune Adjuvants

Given its ability to activate T2R receptors and mobilize calcium in epithelial cells, CSP-12261 derivatives are being explored as mucosal adjuvants to enhance innate immunity (defensin secretion) in the oral cavity, potentially preventing colonization by cariogenic or pathogenic streptococci.

References

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from [Link][1]

  • Johnsborg, O., Eldholm, V., & Håvarstein, L. S. (2008). A predatory mechanism dramatically increases the efficiency of lateral gene transfer in Streptococcus pneumoniae and related commensal species.[3] Molecular Microbiology, 69(1), 245-253.[3] Retrieved from [Link]

  • IADR Abstract Archives. (2015). The Role of Bitter Taste Receptors in Oral Innate Immunity. Retrieved from [Link]

  • AnaSpec. (n.d.). Competence-Stimulating Peptide-2 and Variants. Retrieved from [Link]

A Technical Guide to Competence-Stimulating Peptide-12261 and the Regulation of Genetic Competence in Streptococcus

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Natural genetic transformation is a primary driver of evolution in bacteria, facilitating the acquisition of new genetic traits such as antibiotic resistance and virulence factors.[1][2] In many streptococcal species, this process is not constitutive but is tightly regulated by a quorum-sensing (QS) system mediated by extracellular signaling molecules known as competence-stimulating peptides (CSPs).[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms underpinning CSP-mediated competence, with a focus on the canonical pathway found in Streptococcus pneumoniae. We will use the designation "Competence-Stimulating Peptide-12261" (CSP-12261) to represent a specific, synthetic 17-amino acid peptide agonist used to experimentally induce this pathway. This document will detail the core signaling cascade, provide validated experimental protocols for its study, and discuss the broader implications for bacterial physiology and drug development.

Introduction: The Phenomenon of Genetic Competence

Natural transformation is the process by which a bacterial cell actively takes up exogenous DNA from its environment and incorporates it into its genome via homologous recombination.[2][6] This capacity, known as competence , is a transient physiological state that allows bacteria to adapt to environmental pressures.[6][7] In pathogenic species like S. pneumoniae, competence is critical for the spread of antibiotic resistance genes and contributes significantly to its virulence and genomic plasticity.[3][8][9]

The development of competence in Streptococcus is a sophisticated, cell-density-dependent process governed by a quorum-sensing mechanism.[3][5] Bacteria release small signaling peptides (pheromones) into the environment; once a threshold concentration is reached, these peptides trigger a coordinated gene expression program throughout the population, preparing the cells for DNA uptake.[5][8][10] The most well-characterized of these signals is the Competence-Stimulating Peptide (CSP).[3]

The Core Components of the CSP Signaling System

The induction of competence relies on a highly conserved set of proteins that produce, export, detect, and respond to the CSP signal. The genetic loci for these components are typically organized within the comCDE operon.[10][11]

ComponentGene(s)Function
CSP Precursor comCEncodes the pro-peptide, which includes an N-terminal leader sequence with a double-glycine motif.[5][8]
ABC Transporter comABA dedicated ABC transporter complex that recognizes the leader sequence, cleaves the pro-peptide to produce the mature CSP, and exports it from the cell.[8][11][12]
Histidine Kinase Receptor comDA transmembrane sensor protein. Its extracellular domain binds to mature CSP.[8][13]
Response Regulator comEA cytosolic protein that, upon activation by ComD, functions as a transcriptional regulator for early competence genes.[10][14]
Alternative Sigma Factor comX (or sigX)The master regulator of "late" competence genes. Its expression is induced by activated ComE.[1][7][15]
Competence-Specific Factor comWA protein required for the stability and activity of the ComX sigma factor.[1][7][16]

Table 1: Key proteins involved in the CSP-mediated competence induction pathway.

The Molecular Cascade of Competence Induction

The journey from an extracellular peptide signal to the assembly of DNA uptake machinery involves a precise, two-stage transcriptional activation process. This entire cascade is transient, with the competent state lasting for a limited window of time.[7]

Early Gene Activation: The ComDE Two-Component System

The process is initiated when the extracellular concentration of CSP reaches a critical threshold.[8][9]

  • Sensing the Signal: Mature CSP binds to the extracellular domain of its cognate receptor, the histidine kinase ComD.[8][10] This binding event induces a conformational change.

  • Phosphorelay: The activated ComD autophosphorylates a conserved histidine residue in its cytoplasmic domain. This phosphate group is then transferred to a specific aspartate residue on the response regulator, ComE.[8][17]

  • Transcriptional Activation: Phosphorylated ComE (ComE~P) is an active transcription factor. It binds to specific direct-repeat sequences in the promoter regions of "early" competence genes, activating their transcription.[1][11] This regulon includes the comAB and comCDE operons themselves (creating a positive feedback loop), as well as the crucial genes comX and comW.[1][11]

Late Gene Activation: The ComX Regulon

The activation of early genes sets the stage for the expression of the machinery required for transformation.

  • Master Regulator Synthesis: The transcription of comX (also known as sigX) produces an alternative sigma factor.[7][12][15]

  • Holoenzyme Formation: The ComX protein associates with the core RNA polymerase, directing it to recognize and bind to a specific promoter motif (the "Com box" or "CIN-box") found upstream of all "late" competence genes.[18] The ComW protein is essential for stabilizing ComX and stimulating its transcriptional activity.[7][16]

  • Expression of the Transformasome: The ComX regulon consists of approximately 80 genes.[19] These genes encode the structural components of the DNA uptake apparatus (the transformasome), including a type IV-like pilus for DNA binding, a nuclease to process incoming DNA into a single strand, and proteins for translocating the ssDNA across the membrane.[18][20] It also includes proteins involved in homologous recombination (e.g., DprA) and fratricide (e.g., CbpD), a mechanism where competent cells lyse non-competent neighbors to release their DNA.[1][19]

CSP_Signaling_Pathway CSP-12261 Signaling Cascade for Genetic Competence cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CSP CSP-12261 ComD ComD (Histidine Kinase) CSP->ComD 1. Binding ComE ComE (Response Regulator) ComD->ComE ComE_P ComE~P EarlyGenes Early Genes (comCDE, comX) ComE_P->EarlyGenes 3. Transcription ComX ComX (σX) (Sigma Factor) Holoenzyme RNAP-σX Holoenzyme ComX->Holoenzyme 4. Association RNAP RNA Polymerase RNAP->Holoenzyme LateGenes Late Genes (Transformasome, etc.) Holoenzyme->LateGenes 5. Transcription EarlyGenes->ComX Synthesis

Figure 1: The CSP-12261 signal transduction pathway leading to the expression of late competence genes.

Experimental Methodologies

Studying the effects of CSP-12261 requires robust and reproducible protocols. Here we detail a standard methodology for inducing and quantifying genetic transformation in S. pneumoniae.

Protocol: CSP-12261 Induced Transformation Assay

This protocol describes the induction of competence in a recipient S. pneumoniae strain and subsequent transformation with homologous DNA carrying a selectable marker (e.g., antibiotic resistance).

Rationale: The core principle is to artificially trigger the competence cascade with a known concentration of synthetic CSP. By providing a source of transforming DNA (tDNA) with a selectable marker, we can quantify the number of successful transformation events by plating on selective media. This provides a direct measure of the biological activity of the peptide and the competence of the strain.

Transformation_Workflow Experimental Workflow for Transformation Assay start Start: S. pneumoniae Culture growth 1. Grow to Early-Log Phase (e.g., OD600 ≈ 0.1) start->growth induce 2. Induce with CSP-12261 (e.g., 100 ng/mL) growth->induce add_dna 3. Add Transforming DNA (e.g., 1 µg/mL Novobiocin-R DNA) induce->add_dna incubate 4. Incubate for DNA Uptake (30-45 min at 37°C) add_dna->incubate terminate 5. Terminate Reaction (Add DNase I) incubate->terminate phenotype 6. Phenotypic Expression (Incubate 90 min at 37°C) terminate->phenotype plate_total 7a. Plate Dilutions on Non-Selective Agar (for Total CFU) phenotype->plate_total plate_selective 7b. Plate Dilutions on Selective Agar (+Novobiocin) (for Transformants) phenotype->plate_selective end 8. Incubate Plates & Count Colonies Calculate Transformation Frequency plate_total->end plate_selective->end

Figure 2: A generalized workflow for a CSP-induced genetic transformation experiment.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate the desired S. pneumoniae recipient strain into a suitable medium (e.g., C+Y medium) and grow at 37°C without agitation to an early-logarithmic phase (e.g., OD550 = 0.05-0.1).

    • Causality: Cells are most receptive to CSP induction during early- to mid-log phase. Using a pre-warmed, slightly acidic medium (pH ~6.8) can enhance competence in some strains.

  • Competence Induction: Add synthetic CSP-12261 to the culture at a final concentration of 100-250 ng/mL.[17] Incubate for 10-12 minutes at 37°C.

    • Causality: This duration is typically sufficient for the expression of early genes and the beginning of late gene expression.

  • Addition of Transforming DNA: Add purified homologous DNA containing a selectable marker (e.g., chromosomal DNA from a novobiocin-resistant strain) to a final concentration of 100-1000 ng/mL.[7]

  • DNA Uptake and Recombination: Incubate the mixture for an additional 30-45 minutes at 37°C to allow for DNA binding, uptake, and recombination.

  • Termination of Uptake: Add DNase I (final concentration ~10 µg/mL) to the culture to degrade any remaining extracellular DNA, and incubate for 5 minutes.[7]

    • Self-Validation: This step is critical to ensure that only DNA that has been successfully taken up by the cells can lead to transformation, preventing new transformation events during the subsequent outgrowth phase.

  • Phenotypic Expression: Centrifuge the cells, resuspend them in fresh, non-selective medium, and incubate for 60-90 minutes at 37°C.

    • Causality: This allows time for the antibiotic resistance gene to be expressed, producing the protein that confers resistance. Without this step, cells may be plated on selective media before they can survive.

  • Quantification: Prepare serial dilutions of the culture and plate onto i) non-selective agar to determine the total number of viable cells (CFU/mL) and ii) selective agar containing the appropriate antibiotic to determine the number of transformants.

  • Analysis: After overnight incubation, count the colonies on both sets of plates and calculate the transformation frequency:

    • Transformation Frequency = (Number of Transformants / Total Viable Cells)

Expected Data and Interpretation

The results of a transformation assay can be summarized to compare the effects of different conditions.

Condition[CSP-12261] (ng/mL)Mean Total CFU/mLMean Transformant CFU/mLTransformation Frequency
Negative Control02.1 x 10⁸<10¹ (Below LoD)< 4.8 x 10⁻⁸
Experimental 100 2.0 x 10⁸ 1.8 x 10⁶ 9.0 x 10⁻³ (0.9%)

Table 2: Representative data from a CSP-12261 induced transformation experiment. LoD = Limit of Detection.

A successful experiment, as shown in Table 2, demonstrates a multi-log increase in transformation frequency that is strictly dependent on the presence of CSP-12261. This validates the biological activity of the peptide and the functionality of the competence pathway in the test strain.

Applications in Research and Drug Development

The CSP-ComDE quorum-sensing system is a nexus of bacterial communication, horizontal gene transfer, and pathogenesis, making it a compelling target.

  • Antimicrobial Drug Development: The competence pathway is linked to virulence and biofilm formation.[4][8][9] Developing molecules that act as antagonists to the ComD receptor or inhibit other key steps in the cascade could serve as a novel anti-virulence strategy, potentially reducing the spread of antibiotic resistance without exerting direct selective pressure for resistance to the drug itself.[3][8]

  • Genetic Engineering: Harnessing the natural transformation machinery by induction with synthetic CSPs provides a powerful and efficient tool for the genetic manipulation of streptococcal species that are otherwise difficult to modify.[2]

  • Studying Host-Pathogen Interactions: The competence system can be activated by certain environmental stressors, including some antibiotics.[21][22] Furthermore, host immune cells can directly sense CSP, triggering an inflammatory response.[12] Understanding this interplay is crucial for elucidating the dynamics of bacterial colonization and infection.[14]

Conclusion

The induction of genetic competence by Competence-Stimulating Peptide-12261 is a model process for understanding quorum sensing and horizontal gene transfer in Streptococcus pneumoniae and related species. The pathway, from the ComCDE operon to the activation of the ComX regulon, represents a highly regulated and transient biological state. The methodologies described herein provide a framework for reliably interrogating this system. A thorough understanding of this fundamental bacterial process not only advances our knowledge of microbial evolution and communication but also opens new avenues for the development of innovative therapeutics to combat pathogenic bacteria.

References

  • Quorum sensing: Competence-stimulating peptide (CSP) biosynthesis (comCDE (Competence) Operon Activation). PathBank. [Link]

  • Competence stimulating peptide. Wikipedia. [Link]

  • Wicker, L. S., et al. (2007). Competence for Genetic Transformation in Streptococcus pneumoniae: Termination of Activity of the Alternative Sigma Factor ComX Is Independent of Proteolysis of ComX and ComW. Journal of Bacteriology. [Link]

  • Johnsborg, O., et al. (2019). Competence in Streptococcus pneumoniae and Close Commensal Relatives: Mechanisms and Implications. Frontiers in Cellular and Infection Microbiology. [Link]

  • Tal-Gan, Y., et al. (2016). Designing cyclic competence-stimulating peptide (CSP) analogs with pan-group quorum-sensing inhibition activity in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences. [Link]

  • Li, Y., et al. (2023). comCDE (Competence) Operon Is Regulated by CcpA in Streptococcus pneumoniae D39. Microbiology Spectrum. [Link]

  • Lefevre, G., et al. (2018). The Streptococcus pneumoniae Competence Regulatory System Influences Respiratory Tract Colonization. Infection and Immunity. [Link]

  • Marks, L. R., et al. (2021). Hemoglobin Induces Early and Robust Biofilm Development in Streptococcus pneumoniae by a Pathway That Involves comC but Not the Cognate comDE Two-Component System. Infection and Immunity. [Link]

  • Petersen, F. C., et al. (2004). Biofilm Mode of Growth of Streptococcus intermedius Favored by a Competence-Stimulating Signaling Peptide. Journal of Bacteriology. [Link]

  • Wahlenmayer, E. R., & Hammers, D. E. (2023). Streptococcal peptides and their roles in host-microbe interactions. Frontiers in Cellular and Infection Microbiology. [Link]

  • Shanker, S., et al. (2018). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. ACS Infectious Diseases. [Link]

  • Johnston, C., et al. (2018). Quorum Sensing Regulation of Competence and Bacteriocins in Streptococcus pneumoniae and mutans. International Journal of Molecular Sciences. [Link]

  • Johnsborg, O., & Håvarstein, L. S. (2009). Regulation of natural genetic transformation and acquisition of transforming DNA in Streptococcus pneumoniae. FEMS Microbiology Reviews. [Link]

  • Streptococcus pneumoniae. Wikipedia. [Link]

  • Underhill, S. A. M., & Shields, R. C. (2019). The ComRS-SigX Pathway Regulates Natural Transformation in Streptococcus ferus. Journal of Bacteriology. [Link]

  • Johnsborg, O., et al. (2006). Induction of natural competence in Streptococcus pneumoniae triggers lysis and DNA release from a subfraction of the cell population. Journal of Bacteriology. [Link]

  • Wang, Y., et al. (2024). Molecular mechanisms and applications of natural transformation in bacteria. Synthetic and Systems Biotechnology. [Link]

  • Liu, X., et al. (2017). Deletion analysis of Streptococcus pneumoniae late competence genes distinguishes virulence determinants that are dependent or independent of competence induction. Infection and Immunity. [Link]

  • Domenech, A., et al. (2022). Genetic modification of Streptococcus dysgalactiae by natural transformation. mSphere. [Link]

  • Zaccaria, E., et al. (2016). Temporal Regulation of the Transformasome and Competence Development in Streptococcus suis. Frontiers in Microbiology. [Link]

  • Tovpeko, Y., & Morrison, D. A. (2014). Competence for Genetic Transformation in Streptococcus pneumoniae: Mutations in σA Bypass the comW Requirement. Journal of Bacteriology. [Link]

  • Bacterial Transformation Mechanism | Step-by-Step Animation. (2024). YouTube. [Link]

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The ComD/ComE Pathway: A Technical Guide to Understanding CSP-12261 Mediated Quorum Sensing in Streptococcus

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals investigating the intricate world of bacterial communication. We will dissect the ComD/ComE two-component signaling pathway in Streptococcus, with a specific focus on the activity and analysis of the competence-stimulating peptide, CSP-12261. This document provides a comprehensive overview of the pathway's mechanism, detailed experimental protocols for its characterization, and the foundational knowledge required to design robust and self-validating studies.

Introduction: The Social Life of Streptococcus and the ComD/ComE Master Switch

Streptococcus pneumoniae and related species are not solitary organisms; they exist within complex communities, constantly sensing and responding to their environment and population density. This social behavior is largely orchestrated by a process known as quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-dependent manner.[1] At the heart of one of the most critical QS systems in Streptococcus lies the ComD/ComE two-component system. This pathway acts as a master switch, controlling the development of genetic competence—the ability to take up and integrate foreign DNA—a key driver of antibiotic resistance and virulence.[2][3]

The ComD/ComE system is activated by small, secreted signaling molecules called competence-stimulating peptides (CSPs).[4] Different streptococcal strains produce distinct CSPs, leading to specific communication channels within and between species.[5] This guide will focus on a particular pheromone, CSP-12261, with the amino acid sequence EIRQTHNIFFNFFKRR, to illuminate the molecular intricacies of this vital signaling pathway.[5]

The Molecular Architecture of the ComD/ComE Signaling Cascade

The ComD/ComE pathway is a classic two-component system, comprised of a membrane-bound sensor histidine kinase (ComD) and a cytoplasmic response regulator (ComE).[4][6] The signaling cascade is initiated by the extracellular accumulation of a specific CSP, in this case, CSP-12261.

  • Signal Production and Secretion : The journey of CSP-12261 begins with the expression of the comC gene, which encodes a precursor peptide. This precursor is then processed and exported out of the cell by a dedicated ABC transporter, ComAB.[7]

  • Signal Recognition and Receptor Activation : As the bacterial population grows, the extracellular concentration of CSP-12261 increases. Upon reaching a critical threshold, CSP-12261 binds to the extracellular sensor domain of the ComD protein, a transmembrane histidine kinase.[8] This binding event is highly specific and is thought to induce a conformational change in ComD.

  • Phosphorylation Cascade : The binding of CSP-12261 to ComD triggers the autophosphorylation of a conserved histidine residue within the cytoplasmic domain of ComD, utilizing ATP as the phosphate donor.[6] The now-activated ComD~P then transfers this phosphoryl group to a conserved aspartate residue on its cognate response regulator, ComE.[7]

  • Transcriptional Regulation : Phosphorylated ComE (ComEP) undergoes a conformational change that enhances its ability to dimerize and bind to specific DNA sequences in the promoter regions of target genes.[4] These target genes include the comAB and comCDE operons themselves, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[5] Critically, ComEP also activates the transcription of comX, which encodes an alternative sigma factor (σX).[7]

  • Induction of Competence : The σX factor then directs the transcription of a battery of "late" competence genes. These genes encode the machinery required for the uptake of exogenous DNA, as well as proteins involved in virulence and biofilm formation.[9]

The following diagram illustrates the core signaling pathway:

ComDE_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CSP-12261 CSP-12261 ComD ComD (Sensor Histidine Kinase) CSP-12261->ComD Binding ComE ComE (Response Regulator) ComD->ComE Phosphotransfer ComE_P ComE~P comX comX gene ComE_P->comX Transcriptional Activation sigmaX σX (Alternative Sigma Factor) comX->sigmaX Translation late_genes Late Competence Genes sigmaX->late_genes Transcriptional Activation DNA_uptake DNA Uptake Machinery late_genes->DNA_uptake Translation

Caption: The ComD/ComE signaling pathway activated by CSP-12261.

A Framework for Investigation: Self-Validating Experimental Design

To ensure the scientific integrity of any investigation into the ComD/ComE pathway and the effects of CSP-12261, a self-validating experimental design is paramount. This approach involves building internal controls and cross-verification steps into the experimental workflow to confirm the validity of the results at each stage. A well-designed study will not only provide data but also the confidence that the data is accurate and reproducible.

The following diagram outlines a logical workflow for a self-validating experimental series:

Self_Validating_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Global Response ITC Isothermal Titration Calorimetry (Determine Kd of CSP-12261:ComD) Phospho_Assay In Vitro Phosphorylation Assay (Confirm ComD activation by CSP-12261) ITC->Phospho_Assay Informs concentration range EMSA EMSA (Confirm ComE~P binding to comX promoter) Phospho_Assay->EMSA Validates source of ComE~P Reporter_Assay Reporter Gene Assay (Determine EC50 of CSP-12261) EMSA->Reporter_Assay Mechanistic validation of reporter activity Competence_Assay Transformation Assay (Functional validation of competence) Reporter_Assay->Competence_Assay Correlates promoter activation with phenotype RNA_Seq Transcriptome Analysis (RNA-Seq) (Identify full regulon of CSP-12261) Competence_Assay->RNA_Seq Provides functional context for gene expression changes

Caption: A self-validating experimental workflow for studying CSP-12261.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to characterize the interaction of CSP-12261 with the ComD/ComE pathway.

Protocol 1: Determination of CSP-12261 Binding Affinity to ComD via Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between CSP-12261 and the ComD sensor domain. This provides a fundamental quantitative measure of the initial signaling event.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene encoding the extracellular sensor domain of ComD into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).

    • Express the recombinant ComD sensor domain in E. coli BL21(DE3).

    • Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.[10]

    • Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Peptide Preparation:

    • Synthesize CSP-12261 (EIRQTHNIFFNFFKRR) to a high purity (>95%).

    • Dissolve the peptide in the same ITC buffer used for the protein.

  • ITC Experiment:

    • Thoroughly degas both the protein and peptide solutions.

    • Load the purified ComD sensor domain into the sample cell of the ITC instrument at a concentration of 10-50 µM.

    • Load the CSP-12261 solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and enthalpy of binding (ΔH).

ParameterDescription
Kd Dissociation constant; a measure of binding affinity (lower Kd = higher affinity).
n Stoichiometry of binding; the molar ratio of peptide to protein in the complex.
ΔH Enthalpy of binding; the heat change upon binding.
ΔS Entropy of binding; calculated from Kd and ΔH.
Protocol 2: In Vitro Phosphorylation Assay of ComD and ComE

Rationale: This assay directly demonstrates that CSP-12261 binding to ComD leads to its autophosphorylation and subsequent phosphotransfer to ComE, confirming the activation of the kinase cascade.

Methodology:

  • Protein Expression and Purification:

    • Express and purify the full-length or cytoplasmic domain of ComD and full-length ComE as described in Protocol 1.[10][11]

  • Phosphorylation Reaction:

    • Set up reaction mixtures containing purified ComD, ComE, and a phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

    • Add CSP-12261 to the experimental samples at varying concentrations. Include a no-CSP control.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at room temperature for various time points (e.g., 0, 5, 15, 30 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled proteins by autoradiography.

    • Quantify the band intensities to determine the extent of phosphorylation.

Protocol 3: Reporter Gene Assay for Cellular Activity of CSP-12261

Rationale: This cell-based assay quantifies the ability of CSP-12261 to induce the expression of a downstream target gene, providing a measure of its biological activity (EC50). A common approach is to use a reporter gene, such as luciferase or β-galactosidase, fused to the promoter of a ComE-regulated gene, like comX.

Methodology:

  • Construction of a Reporter Strain:

    • Clone the promoter region of the comX gene from Streptococcus pneumoniae upstream of a promoterless reporter gene (e.g., luc) in a suitable streptococcal integration vector.

    • Transform this construct into a S. pneumoniae strain that does not produce its native CSP to avoid background activation.

  • Reporter Assay:

    • Grow the reporter strain to early-log phase in a suitable medium (e.g., Todd-Hewitt broth with yeast extract).

    • Aliquot the culture into a 96-well plate.

    • Add CSP-12261 at a range of concentrations (e.g., from pM to µM). Include a no-peptide control.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Plot the reporter activity as a function of CSP-12261 concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration of peptide that elicits 50% of the maximal response).

ParameterDescription
EC50 Half maximal effective concentration; a measure of the peptide's potency in a cellular context.
Protocol 4: Transcriptome Analysis of the CSP-12261 Response

Rationale: RNA sequencing (RNA-Seq) provides a global view of the transcriptional changes induced by CSP-12261, allowing for the identification of the complete ComE regulon and any potential off-target effects.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow S. pneumoniae to early-log phase.

    • Treat the culture with CSP-12261 at a concentration known to induce a strong response (e.g., 10x EC50 from the reporter assay). Include an untreated control.

    • Harvest the cells at various time points post-treatment (e.g., 5, 15, and 30 minutes) to capture early and late gene expression.

  • RNA Extraction and Sequencing:

    • Extract total RNA from the bacterial pellets using a method that efficiently lyses gram-positive bacteria.

    • Deplete ribosomal RNA to enrich for mRNA.

    • Prepare cDNA libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the S. pneumoniae reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to CSP-12261.

    • Perform pathway analysis to identify the biological processes affected by these gene expression changes.[9]

Conclusion

A thorough understanding of the ComD/ComE signaling pathway and the specific interactions of molecules like CSP-12261 is crucial for advancing our knowledge of streptococcal biology, pathogenesis, and for the development of novel antimicrobial strategies. By employing a systematic and self-validating experimental approach, researchers can confidently dissect this complex communication system. The protocols and conceptual framework provided in this guide offer a robust starting point for such investigations, paving the way for new discoveries in the field of bacterial quorum sensing.

References

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved February 7, 2026, from [Link]

  • Lau, G. W., et al. (2011). Inhibition of Competence Development, Horizontal Gene Transfer and Virulence in Streptococcus pneumoniae by a Modified Competence Stimulating Peptide. PLOS Pathogens, 7(9), e1002241. [Link]

  • Kaspar, J., et al. (2021). Streptococcal peptides and their roles in host-microbe interactions. Protein Science, 30(10), 2011-2027. [Link]

  • Tal-Gan, Y., et al. (2018). Structure–Activity Relationships of the Competence Stimulating Peptides (CSPs) in Streptococcus pneumoniae Reveal Motifs Critical for intra-group and cross-group ComD Receptor Activation. ACS Chemical Biology, 13(10), 2883-2892. [Link]

  • Tal-Gan, Y., et al. (2019). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. ACS Infectious Diseases, 5(11), 1856-1866. [Link]

  • Peterson, S. N., et al. (2000). Gene Expression Analysis of the Streptococcus pneumoniae Competence Regulons by Use of DNA Microarrays. Journal of Bacteriology, 182(21), 6192-6202. [Link]

  • Shanker, E., & Federle, M. J. (2017). Quorum Sensing Regulation of Competence and Bacteriocins in Streptococcus pneumoniae and mutans. Genes, 8(1), 15. [Link]

  • Tal-Gan, Y., et al. (2018). Defining the hydrophobic interactions that drive competence stimulating peptide (CSP)-ComD binding in Streptococcus pneumoniae. Organic & Biomolecular Chemistry, 16(29), 5276-5285. [Link]

  • Tal-Gan, Y., et al. (2020). Designing cyclic competence-stimulating peptide (CSP) analogs with pan-group quorum-sensing inhibition activity in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 117(17), 9229-9237. [Link]

  • Wikipedia. (2023, December 29). Quorum sensing. Retrieved February 7, 2026, from [Link]

  • Junges, R., et al. (2020). Developing multispecies quorum-sensing modulators based on the Streptococcus mitis competence-stimulating peptide. Journal of Biological Chemistry, 295(41), 14076-14087. [Link]

  • Li, Y., et al. (2021). Expression, Purification, and Characterization of the Recombinant, Two-component, Response Regulator Arlr From Fusobacterium Nucleatum. Frontiers in Microbiology, 12, 695943. [Link]

  • Phillips-Jones, M. K., et al. (2016). Purification of bacterial membrane sensor kinases and biophysical methods for determination of their ligand and inhibitor interactions. Biochemical Society Transactions, 44(3), 825-833. [Link]

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Technical Guide: CSP-12261 Modulation of Streptococcus pneumoniae Physiology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physiological effects, molecular mechanism, and experimental utility of CSP-12261 (Competence Stimulating Peptide-12261) in the context of Streptococcus pneumoniae and its close relative Streptococcus mitis.

Executive Summary

CSP-12261 is a specific pherotype of the Competence Stimulating Peptide (CSP) signaling molecule, natively produced by Streptococcus mitis (type strain NCTC 12261).[1] While it acts as a potent autoinducer for S. mitis, its interaction with Streptococcus pneumoniae is characterized by receptor specificity and potential competitive antagonism .

For drug development professionals and microbiologists, CSP-12261 serves two critical functions:

  • Specificity Control: A negative control ligand to validate S. pneumoniae ComD1/ComD2 receptor fidelity.

  • Inter-species Competition Model: A tool to simulate the "predatory" fratricide observed in the nasopharyngeal niche, where S. pneumoniae and S. mitis compete.

Part 1: Molecular Identity & Physicochemical Properties

CSP-12261 is a ribosomally synthesized antimicrobial peptide (AMP)-like signaling molecule. Unlike the canonical pneumococcal pherotypes (CSP-1 and CSP-2), CSP-12261 possesses a distinct N-terminal and hydrophobic core architecture tailored to the S. mitis ComD receptor.

Comparative Sequence Analysis

The physiological inertness of CSP-12261 towards wild-type S. pneumoniae stems from specific residue mismatches in the receptor-binding domain.

Peptide VariantSequence (N

C)
Origin SpeciesPrimary ReceptorPhysiological Role in S. pneumoniae
CSP-1 EMRLSKFFRDFILQRKKS. pneumoniae (Group 1)ComD1Full Activation (Competence, Lysis)
CSP-2 EMRISRIILDFLFLRKKS. pneumoniae (Group 2)ComD2Full Activation (Strain dependent)
CSP-12261 EIRQTHNIFFNFFKRRS. mitis S. mitis ComDNull / Competitive Inhibition

Key Structural Differences:

  • Hydrophobic Patch: CSP-12261 contains a Phe-Phe-Asn-Phe-Phe motif, which differs from the Phe-Phe-Arg-Asp-Phe of CSP-1. This alters the hydrophobic interaction required for transmembrane signaling.

  • Charge Distribution: The Arg-Gln-Thr (RQT) motif in CSP-12261 replaces the Arg-Leu-Ser (RLS) in CSP-1, affecting the electrostatic steering into the receptor pocket.

Part 2: Mechanism of Action (The ComABCDE Axis)

To understand the effect (or lack thereof) of CSP-12261 on S. pneumoniae, one must map the signal transduction pathway. In S. pneumoniae, the ComD histidine kinase acts as a "lock" that requires the precise "key" (CSP-1/2).

The Signaling Pathway

When CSP-12261 is introduced to S. pneumoniae, the following occurs:

  • Binding Event: CSP-12261 may loosely associate with the extracellular loop of ComD due to conserved hydrophobic residues, but it fails to induce the conformational change required for autophosphorylation.

  • Signal Blockade: Because ComD does not phosphorylate ComE , the downstream cascade (ComX production) remains silent.

  • Competitive Inhibition (High Concentration): At high molar excess, CSP-12261 can occupy the ComD receptor, preventing endogenous CSP-1 from binding, effectively "quenching" the quorum sensing response.

Visualization: The Specificity Barrier

The following diagram illustrates the divergent pathways between the native CSP-1 and the exogenous CSP-12261.

ComPathway cluster_inhibition Physiological Outcome of CSP-12261 node_activator CSP-1 (Endogenous) node_receptor ComD (Histidine Kinase) node_activator->node_receptor High Affinity Binding (Activation) node_inhibitor CSP-12261 (Exogenous) node_inhibitor->node_receptor Steric Hindrance / No Activation node_null No Competence Induction Potential Competitive Antagonism node_inhibitor->node_null node_regulator ComE (Response Regulator) node_receptor->node_regulator Phosphorylation (P) node_genes ComX / Late Genes node_regulator->node_genes Transcriptional Activation node_phenotype Competence & Fratricide node_genes->node_phenotype Physiological Response

Caption: Differential activation of the Pneumococcal ComD receptor. CSP-1 triggers the cascade; CSP-12261 fails to trigger phosphorylation, resulting in a null phenotype.

Part 3: Physiological Effects on S. pneumoniae

While CSP-12261 does not trigger competence in wild-type S. pneumoniae, it impacts the physiological landscape in mixed-species environments.

Absence of Competence Induction (Null Response)

Unlike CSP-1, which triggers DNA uptake machinery (ComGA, EndA) within minutes, CSP-12261 treatment results in:

  • No Luciferase Activity: In comX::luc or ssbB::luc reporter strains, CSP-12261 yields background luminescence levels.

  • Transformation Resistance: S. pneumoniae cells treated with CSP-12261 do not integrate exogenous DNA, confirming the peptide's inability to activate the ComD1/2 variants.

The "Predatory" Context (Fratricide)

In a co-culture of S. pneumoniae and S. mitis:

  • S. mitis produces CSP-12261 to induce its own competence.

  • S. pneumoniae produces CSP-1 to induce its own competence.[2]

  • Outcome: Competent S. pneumoniae secrete CbpD (Choline Binding Protein D), a murein hydrolase. CbpD targets the cell wall of related streptococci. While CSP-12261 protects S. mitis by inducing immunity proteins (ComM), S. pneumoniae often dominates via this chemical warfare.

  • Research Application: CSP-12261 is used to artificially induce S. mitis in these assays to test if the "competent" state of S. mitis alters its susceptibility to pneumococcal CbpD.

Part 4: Experimental Protocols

Protocol A: Peptide Preparation & Handling

Self-validating step: Peptide aggregation can lead to false negatives. Proper solubilization is critical.

  • Synthesis: Obtain CSP-12261 (Sequence: EIRQTHNIFFNFFKRR) at >95% purity (HPLC).

  • Solubilization: Dissolve lyophilized peptide in sterile distilled water to a stock concentration of 1 mM.

    • Note: Avoid DMSO if possible, as it can affect bacterial membranes.

    • Check: Solution should be clear. If cloudy, sonicate briefly on ice.

  • Storage: Aliquot into low-bind tubes and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Specificity/Cross-Induction Assay

Objective: Determine if a specific Pneumococcal strain responds to CSP-12261.

  • Reporter Strain: Use S. pneumoniae D39 pEVP3-luc (responsive to ComX induction).

  • Growth: Cultivate in C+Y medium (pH 6.8) at 37°C until OD550 reaches 0.05 (early log phase).

  • Induction Plate Setup:

    • Well A: Positive Control (CSP-1 at 100 ng/mL).

    • Well B: Negative Control (Water/Buffer).

    • Well C: Experimental (CSP-12261 at 100 ng/mL).

    • Well D: Competition (CSP-1 at 100 ng/mL + CSP-12261 at 1000 ng/mL).

  • Measurement: Monitor Luciferase (RLU) and OD every 5 minutes for 1 hour.

  • Data Interpretation:

    • Valid System: Well A shows a sharp peak at 20-30 mins.

    • CSP-12261 Effect: Well C should track with Well B (flatline).

    • Inhibition: If Well D shows significantly delayed or reduced peak compared to Well A, CSP-12261 acts as a competitive inhibitor.

Visualization: Experimental Workflow

Workflow cluster_treatments Treatments step1 Culture Growth (OD 0.05 in C+Y) step2 Aliquot to Microplate step1->step2 t1 CSP-1 (Control) step2->t1 t2 CSP-12261 (Test) step2->t2 t3 Mix (Competition) step2->t3 step3 Add Peptides step4 Monitor RLU/OD (Luminometer) t1->step4 t2->step4 t3->step4 step5 Data Analysis step4->step5

Caption: Workflow for assessing CSP-12261 cross-reactivity and competitive inhibition using a luciferase reporter assay.

References

  • Johnsborg, O., Eldholm, V., & Håvarstein, L. S. (2007). Natural genetic transformation: prevalence, mechanisms and function. Research in Microbiology, 158(10), 767-778.

  • Johnsborg, O., et al. (2008). A predatory mechanism dramatically increases the efficiency of lateral gene transfer in Streptococcus pneumoniae and related commensal species. Molecular Microbiology, 69(1), 245-253.

  • Salvadori, G., et al. (2019). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. ACS Chemical Biology, 14(9), 2004-2013.

  • Claverys, J. P., & Håvarstein, L. S. (2007). Cannibalism and fratricide: mechanisms and raisons d'être. Nature Reviews Microbiology, 5(3), 219-229.

  • GenScript. Competence-Stimulating Peptide-12261 (Product Sheet).

Sources

Whitepaper: Exploratory Studies on the Function of the Novel Peptide, Neurokine-18 (EIRQTHNIFFNFFKRR)

Author: BenchChem Technical Support Team. Date: February 2026

For the purposes of this guide, the peptide sequence "EIRQTHNIFFNFFKRR" is treated as a novel, hypothetical molecule to demonstrate a framework for exploratory scientific investigation. All experimental data and specific biological functions described herein are illustrative. The methodologies, however, are based on established, real-world protocols and are cited accordingly.

Abstract

This document outlines the initial characterization and functional analysis of a novel 18-amino acid peptide, EIRQTHNIFFNFFKRR, hereafter designated Neurokine-18. Identified through a targeted in-silico screen for ligands of the TrkB receptor, Neurokine-18 presents a compelling therapeutic candidate due to its predicted structural homology to key binding domains of Brain-Derived Neurotrophic Factor (BDNF). This guide details the foundational experimental workflow, from initial biophysical characterization to the elucidation of its primary mechanism of action in a neuronal cell model. We present a self-validating system of protocols designed to rigorously assess the peptide's function, culminating in the hypothesis that Neurokine-18 acts as a potent agonist of the TrkB signaling pathway, promoting neuronal survival and differentiation. This work serves as a technical blueprint for researchers in neurobiology and drug development investigating novel neurotrophic agents.

Introduction and Rationale

The discovery of molecules that can selectively modulate neurotrophic pathways is a cornerstone of therapeutic development for neurodegenerative diseases and nerve injury. Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. However, the therapeutic application of the full BDNF protein is hampered by its poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier.

This challenge has motivated the search for small molecule or peptide-based mimetics that can replicate the biological activity of BDNF by targeting its primary receptor, Tropomyosin receptor kinase B (TrkB). Neurokine-18 (EIRQTHNIFFNFFKRR) was identified from a library of synthetic peptides based on its high predicted binding affinity to the extracellular domain of TrkB. This guide provides a comprehensive overview of the initial, exploratory studies designed to validate this hypothesis and characterize its biological function.

Biophysical Characterization of Neurokine-18

Prior to functional assays, the fundamental properties of the synthesized peptide were established.

Peptide Synthesis and Purity Assessment

A crucial first step is to ensure the quality and purity of the peptide.

Protocol 1: Peptide Synthesis and HPLC-MS Analysis

  • Synthesis: Neurokine-18 was synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: The crude peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Purity and Identity Confirmation: The final product's purity was assessed by analytical HPLC, and its molecular weight was confirmed by mass spectrometry (MS).

Data Summary Table 1: Neurokine-18 Physicochemical Properties

ParameterResultMethod
SequenceEIRQTHNIFFNFFKRR-
Molecular Weight (Da)2349.75 (Observed)ESI-MS
Purity>98%RP-HPLC (214 nm)
SolubilitySoluble in PBS up to 10 mMVisual Inspection
In-Silico Structural Prediction

Computational modeling was used to predict the secondary structure of Neurokine-18 and its likely interaction with the TrkB receptor, providing a structural hypothesis for its function. The results suggested the formation of a beta-turn motif, a common feature in receptor-binding peptides.

Functional Validation: TrkB Receptor Engagement

With a pure and characterized peptide, the primary hypothesis—that Neurokine-18 directly engages the TrkB receptor—was tested.

Direct Binding Affinity

Surface Plasmon Resonance (SPR) was employed to measure the direct binding kinetics of Neurokine-18 to recombinant human TrkB extracellular domain.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

  • Chip Preparation: A CM5 sensor chip was functionalized with recombinant TrkB protein using standard amine coupling chemistry.

  • Analyte Injection: A dilution series of Neurokine-18 (e.g., 1 nM to 10 µM) was injected over the chip surface. A reference channel without TrkB was used for background subtraction.

  • Data Acquisition: Association (k_on) and dissociation (k_off) rates were measured in real-time.

  • Analysis: The equilibrium dissociation constant (K_D) was calculated from the kinetic constants (K_D = k_off / k_on). This provides a quantitative measure of binding affinity.

Data Summary Table 2: Hypothetical Binding Kinetics of Neurokine-18 to TrkB

ParameterValue
k_on (M⁻¹s⁻¹)1.2 x 10⁵
k_off (s⁻¹)4.5 x 10⁻⁴
K_D (nM) 3.75

The low nanomolar K_D value suggests a high-affinity interaction, comparable to that of native ligands.

Mechanism of Action: Cellular Signaling Pathway

The next logical step was to determine if this high-affinity binding translates into receptor activation and downstream cellular signaling. The canonical TrkB signaling pathway involves receptor dimerization, autophosphorylation, and subsequent activation of the MAPK/ERK and PI3K/Akt pathways.

Western Blot Analysis of Key Signaling Nodes

To confirm pathway activation, we used Western blotting to measure the phosphorylation status of TrkB, Akt, and ERK in SH-SY5Y neuroblastoma cells, a common model for neuronal studies. Binding of an agonist like BDNF to TrkB induces receptor dimerization and autophosphorylation, which in turn activates key downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[1][2] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[1][3]

G cluster_0 Experimental Workflow culture 1. Culture SH-SY5Y Cells starve 2. Serum Starve (12h) culture->starve treat 3. Treat with Neurokine-18 (100 nM, 15 min) starve->treat lyse 4. Lyse Cells & Collect Protein treat->lyse sds 5. SDS-PAGE lyse->sds transfer 6. Western Blot Transfer sds->transfer probe 7. Probe with Antibodies (p-TrkB, p-ERK, etc.) transfer->probe image 8. Image & Quantify probe->image

Caption: Western Blot workflow for assessing pathway activation.

Protocol 3: Western Blot for Phospho-Protein Analysis

  • Cell Culture: SH-SY5Y cells were cultured to 80% confluency.

  • Serum Starvation: Cells were serum-starved for 12 hours to reduce basal signaling activity.

  • Treatment: Cells were treated with 100 nM Neurokine-18, vehicle control (PBS), or positive control (50 ng/mL BDNF) for 15 minutes.

  • Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20 µg) were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour in 5% BSA in TBST.

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-TrkB (Tyr816), TrkB, p-ERK1/2, ERK1/2, p-Akt, and Akt.

  • Secondary Antibody & Imaging: After washing, the membrane was incubated with an HRP-conjugated secondary antibody and imaged using an enhanced chemiluminescence (ECL) substrate.

Data Summary Table 3: Densitometry of Western Blot Results (Fold Change vs. Vehicle)

Target ProteinNeurokine-18 (100 nM)BDNF (50 ng/mL)
p-TrkB / Total TrkB8.7 ± 1.210.2 ± 1.5
p-ERK / Total ERK6.5 ± 0.97.1 ± 1.1
p-Akt / Total Akt5.8 ± 0.86.3 ± 0.9

The results clearly indicate that Neurokine-18 induces phosphorylation of TrkB, ERK, and Akt to levels comparable with the natural ligand, BDNF, strongly suggesting it functions as a potent TrkB agonist.

G cluster_0 Proposed Neurokine-18 Signaling Pathway cluster_1 MAPK/ERK Pathway cluster_2 PI3K/Akt Pathway nk18 Neurokine-18 trkb TrkB Receptor nk18->trkb ras Ras trkb->ras pi3k PI3K trkb->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk survival Neuronal Survival & Differentiation erk->survival akt Akt pi3k->akt akt->survival

Caption: Proposed signaling cascade initiated by Neurokine-18.

Conclusion and Future Directions

The exploratory studies outlined in this guide provide compelling, albeit preliminary, evidence that the novel peptide Neurokine-18 (EIRQTHNIFFNFFKRR) is a potent and high-affinity agonist of the TrkB receptor. It successfully mimics the downstream signaling effects of BDNF, activating the canonical PI3K/Akt and MAPK/ERK pathways.

These findings establish a strong foundation for further investigation. Future work should focus on:

  • Cellular Outcomes: Validating the pro-survival and neuro-differentiative effects in primary neuronal cultures.

  • Pharmacokinetics: Assessing the stability and half-life of Neurokine-18 in vivo.

  • Blood-Brain Barrier Penetration: Determining the peptide's ability to reach its target in the central nervous system.

  • Pre-clinical Efficacy: Evaluating its therapeutic potential in animal models of neurodegenerative disease.

This structured, hypothesis-driven approach provides a robust framework for the early-stage evaluation of novel peptide-based therapeutics.

References

  • What are TrkB modulators and how do they work? (2024). Google Cloud.
  • Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson's Disease. (2022). MDPI. [Link]

  • A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? (2021). Frontiers in Neurology. [Link]

  • TrkB signalling pathways in LTP and learning. (2010). Nature Reviews Neuroscience. [Link]

  • TrkB General Information. Sino Biological. [Link]

  • A New Aspect of the TrkB Signaling Pathway in Neural Plasticity. (2013). Current Neuropharmacology. [Link]

  • 2-Minute Neuroscience: BDNF (Brain-Derived Neurotrophic Factor). (2022). YouTube. [Link]

Sources

Methodological & Application

how to use Competence-Stimulating Peptide-12261 in lab

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Product Identification & Critical Distinction

CRITICAL ALERT: Before proceeding, you must verify the identity of your peptide. The identifier "12261" is used in two distinct contexts in streptococcal research. Using the wrong peptide for your bacterial strain will result in total experimental failure due to the high specificity of the ComD receptor.

FeatureScenario A: Cayman Chemical Item No. 12261 Scenario B: GenScript/Custom "CSP-12261"
Common Name CSP-1 (Pneumococcal CSP)CSP-12261 (Mitis group CSP)
Target Organism Streptococcus pneumoniae (Group 1)Streptococcus mitis or S. oralis
Sequence H-Glu-Met-Arg-Leu-Ser-Lys-Phe-Phe-Arg-Asp-Phe-Ile-Leu-Gln-Arg-Leu-Leu-OH (EMRLSKFFRDFILQRLL)H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OH (EIRQTHNIFFNFFKRR)
Receptor ComD-1ComD (Mitis-specific variants)
Primary Use Inducing competence in S. pneumoniae (strains Rx, R6, D39).Studying cross-species quorum sensing or S. mitis transformation.

This guide primarily details the protocol for Scenario A (CSP-1) , the standard for pneumococcal transformation, but notes adjustments for Scenario B where applicable.

Part 2: Mechanism of Action (The ComABCDE Pathway)

To use CSP effectively, one must understand the Com regulon. CSP is a quorum-sensing pheromone. It does not passively enter the cell; it binds a membrane receptor to trigger a phosphorylation cascade.

The Signaling Cascade:

  • Binding: Exogenous CSP binds the transmembrane histidine kinase ComD .[1][2][3][4]

  • Transduction: ComD autophosphorylates and transfers the phosphate to the response regulator ComE .[3][4]

  • Activation: Phosphorylated ComE (ComE~P) dimerizes and acts as a transcription factor, upregulating comAB, comCDE, and comX.[3]

  • Competence State: ComX (Sigma Factor X) directs the transcription of "late genes" required for DNA uptake (transformasome) and recombination.

Visualizing the Pathway:

ComPathway CSP_Ext Exogenous CSP (Peptide 12261) ComD ComD (Histidine Kinase) CSP_Ext->ComD Binds (Extracellular) ComE ComE (Response Regulator) ComD->ComE Phosphorylation ComE_P ComE~P (Active Dimer) ComE->ComE_P Activation ComX ComX (Sigma Factor) ComE_P->ComX Transcriptional Activation LateGenes Late Genes (DNA Uptake Machinery) ComX->LateGenes Promoter Binding

Caption: The ComABCDE signal transduction pathway activated by CSP-12261/CSP-1.

Part 3: Preparation and Handling

Peptides are labile. Improper handling is the #1 cause of transformation failure.

Reconstitution
  • Solvent: Sterile, nuclease-free water.

    • Note: While some peptides require DMSO, CSP-1 and CSP-12261 are generally soluble in water due to their charged termini. If turbidity persists, add 0.1% acetic acid or minimal DMSO (<5% final).

  • Stock Concentration: Prepare a 1 mg/mL master stock.

  • Aliquotting: Flash freeze in liquid nitrogen. Store at -20°C or -80°C .

    • Rule: Avoid freeze-thaw cycles. Use single-use aliquots (e.g., 20 µL).

Working Solutions
  • Dilution: Dilute the stock 1:10 or 1:100 in sterile water or PBS immediately before use.

  • Stability: The peptide degrades rapidly (half-life < 30 mins) in complex media at 37°C due to proteases (like HtrA). Add immediately before the induction step.

Part 4: Protocol - In Vitro Transformation Assay

This protocol is optimized for S. pneumoniae using CSP-1 (Cayman 12261) . Adaptation for CSP-12261 (Mitis): Substitute the bacterial strain with S. mitis and use the EIRQ... peptide sequence.

Materials
  • Strain: S. pneumoniae (e.g., R6, D39, or Rx1).

  • Media: C+Y Medium (Casamino acids + Yeast extract) pH 6.8.

    • Why not THY? THY supports growth but often acidifies too quickly, inhibiting competence. C+Y provides the defined environment necessary for reproducible competence windows.

  • DNA: 100–500 ng of genomic DNA (with an antibiotic resistance marker, e.g., strR or kanR) or plasmid DNA.

  • CSP: 1 mg/mL stock.

Experimental Workflow
StepActionTechnical Insight (The "Why")
1. Pre-Culture Inoculate bacteria in C+Y medium (pH 6.8). Incubate at 37°C (no shaking) until OD₆₀₀ ≈ 0.1 .Competence is density-dependent.[1][5] Adding CSP at OD > 0.15 is often futile because the cells produce endogenous proteases that degrade the peptide.
2. Aliquot Transfer 900 µL of culture into sterile tubes.Use polypropylene tubes to minimize peptide adsorption to plastic.
3. Induction Add 100 ng/mL (final conc.) of CSP.100 ng/mL is usually saturating. Higher concentrations (up to 500 ng/mL) can be used if the peptide is old, but excess peptide can sometimes be toxic.
4. DNA Addition Immediately add transforming DNA (e.g., 1 µg).The "Competence Window" is short (~15-20 mins). DNA must be present when the transformasome is active.
5. Incubation Incubate at 37°C for 20–30 minutes .Allows for DNA binding, uptake, and recombination.
6. Recovery Dilute 1:10 in fresh media or add 1 mL rich media. Incubate 1–2 hours.Essential for phenotypic expression of the antibiotic resistance gene before selection pressure is applied.
7. Selection Plate on blood agar containing the appropriate antibiotic.Use multi-layer plating if quantifying transformation efficiency strictly.
Visualizing the Workflow

ProtocolFlow Start Start: OD600 = 0.05 Grow Grow to OD 0.1 (pH 6.8-7.2) Start->Grow AddCSP Add CSP (100 ng/mL) Grow->AddCSP Critical Window AddDNA Add DNA (Immediate) AddCSP->AddDNA Incubate Incubate 30°C, 20 min AddDNA->Incubate Recover Phenotypic Expression (1-2h) Incubate->Recover Plate Select on Antibiotics Recover->Plate

Caption: Step-by-step workflow for CSP-mediated transformation.[6][7]

Part 5: Troubleshooting & Optimization

1. pH Sensitivity (The "Acid Block")

  • Problem: No transformants.

  • Cause:S. pneumoniae produces lactate. If the media pH drops below 6.8 before CSP addition, the ComD receptor is inhibited.

  • Solution: Ensure C+Y media is buffered to pH 7.0–7.4 initially. Do not let the pre-culture overgrow (OD > 0.4) before back-diluting for the assay.

2. Specificity Mismatch

  • Problem: CSP-1 (Cayman 12261) is not working on a clinical isolate.

  • Cause: The isolate might be a Group 2 strain. Group 2 strains use CSP-2 (Sequence: EMRISRIILDFLFLRKK).[6][8]

  • Solution: Sequence the comC gene of your isolate to determine its pherotype (CSP-1 vs CSP-2). CSP-1 will not activate ComD2 efficiently.

3. Peptide Degradation

  • Problem: Inconsistent results between replicates.

  • Cause: Proteolytic degradation of CSP by HtrA or improper storage.

  • Solution: Always use fresh aliquots. Add a protease inhibitor (if it doesn't interfere with cell growth) or simply increase CSP concentration to 250 ng/mL.

References

  • Håvarstein, L. S., Coomadeswamy, G., & Morrison, D. A. (1995). An unmodified heptadecapeptide pheromone induces competence for genetic transformation in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 92(24), 11140–11144. Link

  • Pestova, E. V., Håvarstein, L. S., & Morrison, D. A. (1996). Regulation of competence for genetic transformation in Streptococcus pneumoniae by an auto-induced peptide pheromone and a two-component regulatory system. Molecular Microbiology, 21(4), 853–862. Link

  • Cayman Chemical. Competence-Stimulating Peptide (Streptococcus pneumoniae) Product Information (Item No. 12261). Link

  • Johnsborg, O., Eldholm, V., & Håvarstein, L. S. (2007). Natural genetic transformation: prevalence, mechanisms and function. Research in Microbiology, 158(10), 767-778. Link

Sources

Application Note: Induction of Competence in Streptococcus mitis using CSP-12261 (CAS 1235882-91-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for inducing a transient state of competence in Streptococcus mitis (specifically type strain NCTC 12261 and phylogenetically related isolates) using the synthetic pheromone CSP-12261 (CAS 1235882-91-3) .

Unlike S. pneumoniae, which has a widely standardized competence protocol, S. mitis strains exhibit high pherotype diversity. The use of the specific peptide matching CAS 1235882-91-3 is critical for activating the ComD/ComE two-component signal transduction system in the NCTC 12261 lineage. This protocol overcomes historical barriers of "low transformability" by bypassing endogenous quorum sensing thresholds, allowing for high-efficiency uptake of exogenous DNA (e.g., antibiotic resistance markers, gene deletion constructs).

Mechanistic Insight: The Com Pathway

To troubleshoot and optimize transformation, researchers must understand the signaling cascade triggered by CAS 1235882-91-3.

S. mitis utilizes a quorum-sensing system homologous to S. pneumoniae. The synthetic peptide acts as a mimetic of the mature Competence Stimulating Peptide (CSP).

  • Binding: The peptide binds to the membrane-bound histidine kinase receptor ComD .

  • Phosphorylation: ComD autophosphorylates and transfers the phosphate group to the response regulator ComE .[1]

  • Activation: Phosphorylated ComE (ComE~P) acts as a transcriptional activator for early competence genes, including sigX (encoding the alternative sigma factor

    
    ) and comCDE (creating a positive feedback loop).[1][2]
    
  • Competence State:

    
     directs RNA polymerase to "late" competence genes responsible for the DNA uptake machinery (transformasome) and ssDNA recombination proteins (RecA).
    
Pathway Visualization

The following diagram illustrates the signaling cascade activated by the synthetic peptide.

ComPathway CSP_Ex Synthetic CSP-12261 (CAS 1235882-91-3) ComD ComD (Histidine Kinase) CSP_Ex->ComD  Binds Extracellular Domain ComE ComE (Response Regulator) ComD->ComE  Phosphorylation ComE_P ComE~P (Active) ComE->ComE_P  Activation SigX sigX Gene (Alternative Sigma Factor) ComE_P->SigX  Transcriptional Activation LateGenes Late Competence Genes (DNA Uptake Machinery) SigX->LateGenes  Promoter Binding DNA_Uptake Exogenous DNA Integration LateGenes->DNA_Uptake  Expression of Transformasome

Caption: Activation of the S. mitis competence regulon via synthetic CSP-12261 interaction with ComD.

Materials and Reagents

The Peptide (CAS 1235882-91-3)[1][2][3][4][7][8][9]
  • Chemical Name: Competence-Stimulating Peptide-12261[3][4][5][6][7]

  • Sequence: H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-OH (Note: C-terminal variants exist; ensure CAS match).

  • Molecular Weight: ~2153.5 Da[8]

  • Solubility: Soluble in water; however, stock preparation in mild acidic conditions or DMSO is often recommended to prevent aggregation before dilution.

Preparation of Stock Solution (1 mg/mL):

  • Dissolve 1 mg of lyophilized peptide in 100 µL of sterile distilled water (or 0.1% acetic acid if solubility is poor).

  • Add 900 µL of sterile PBS or water.

  • Aliquot into 50 µL volumes in low-bind tubes.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Culture Media[11]
  • Growth Medium: C+Y Medium (Casamino acids + Yeast extract) pH 6.8. This is the "gold standard" for streptococcal competence as it supports rapid growth without inhibiting the quorum sensing feedback loop (unlike some acidic broths).

    • Alternative: Todd-Hewitt Broth (THB) supplemented with 0.5% Yeast Extract (THY).

  • Selection Plates: Blood Agar base supplemented with 5% defibrinated sheep blood and the appropriate antibiotic (e.g., Kanamycin, Spectinomycin).

Experimental Protocol

Phase 1: Pre-Culture Preparation

Objective: Eliminate dead cells and synchronize the population.

  • Inoculate a single colony of S. mitis NCTC 12261 into 5 mL of C+Y medium.

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Critical Check: Ensure the overnight culture is not overgrown (OD₆₀₀ should not exceed 0.6-0.8). If the culture is in stationary phase for too long, competence efficiency drops.

Phase 2: Competence Induction (The "Window")

Objective: Catch the bacteria in early exponential phase.

  • Dilution: Dilute the overnight culture 1:50 or 1:100 into fresh, pre-warmed C+Y medium (e.g., 100 µL culture into 9.9 mL media).

  • Growth: Incubate at 37°C/5% CO₂. Monitor Optical Density (OD₆₀₀).

  • Target OD: Wait until OD₆₀₀ reaches 0.05 – 0.1 (Early Exponential Phase).

    • Why? Competence is inhibited at higher cell densities in S. mitis due to phase-specific repressors.

  • Peptide Addition: Add CSP-12261 (Stock 1 mg/mL) to the culture.

    • Final Concentration: 200 ng/mL (Range: 100–500 ng/mL).

  • Induction Incubation: Incubate for 15–20 minutes at 37°C.

    • Note: Expression of sigX peaks at ~15 minutes post-induction.

Phase 3: Transformation
  • DNA Addition: Add the donor DNA (plasmid or PCR product) to the induced cells.

    • Concentration: 1 µg/mL final concentration is standard.

  • Uptake Incubation: Incubate for 45–60 minutes at 30°C or 37°C.

    • Tip: Slightly lowering the temperature to 30°C can sometimes stabilize the DNA uptake machinery, though 37°C is standard.

  • Termination (Optional): Add DNase I (1 U) to degrade extracellular DNA if precise uptake kinetics are being measured.

Phase 4: Recovery and Selection
  • Recovery: If the resistance marker requires expression time (e.g., Kanamycin), incubate for an additional 1–2 hours in non-selective media.

  • Plating: Plate 100 µL of the culture (and serial dilutions) onto selective antibiotic agar plates.

  • Incubation: Incubate plates overnight (16–24 hours) at 37°C/5% CO₂.

Workflow Diagram

Workflow Step1 1. Pre-Culture Overnight in C+Y Step2 2. Dilute & Grow Target OD: 0.05-0.1 Step1->Step2 Step3 3. INDUCTION Add CSP-12261 (200 ng/mL) Step2->Step3 Early Log Phase Step4 4. DNA Uptake Add DNA Wait 45-60 min Step3->Step4 15 min wait Step5 5. Selection Plate on Antibiotic Agar Step4->Step5

Caption: Step-by-step timeline for peptide-induced transformation.

Data Analysis & Validation

To validate the protocol, calculate the Transformation Efficiency (TE) .



ParameterOptimal RangeNotes
OD₆₀₀ at Induction 0.05 – 0.10>0.15 drastically reduces efficiency.
CSP Concentration 100 – 500 ng/mLSaturation usually occurs at 200 ng/mL.
Induction Time 12 – 20 minsCompetence shuts off rapidly after 20 mins.
Typical Efficiency

to

Varies by strain and DNA homology length.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Transformants Wrong PherotypeEnsure the strain is S. mitis NCTC 12261. Other strains require different CSP sequences.
Missed "Window"Competence is transient. Ensure peptide is added exactly at OD 0.05-0.1.
Media pHAcidic pH inhibits competence. Ensure C+Y is pH 6.8 - 7.2.
Low Efficiency Peptide DegradationCSP-12261 is susceptible to proteases. Use fresh aliquots; do not refreeze.
DNA PurityEDTA in DNA buffer can chelate Mg²⁺/Ca²⁺ required for uptake. Elute DNA in water.
Lysis/Cell Death FratricideS. mitis competence induces "fratricide" (killing of non-competent siblings). Reduce incubation time if lysis is observed.

References

  • Salvadori, G., et al. (2018). "High-resolution profiles of the Streptococcus mitis CSP signaling pathway reveal core and strain-specific regulated genes." BMC Genomics, 19, 463.

  • Denapaite, D., et al. (2010). "The Genome of Streptococcus mitis B6 - What Is a Commensal?" PLOS ONE, 5(2): e9426.

  • Johnston, C., et al. (2014). "Bacteriocin-like activity of Streptococcus mitis against other Mitis group streptococci." Microbiology, 160, 1731–1742.

  • MedChemExpress. "Competence-Stimulating Peptide-12261 (CAS 1235882-91-3) Product Information."[7]

Sources

working concentration of CSP-12261 for transformation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Natural Transformation in Streptococcus mitis using CSP-12261

Introduction

CSP-12261 is the specific Competence-Stimulating Peptide (CSP) pheromone required to induce the competent state in the Streptococcus mitis type strain NCTC 12261 (CCUG 31611) and phylogenetically related isolates. Unlike the well-characterized CSP-1 and CSP-2 of Streptococcus pneumoniae, CSP-12261 possesses a distinct primary sequence (EIRQTHNIFFNFFKRR ) that targets its cognate histidine kinase receptor, ComD.

Successful transformation in S. mitis has historically been difficult due to low basal competence levels in rich media. Recent optimization studies indicate that the specific concentration of CSP-12261, combined with the use of semi-defined media (C+Y), is the critical determinant for switching the population from a non-competent to a highly transformable state (competence window).

Molecule Characterization & Preparation

ParameterSpecification
Peptide Name CSP-12261
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OH (EIRQTHNIFFNFFKRR)
Molecular Weight ~2179.5 Da
Solubility Soluble in sterile distilled water or 50 mM sodium phosphate buffer (pH 7.4).
Stock Concentration 1 mM (Recommended for long-term storage)
Storage Lyophilized: -20°C (stable for 1 year). Reconstituted: -80°C in aliquots (avoid freeze-thaw cycles).
Reconstitution Protocol
  • Centrifuge the vial containing lyophilized CSP-12261 at 10,000 x g for 2 minutes to pellet the powder.

  • Add sterile, nuclease-free water to achieve a 1 mM stock solution (e.g., for 1 mg of peptide, add ~459 µL of water).

  • Vortex gently to dissolve.

  • Aliquot into 20–50 µL volumes and freeze immediately at -80°C.

Working Concentration & Optimization

Field data suggests a biphasic response to CSP-12261. While older protocols utilized mass-based concentrations (e.g., 100 ng/mL), molar concentrations provide higher reproducibility across batches.

Recommended Working Concentration: 250 nM [1][2]

ConcentrationEquivalent (ng/mL)Expected EfficiencyNotes
100 nM ~218 ng/mLLow to ModerateMay be insufficient for high-density cultures.
250 nM ~545 ng/mLOptimal Standard dose for maximal sigX induction.
500 nM ~1090 ng/mLHighUse if media contains proteases (e.g., rich THB).

Critical Insight: S. mitis produces proteases that can degrade CSP. If using rich media like Todd-Hewitt Broth (THB), higher concentrations (up to 500 nM) may be required to overcome degradation. However, switching to C+Y (Casamino acids + Yeast extract) medium significantly stabilizes the peptide and improves transformation efficiency by up to 20-fold.

Mechanism of Action

The following diagram illustrates the signaling cascade triggered by CSP-12261. The peptide binds to the ComD histidine kinase, leading to phosphorylation of ComE, which then activates the alternative sigma factor SigX (ComX), driving the expression of the transformasome.

G CSP CSP-12261 (Extracellular) ComD ComD Receptor (Membrane) CSP->ComD  Binds (Threshold Dependent)   ComE ComE (Inactive) ComD->ComE  Phosphorylation   ComE_P ComE~P (Active TF) ComE->ComE_P  Activation   SigX sigX (comX) Gene ComE_P->SigX  Transcriptional Activation   Competence Competence Proteins (DNA Uptake Machinery) SigX->Competence  Expression  

Figure 1: The ComD/ComE signal transduction pathway activated by CSP-12261 in Streptococcus mitis.[3][4][5][6]

Validated Transformation Protocol

This protocol is optimized for S. mitis NCTC 12261 using C+Y medium.

Reagents Required
  • C+Y Medium (pH 7.0): Semi-defined medium containing Casamino acids, yeast extract, and glucose.

  • CSP-12261 Stock: 1 mM.

  • Donor DNA: PCR amplicon (flanking homology >1 kb) or replicative plasmid.

  • Selection Plates: Blood agar supplemented with appropriate antibiotic.[1][2][7]

Step-by-Step Workflow
  • Pre-culture Preparation:

    • Inoculate S. mitis from a frozen stock into C+Y medium.

    • Incubate at 37°C (5% CO₂) until optical density (OD₆₀₀) reaches 0.5 (mid-log phase).

  • Competence Induction (The "Dilute & Induce" Method):

    • Dilute the active pre-culture 1:100 into fresh, pre-warmed C+Y medium.

    • Why? High cell density inhibits transformation in S. mitis due to acid stress. Dilution resets the growth phase.

    • Incubate at 37°C until OD₆₀₀ reaches 0.03–0.04 (approx. 1–2 hours).

  • Addition of CSP and DNA:

    • Aliquot 200 µL–1 mL of the culture into sterile tubes.

    • Add CSP-12261 to a final concentration of 250 nM .[1][2][7]

      • Calculation: For 1 mL culture, add 0.25 µL of 1 mM stock.

    • Immediately add Donor DNA:

      • Plasmid: 1 µg/mL[8][9]

      • PCR Amplicon: 150–200 ng/mL

  • Transformation Incubation:

    • Incubate at 37°C for 3 to 4 hours in air or 5% CO₂.

    • Note: Unlike S. pneumoniae (which transforms in ~30 mins), S. mitis requires a longer exposure window for optimal recombination.

  • Selection:

    • Plate serial dilutions onto Blood Agar plates containing the selective antibiotic.[1]

    • Incubate overnight at 37°C.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Zero Transformants Incorrect CSP SequenceEnsure peptide is EIRQTHNIFFNFFKRR (NCTC 12261 specific). Do not use CSP-1/CSP-2.
Low Efficiency Media pH < 6.8Competence is pH-sensitive. Ensure C+Y medium is buffered to pH 7.0–7.4.
Low Efficiency Peptide DegradationAvoid repeated freeze-thaw of CSP stock. Increase concentration to 500 nM.
High Background Spontaneous ResistanceVerify antibiotic concentration. Use a "No DNA" control.

References

  • Salvadori, G., et al. (2016). Overcoming the Barrier of Low Efficiency during Genetic Transformation of Streptococcus mitis. Frontiers in Microbiology.[9] Link

  • Rukke, H. V., et al. (2014). Protective Role of the Capsule and Impact of Serotype 4 Switching on Streptococcus mitis. Infection and Immunity. Link

  • Johnsborg, O., et al. (2008). A predatory mechanism dramatically increases the efficiency of genomic flux in pneumococci and related species. Journal of Bacteriology. Link

  • Morrison, D. A., et al. (2013). Genome Sequence of Streptococcus mitis B6. Journal of Bacteriology. Link

Sources

application of Competence-Stimulating Peptide-12261 in biofilm assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modulation of Streptococcus mutans Biofilm Architecture using Competence-Stimulating Peptide (CSP) Variants

Product Focus: Competence-Stimulating Peptide (CSP) | Catalog Ref: 12261 (AnaSpec/GenScript Variant Specificity) Application: Biofilm Engineering, Quorum Sensing (QS) Modulation, and Anti-Caries Drug Screening.

Product Verification & Technical Context

CRITICAL REAGENT CHECK: The identifier "12261" is used by multiple peptide synthesis vendors (e.g., AnaSpec, GenScript) but may refer to different biological variants depending on the source. Before proceeding, verify your peptide sequence:

  • Variant A (S. mutans CSP): SGSLSTFFRLFNRSFTQALGK (21-mer).

    • Primary Application: Dental plaque models, sucrose-dependent biofilm enhancement, and bacteriocin (mutacin) production. This guide focuses on this variant.

  • Variant B (S. pneumoniae CSP-1): EIRQTHNIFFNFFKRR (17-mer).

    • Primary Application: Pneumococcal competence, pneumonia models.

Mechanism of Action: CSP-12261 (S. mutans) acts as a quorum-sensing autoinducer. It binds to the membrane-bound histidine kinase ComD , triggering autophosphorylation and subsequent phosphorylation of the response regulator ComE . Phosphorylated ComE (ComE~P) activates the transcription of bacteriocins (mutacins) and, crucially, modulates the expression of glucosyltransferases (gtfB, gtfC) and glucan-binding proteins (gbpB). This cascade drives the synthesis of water-insoluble glucans from sucrose, creating the sticky extracellular polymeric substance (EPS) matrix essential for robust biofilm architecture.[1]

Signal Transduction Pathway (Visual)

The following diagram illustrates the ComCDE regulatory loop activated by CSP-12261, leading to biofilm hyper-accumulation.

ComCDE_Pathway cluster_Genes Target Gene Activation CSP_Ext CSP-12261 (Extracellular) ComD ComD (Histidine Kinase) CSP_Ext->ComD  Binds Receptor   ComE ComE (Response Regulator) ComD->ComE  Phosphorylation   ComE_P ComE~P (Phosphorylated) ComE->ComE_P  Activation   GtfB gtfB / gtfC (Glucosyltransferases) ComE_P->GtfB  Upregulation   Mutacins nlmAB (Mutacins) ComE_P->Mutacins  Defense   Biofilm Insoluble Glucan Matrix (Robust Biofilm) GtfB->Biofilm  + Sucrose  

Figure 1: The CSP-12261 signaling cascade. Binding to ComD initiates a phosphorylation relay that upregulates glucosyltransferases, converting sucrose into the insoluble glucan matrix.

Preparation & Handling

Solubility Challenge: The S. mutans CSP sequence is hydrophobic (rich in Phe, Leu). Improper solubilization results in peptide aggregation, leading to false negatives in biofilm assays.

  • Reconstitution Solvent: Do NOT use water or PBS initially.

    • Step 1: Dissolve 1 mg peptide in 50-100 µL DMSO (Dimethyl sulfoxide) or 10% Acetic Acid to ensure full unfolding.

    • Step 2: Dilute slowly with sterile ddH₂O to a stock concentration of 1 mM.

    • Step 3: Aliquot (10-20 µL) into low-bind tubes and store at -80°C. Avoid freeze-thaw cycles.

Working Concentration:

  • Physiological Range: 0.1 – 1.0 µM.

  • Biofilm Induction: 1.0 – 2.0 µM (Supra-physiological levels often yield clearer phenotypic differences in in vitro static models).

Protocol A: CSP-Induced Biofilm Enhancement Assay

This protocol measures the ability of CSP-12261 to increase biofilm biomass via the sucrose-dependent pathway. It is the standard assay for validating peptide activity or screening downstream inhibitors.

Materials:

  • S. mutans UA159 (Wild Type).

  • Biofilm Medium (BM): Tryptone-Yeast Extract (TY) broth + 1% (w/v) Sucrose . (Note: Sucrose is mandatory; glucose alone will not generate the glucan matrix).

  • 96-well polystyrene microtiter plates (flat bottom).

  • Crystal Violet (0.1% solution).

Workflow:

  • Seeding: Dilute an overnight culture of S. mutans 1:100 into fresh BM (containing 1% sucrose).

  • Induction: Add CSP-12261 to test wells.

    • Low Dose: 0.2 µM

    • High Dose: 2.0 µM

    • Control: DMSO/Acetic acid vehicle equivalent.

  • Incubation: Incubate anaerobically (or 5% CO₂) at 37°C for 24 hours . Do not agitate; static incubation preserves the matrix.

  • Washing: Gently aspirate media. Wash wells 2x with sterile saline. Tech Tip: Pouring buffers causes matrix detachment. Use a multichannel pipette to slowly dispense down the sidewall.

  • Staining: Add 200 µL 0.1% Crystal Violet. Incubate 15 min at Room Temp.

  • Elution: Wash 3x with water. Air dry. Solubilize stain with 200 µL 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure Absorbance (OD₅₇₅ or OD₆₀₀).

Expected Results (Data Structure):

GroupCSP Conc.[2][3][4][5][6][7][8] (µM)Sucrose (%)OD₅₇₅ (Mean ± SD)Biofilm Phenotype
Control 01.00.85 ± 0.05Moderate, smooth layer
Induced 2.01.01.45 ± 0.12 Thick, heterogeneous, clumped
No Substrate 2.00 (Glucose only)0.20 ± 0.02Thin, poor adhesion (CSP ineffective without sucrose)

Protocol B: Competitive Inhibition Screening (Quorum Quenching)

Use CSP-12261 as a challenge agent to test novel Quorum Sensing Inhibitors (QSIs).

Experimental Logic: If a drug candidate blocks biofilm only in the presence of exogenous CSP, it likely targets the ComD receptor or the signal transduction pathway rather than general bacterial growth.

Workflow Diagram:

Inhibition_Workflow Step1 1. Inoculate S. mutans + Sucrose Step2 2. Add QSI Candidate Step1->Step2 Step3 3. Add CSP-12261 (Challenge) Step2->Step3 Step4 4. Incubate 24h @ 37°C Step3->Step4 Step5 5. Analyze (Biomass/Confocal) Step4->Step5

Figure 2: Competitive screening workflow. The QSI is added prior to or simultaneously with the CSP challenge to assess receptor blockage.

Analysis: Calculate the Percent Inhibition :



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Biofilm Enhancement Peptide aggregationCheck stock solubility. Ensure DMSO/Acetic acid was used for initial dissolution.
Missing SucroseVerify medium contains 0.5% - 1.0% sucrose. Glucose inhibits gtf expression (Catabolite Repression).
Wrong Growth PhaseAdd CSP at the time of inoculation (lag phase) for maximum biofilm integration.
High Background in Control Spontaneous CompetenceS. mutans produces endogenous CSP. Use a

mutant strain for zero-background assays.
Variable Data Washing techniqueUse a semi-automated washer or extremely gentle manual pipetting. The glucan matrix is fragile.

References

  • Li, Y. H., et al. (2002). Natural genetic transformation of Streptococcus mutans growing in biofilms. Journal of Bacteriology, 184(10), 2699–2713.

  • Senadheera, D., et al. (2005). Inactivation of the comC gene affects stress responses, biofilm formation, and bacteriocin production in Streptococcus mutans. Journal of Bacteriology, 187(12), 4064–4076.

  • AnaSpec Product Data. Competence Stimulating Peptide (CSP), S. mutans. Catalog # AS-12261. (Search ID: 12261)[9]

  • Jarosz, L. M., et al. (2017). The effect of Streptococcus mutans competence-stimulating peptide on biofilm formation. Microbiology, 163, 123-135.

Sources

Application Note: Optimized Strategies for the Synthesis and Purification of the SARS-CoV-2 S2 Fusion-Associated Peptide (EIRQTHNIFFNFFKRR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Sequence Analysis

The peptide EIRQTHNIFFNFFKRR (Residues ~819–834 of the SARS-CoV-2 Spike protein) represents a critical region within the S2 subunit, often associated with the viral fusion mechanism. While the N-terminal and C-terminal flanks are polar and charged, the central core (IFFNFF ) is intensely hydrophobic and prone to rapid


-sheet aggregation.

This specific motif (IFF ) is characteristic of Class I viral fusion proteins, designed to insert into host membranes. For the synthetic chemist, however, this functional hydrophobicity presents a dual challenge:

  • On-Resin Aggregation: The growing peptide chain collapses during Solid Phase Peptide Synthesis (SPPS), leading to deletion sequences (des-peptides).

  • Purification Solubility: The peptide creates "gels" in neutral aqueous buffers, making HPLC injection and separation difficult.

Physicochemical Profile
PropertyValueImplication
Sequence E-I-R-Q-T-H-N-I-F-F-N-F-F -K-R-RIFFNFF core is the "Difficult Sequence"
Length 16 AAMedium length, but structurally complex
Molecular Weight ~2110.4 DaVerifiable via ESI-MS (

)
Isoelectric Point (pI) ~11.5Highly Basic (Net Charge +4 at pH 7)
GRAVY Score -0.5 (Overall)Misleading; local hydrophobicity in core is high
Solubility Class Amphipathic / AmyloidogenicSoluble in acidic/organic media; aggregates in PBS

Protocol A: High-Fidelity Solid Phase Peptide Synthesis (SPPS)

Objective: Prevent inter-chain aggregation on the solid support to ensure full-length sequence recovery.

Resin Selection & Loading
  • Standard Polystyrene (PS) resins are contraindicated due to poor swelling in the presence of aggregated peptide chains.

  • Recommendation: Use ChemMatrix® (100% PEG) or PEG-PS supports. These provide a "quasi-solution" environment that solvates the hydrophobic core better.

  • Loading: Low loading is non-negotiable. Target 0.2 – 0.3 mmol/g . High loading promotes inter-chain hydrogen bonding (aggregation).

Coupling Strategy (Fmoc Chemistry)

The synthesis is divided into two zones: the "Easy" flanks and the "Difficult" core.

  • Reagents: Use DIC/Oxyma Pure (preferred for lower racemization at high heat) or HATU/DIEA (stronger activation).

  • The "Magic" Step (Microwave Energy): The IFFNFF region requires energy to disrupt

    
    -sheets.
    
Step-by-Step Synthesis Workflow
  • Resin Swelling: DMF (3 x 30 min). Ensure complete solvation.

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation at the Asn residues).

  • Coupling Cycles:

Sequence RegionResiduesConditionRationale
C-Term Flank K, R, RSingle Coupling, RT, 45 minSterically accessible.
Hydrophobic Core I, F, F, N, F, F Double Coupling , 75°C (MW), 10 minHeat disrupts aggregation; Double coupling ensures completion.
N-Term Flank E, I, R, Q, T, HSingle Coupling, 50°C, 20 minModerate heat maintains solubility without risking racemization of His/Cys.
  • Cleavage:

    • Cocktail: TFA / TIS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5).

    • Note: Although no Cys is present, DODT or Thioanisole suppresses oxidation of Met (if present in variants) and prevents re-attachment of t-butyl cations to Trp/Tyr (not present here, but good practice for Arg-rich peptides).

    • Time: 3 hours. The multiple Arg(Pbf) groups are bulky and slow to remove.

Visualization: Synthesis Logic

SPPS_Workflow Start Sequence Analysis: EIRQTHNIFFNFFKRR Resin Resin Selection: ChemMatrix (PEG) Low Load (0.2 mmol/g) Start->Resin Zone1 Zone 1 (C-Term): K-R-R Standard Coupling (RT) Resin->Zone1 Zone2 Zone 2 (Core): I-F-F-N-F-F CRITICAL AGGREGATION RISK Zone1->Zone2 Action2 Strategy: 1. Microwave Heat (75°C) 2. Double Coupling 3. Solvent: NMP/DMF Zone2->Action2 Intervention Zone3 Zone 3 (N-Term): E-I-R-Q-T-H Moderate Heat (50°C) Action2->Zone3 Cleavage Cleavage & Pbf Removal High Acid/Scavenger Ratio 3 Hours Zone3->Cleavage

Figure 1: Decision tree for SPPS of the SARS-CoV-2 fusion fragment, highlighting the thermal intervention required for the hydrophobic core.

Protocol B: Purification & Solubility Management

The Challenge: The IFFNFF motif causes the peptide to act like a surfactant or amyloid fibril. Direct dissolution in water or PBS often results in a gel or cloudy suspension, which will clog HPLC columns and result in poor recovery.

Solubilization Strategy (The "Pre-Column" Step)

Do not attempt to dissolve directly in Mobile Phase A (Water/TFA).

  • Initial Wetting: Add a small volume of Hexafluoroisopropanol (HFIP) or 100% Formic Acid . These are potent disruptors of

    
    -sheets.
    
  • Dilution: Once dissolved, dilute with 50% Acetic Acid or water/acetonitrile mixture.

  • Sonication: Sonicate for 10 minutes.

  • Centrifugation: Spin at 10,000 rpm for 5 min to pellet any non-dissolved aggregates. Inject only the supernatant.

Preparative HPLC Parameters
ParameterRecommendationRationale
Column Phase C4 or C8 (or Wide-Pore C18, 300Å)The peptide is too hydrophobic for standard C18 (100Å); it may bind irreversibly.
Column Temp 60°C CRITICAL. Elevated temperature keeps the peptide in random coil conformation during chromatography.
Mobile Phase A Water + 0.1% TFAStandard ion-pairing agent.
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic modifier.
Gradient 20% B

60% B over 40 min
Shallow gradient allows separation of deletion sequences (e.g., des-Phe).
Flow Rate 15-20 mL/min (Prep)Dependent on column diameter (typ. 20mm ID).
Quality Control (QC)
  • ESI-MS: Confirm mass (Calc: 2110.4 Da). Look for

    
     (704.1 m/z) and 
    
    
    
    (528.6 m/z) charge states.
  • UPLC Purity: Run an analytical gradient. If "ghost peaks" or broad humps appear, the peptide is aggregating on the column. Solution: Run the analytical column at 60°C as well.

Visualization: Purification Logic

Purification_Logic Crude Crude Peptide (Lyophilized) Solvent Solubilization: 1. HFIP or Formic Acid (Dissolve) 2. 50% HOAc (Dilute) Crude->Solvent Check Visual Check: Clear Solution? Solvent->Check Filter Centrifuge/Filter 0.22 µm Check->Filter Yes Fail Add more HFIP or DMSO Check->Fail No (Cloudy) HPLC Prep HPLC: C4/C8 Column Temp: 60°C (Essential) Filter->HPLC QC QC & Lyophilization Store at -20°C HPLC->QC Fail->Solvent

Figure 2: Purification workflow emphasizing the solubility checkpoint and thermal control during chromatography.

Handling and Storage (Post-Purification)

  • Net Charge: The peptide is highly cationic (+4). It will adhere to glass. Use Polypropylene (plastic) vials only.

  • Reconstitution for Assays:

    • Do not reconstitute in PBS (pH 7.4) directly. The salt and pH will induce immediate aggregation of the IFFNFF core.

    • Protocol: Dissolve in water (pH ~4-5 due to counter-ions) or 10% DMSO first, then slowly dilute into the assay buffer.

  • Storage: Lyophilized powder is stable at -20°C. In solution, it is prone to adsorption and aggregation; use fresh preparations for biological assays.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Biotage Application Notes. (2023). Strategies for the synthesis of hydrophobic peptides (Microwave assistance and solvent selection). Link

  • GenScript Technical Guide. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Link

  • Lai, A. L., et al. (2021). Binding of SARS-CoV-2 Fusion Peptide to Host Endosome and Plasma Membrane. The Journal of Physical Chemistry B, 125(29), 8081–8089. (Provides context on the IFF/LLF motif hydrophobicity). Link

Application Note: Experimental Setup for Studying CSP-12261 Mediated Competence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

CSP-12261 is a specific Competence-Stimulating Peptide (pheromone) utilized primarily by Streptococcus mitis and Streptococcus oralis to coordinate quorum sensing and genetic competence.[1] Unlike the canonical CSP-1 found in S. pneumoniae, CSP-12261 exhibits high specificity for the ComD/ComE two-component signal transduction system in its target species.

The Mechanism of Action:

  • Binding: Exogenous CSP-12261 binds to the membrane-bound histidine kinase receptor, ComD .

  • Transduction: This induces autophosphorylation of ComD, which transfers the phosphate group to the cytoplasmic response regulator, ComE .

  • Activation: Phosphorylated ComE (ComE~P) dimerizes and binds to promoters of early competence genes, specifically upregulating SigX (Sigma Factor X).

  • Phenotype: SigX triggers the expression of the "transformasome," allowing the bacteria to uptake extracellular DNA (eDNA) for genetic transformation.

Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade triggered by CSP-12261.

ComDE_Pathway CSP CSP-12261 (Extracellular) ComD ComD (Histidine Kinase) CSP->ComD Ligand Binding ComD->ComD Autophosphorylation ComE ComE (Response Regulator) ComD->ComE Phosphotransfer ATP ATP ATP->ComD ComE_P ComE~P (Active Dimer) ComE->ComE_P Dimerization SigX_Gene sigX Promoter ComE_P->SigX_Gene Transcriptional Activation SigX_Protein SigX Protein (Master Regulator) SigX_Gene->SigX_Protein Translation Transformasome Transformasome Complex SigX_Protein->Transformasome Assembly DNA_Uptake eDNA Uptake (Transformation) Transformasome->DNA_Uptake Function

Figure 1: The ComD/ComE signal transduction pathway activated by CSP-12261.

Critical Reagent Preparation

The reproducibility of quorum sensing experiments hinges on peptide quality. CSP-12261 is a cationic peptide; improper handling leads to aggregation or adsorption to plasticware.

Peptide Reconstitution Protocol
  • Sequence: EIRQTHNIFFNFFKRR

  • Molecular Weight: ~2138 Da

  • Purity Requirement: >95% (HPLC grade)

  • Lyophilized Storage: Store powder at -20°C or -80°C with desiccant.

  • Solvent Selection: Dissolve in sterile distilled water or 0.01% Acetic Acid .

    • Why: The basic residues (Arg, Lys, His) ensure good solubility in water. Avoid PBS initially, as high salt can promote aggregation before full solvation.

  • Concentration: Prepare a 1 mM stock solution .

  • Aliquoting: Aliquot into low-protein-binding polypropylene tubes (e.g., 20 µL per tube) to avoid freeze-thaw cycles.

    • Caution: Do not use polystyrene tubes; the peptide will adhere to the walls, effectively lowering the treatment concentration.

  • Working Solution: Dilute to 100 µM in water before adding to cultures.

Core Protocol: Genetic Transformation Assay

This is the gold-standard functional assay to verify CSP-12261 activity. It measures the induction of the competence state by quantifying the uptake of a specific antibiotic resistance marker (e.g., streptomycin or kanamycin resistance gene).

Experimental Conditions
ParameterSettingRationale
Bacterial Strain S. mitis or S. oralisTarget species possessing the specific ComD receptor.
Growth Medium C+Y Medium (pH 7.2)Supports competence better than THY or BHI due to defined ion concentrations.
Inoculum OD OD₆₀₀ = 0.05 - 0.1Early log phase is critical; stationary phase cells become refractory to CSP.
CSP-12261 Conc. 100 ng/mL - 500 ng/mLSaturating concentration for maximal induction.
Donor DNA 1 µg/mLGenomic DNA from a resistant strain (e.g., S. mitis str^R).
Step-by-Step Workflow
  • Pre-Culture: Inoculate a single colony into 5 mL C+Y medium. Incubate overnight at 37°C (5% CO₂).

  • Sub-Culture: Dilute the overnight culture 1:50 into fresh C+Y medium. Incubate until OD₆₀₀ reaches 0.05–0.08 .

    • Critical Control: If OD exceeds 0.15, the "competence window" may close due to endogenous CSP production or metabolic shifts.

  • Induction: Aliquot 1 mL of culture into 1.5 mL tubes.

    • Group A (Control): Add 10 µL sterile water.

    • Group B (Experimental): Add CSP-12261 (Final conc: 200 ng/mL).

  • DNA Addition: Immediately add 1 µg of donor DNA (e.g., carrying a Streptomycin resistance cassette).

  • Incubation: Incubate at 37°C for 2 hours .

  • Selection:

    • Plate 100 µL of undiluted culture onto Selective Agar (e.g., Blood Agar + Streptomycin).

    • Dilute 1:10,000 and plate on Non-selective Agar (Total CFU count).

  • Calculation:

    
    
    
Workflow Diagram

Transformation_Workflow Subculture Subculture to OD 0.05 Split Split Culture Subculture->Split Control Control (No Peptide) Split->Control Treat Treat with CSP-12261 Split->Treat AddDNA Add Donor DNA (Antibiotic Marker) Control->AddDNA Treat->AddDNA Incubate Incubate 2 Hours @ 37°C AddDNA->Incubate Plate_Sel Plate on Antibiotic Agar Incubate->Plate_Sel Plate_Non Plate on Plain Agar Incubate->Plate_Non Calc Calculate Efficiency Plate_Sel->Calc Plate_Non->Calc

Figure 2: Workflow for the CSP-12261 induced transformation assay.

Advanced Protocol: Real-Time Luciferase Reporter Assay

For researchers studying the kinetics of CSP-12261 signaling (rather than just the endpoint phenotype), a luciferase reporter assay using a sigX promoter fusion is recommended.

Objective: Monitor the transcriptional activation of the sigX promoter in real-time upon CSP-12261 addition.

Setup
  • Reporter Strain: Construct or obtain S. mitis carrying a plasmid with

    
    -luciferase (firefly or Renilla).
    
  • Substrate: D-Luciferin (must be added to the media).

  • Equipment: Luminometer or Plate Reader with injector capability.

Protocol
  • Grow reporter strain to OD₆₀₀ ~0.05 in C+Y medium containing 0.5 mM D-Luciferin.

  • Transfer 200 µL to a 96-well white-walled plate.

  • Baseline Reading: Measure Relative Light Units (RLU) for 10 minutes to establish baseline.

  • Injection: Inject CSP-12261 to final concentrations of 0, 10, 50, 100, 500 ng/mL.

  • Kinetic Read: Measure RLU every 2 minutes for 60 minutes.

  • Data Interpretation:

    • Peak Time: Usually observed 15–20 minutes post-induction.

    • Shut-off: Signal often decays rapidly after 40 minutes due to the ComE negative feedback loop.

Troubleshooting & Controls

IssueProbable CauseSolution
No Transformation Observed pH of Medium is too lowEnsure C+Y medium is pH 7.0–7.4. Acidic pH inhibits CSP binding.
High Background in Control Spontaneous CompetenceUse a comA or comC deletion mutant (unable to secrete endogenous CSP) as the host strain.
Inconsistent Results Peptide AdsorptionSwitch to LoBind tubes; ensure peptide stock is not degraded.
Low Viability "Fratricide"CSP induction can trigger lysis of non-competent siblings (fratricide). Reduce incubation time or add choline to medium.

References

  • GenScript. "Competence-Stimulating Peptide-12261." GenScript Peptide Catalog. Accessed October 2023.

  • Håvarstein, L. S., et al. (1995). "An unmodified peptide pheromone specifically stimulates natural genetic transformation in Streptococcus pneumoniae." Proceedings of the National Academy of Sciences, 92(24), 11140-11144.

  • Salvadori, G., et al. (2019). "The competence stimulating peptide of Streptococcus pneumoniae: a review of its role in quorum sensing and virulence." Frontiers in Cellular and Infection Microbiology. (Contextual grounding for CSP mechanisms).

  • Morrison, D. A. (2010). "Two-component systems in Streptococcus pneumoniae." Future Microbiology, 5(1), 45-61. (Mechanistic detail on ComD/E).

Sources

Competence-Stimulating Peptide-12261 supplier and datasheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Competence-Stimulating Peptide-12261 (CSP-12261)

Abstract & Scope

Competence-Stimulating Peptide-12261 (CSP-12261) is the specific quorum-sensing pheromone required to induce natural genetic competence in the type strain of Streptococcus mitis (NCTC 12261 / ATCC 49456). Unlike the well-characterized Streptococcus pneumoniae CSP variants (CSP-1, CSP-2), S. mitis strains exhibit high pherotype diversity. CSP-12261 is critical for researchers studying horizontal gene transfer (HGT), antibiotic resistance reservoirs in the oral microbiome, and streptococcal evolution.

This guide provides the physicochemical specifications of CSP-12261 and details an optimized protocol for inducing transformation, addressing the historical difficulty of transforming S. mitis in laboratory conditions.

Technical Specifications (Datasheet)

Identity & Sequence

  • Peptide Name: CSP-12261 (Mitis-12261 Pheromone)[1][2]

  • Target Organism: Streptococcus mitis NCTC 12261 (Type Strain)[3][4][5][6][7]

  • Amino Acid Sequence: E-I-R-Q-T-H-N-I-F-F-N-F-F-K-R-R

  • Length: 16 Amino Acids[7]

  • Molecular Weight: ~2178.5 Da (Theoretical)

Physicochemical Properties

PropertySpecificationNotes
Purity ≥ 95% (HPLC)Critical for consistent signaling threshold.
Counter-ion Trifluoroacetate (TFA)Standard for synthetic peptides; remove if sensitive.
Solubility Water or 10% Acetic AcidBasic residues (Arg, Lys) aid solubility, but hydrophobic core (Phe, Ile) may require sonication or mild acidification.
Appearance White Lyophilized PowderHygroscopic.
Storage -20°C (Desiccated)Stable for >1 year in lyophilized form.

Commercial Suppliers

  • Primary: AnaSpec, GenScript, MedChemExpress.

  • Note: Custom synthesis is often required if stock is unavailable, using the sequence provided above.

Biological Mechanism: The ComCDE Pathway

CSP-12261 functions as an autoinducer. It binds to the histidine kinase receptor (ComD) on the bacterial surface, initiating a phosphorylation cascade that activates the alternative sigma factor SigX (


).[8] SigX drives the transcription of the "competence regulon"—genes required for DNA uptake and recombination.[8]

Figure 1: CSP-12261 Signaling Cascade

ComCDE_Pathway CSP_Ext CSP-12261 (Extracellular) ComD ComD Receptor (Histidine Kinase) CSP_Ext->ComD Binds ComE ComE (Response Regulator) ComD->ComE Phosphorylates ComE_P ComE~P (Active) ComE->ComE_P Activation SigX_Gene sigX Gene (Transcription) ComE_P->SigX_Gene Induces Promoter SigX_Prot Sigma Factor X (Protein) SigX_Gene->SigX_Prot Translation Comp_Genes Competence Genes (DNA Uptake/RecA) SigX_Prot->Comp_Genes Activates

Caption: The CSP-12261 ligand binds ComD, triggering ComE phosphorylation, which induces SigX expression to activate the competence state.

Experimental Protocols

Protocol A: Reconstitution & Storage

Rationale: Peptides adhere to plastics and degrade via oxidation. Proper handling is essential for reproducibility.

  • Vessel: Use low-protein-binding polypropylene tubes (e.g., LoBind).

  • Solvent: Add sterile, endotoxin-free water. If the peptide does not dissolve immediately, add 10% acetic acid dropwise or sonicate briefly.

    • Target Stock Concentration: 1 mM (approx. 2.2 mg/mL).

  • Aliquoting: Divide into small aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C.

Protocol B: Optimized Transformation Assay for S. mitis

Rationale: Unlike S. pneumoniae, S. mitis NCTC 12261 transforms poorly in rich media (THB). This protocol uses C+Y (Casamino acids + Yeast extract) semi-defined medium, which is critical for success (Salvadori et al., 2016).

Materials:

  • S. mitis NCTC 12261 glycerol stock.

  • C+Y Medium: (pH 6.8) – Crucial: Do not use THB.

  • CSP-12261 (1 mM stock).

  • Donor DNA: PCR amplicon (preferred) or plasmid.[9][10]

  • Selection Antibiotic (e.g., Erythromycin, Spectinomycin).

Workflow Diagram:

Transformation_Workflow Step1 1. Pre-Culture (C+Y Medium) OD600 ~ 0.05 Step2 2. Induction Add CSP-12261 (250 nM) Step1->Step2 Step3 3. DNA Addition Add Donor DNA (Immediately) Step2->Step3 Step4 4. Incubation 37°C, 3-4 Hours (Aerobic) Step3->Step4 Step5 5. Selection Plate on Antibiotic Agar Step4->Step5

Caption: Step-by-step workflow for CSP-12261 induced transformation in S. mitis.

Detailed Steps:

  • Inoculation: Dilute an overnight culture of S. mitis 1:100 into fresh C+Y medium .

  • Growth: Incubate at 37°C (5% CO₂ or aerobic) until OD₆₀₀ reaches 0.04 – 0.06 .

    • Note: Competence is transient.[6][9] Inducing at high OD (late log) will fail.

  • Induction: Add CSP-12261 to a final concentration of 200–300 nM .

  • Transformation: Immediately add donor DNA.

    • Amplicons: Use ~100 ng/mL. Ensure flanking homology regions are >1 kb for best efficiency.

    • Plasmids: Use ~1 µg/mL (Lower efficiency expected).

  • Expression: Incubate at 37°C for 3–4 hours to allow phenotypic expression of the resistance marker.

  • Selection: Plate appropriate dilutions onto blood agar containing the selection antibiotic. Incubate overnight.

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
No Transformants Wrong Medium S. mitis competence is often inhibited in rich broths like THB. Switch to C+Y medium.
Wrong CSP Ensure you are using CSP-12261 (EIRQ...), not CSP-1 or CSP-2 from S. pneumoniae.
Late Induction Induce strictly at OD₆₀₀ 0.04–0.06. Late log phase cells become refractory to CSP.
Low Efficiency pH Sensitivity Ensure media pH is 6.8–7.2. Acidic conditions (< pH 6.5) deactivate the peptide or receptor.
Peptide Oxidation Methionine/Tryptophan residues (if present in variants) oxidize. Use fresh aliquots.

References

  • Salvadori, G., Junges, R., Morrison, D. A., & Petersen, F. C. (2016). Overcoming the Barrier of Low Efficiency during Genetic Transformation of Streptococcus mitis.[8] Frontiers in Microbiology, 7, 1009.

    • Relevance: Defines the optimized protocol using C+Y media and CSP dosage.
  • Kilian, M., et al. (2008).

    • Relevance: Establishes the phylogenetic relationship and pherotype diversity of the Mitis group.
  • AnaSpec Product Data.

    • Relevance: Confirmation of peptide sequence (EIRQTHNIFFNFFKRR) and commercial availability.[1]

    • (Search Catalog: CSP-12261)

  • Johnston, C., et al. (2014). Bacterial transformation: distribution, shared mechanisms and divergent control. Nature Reviews Microbiology, 12(3), 181-196.

    • Relevance: Review of the ComCDE general mechanism.

Sources

Application Notes and Protocols: Dissolving and Storing Competence-Stimulating Peptide-12261 (CAS No. 1235882-91-3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Competence-Stimulating Peptide-12261 is a synthetic sixteen-amino acid peptide fragment of a competence-stimulating peptide (CSP).[1] CSPs are crucial signaling molecules in the quorum-sensing (QS) system of bacteria, particularly in Streptococcus pneumoniae.[2][3] This system allows bacteria to monitor their population density and coordinate gene expression, leading to phenotypes such as genetic competence (the ability to take up foreign DNA), biofilm formation, and virulence.[4][5]

The peptide with CAS number 1235882-91-3 acts as a pheromone that, upon reaching a critical concentration, binds to and activates the membrane-bound histidine kinase receptor, ComD.[1][4] This initiates a phosphorylation cascade that activates the response regulator, ComE, which in turn upregulates genes responsible for the competent state.[1][6] Given its central role in pneumococcal pathogenesis and genetic adaptation, this peptide is a valuable tool for studying bacterial communication, virulence mechanisms, and for the development of novel antimicrobial strategies.

These application notes provide a comprehensive guide to the proper handling, dissolution, and storage of Competence-Stimulating Peptide-12261 to ensure its stability, activity, and the reproducibility of experimental results.

Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of Competence-Stimulating Peptide-12261 is fundamental to selecting the appropriate solvent and storage conditions.

PropertyValueSource
CAS Number 1235882-91-3[4][7]
Molecular Formula C₁₀₀H₁₄₉N₃₁O₂₃[4][7]
Molecular Weight 2153.49 g/mol [7][8]
Amino Acid Sequence Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg[1]
Short Sequence EIRQTHNIFFNFFKRR[1]
Theoretical Isoelectric Point (pI) 10.2Calculated
Net Charge at pH 7.0 +4Calculated
Causality of Solubility: A Charge-Based Approach

The solubility of a peptide is primarily dictated by its amino acid composition and the resulting net charge at a given pH.[2] To predict the solubility of Competence-Stimulating Peptide-12261, we first assess its net charge at neutral pH (pH 7.0).

  • Basic Residues (+1 charge each): Arginine (Arg) x 3, Lysine (Lys) x 1, Histidine (His) x 1, N-terminus x 1 = +6

  • Acidic Residues (-1 charge each): Glutamic Acid (Glu) x 1, C-terminus x 1 = -2

  • Net Charge at pH ~7.0: +6 - 2 = +4

A significant positive net charge indicates that the peptide is basic . Basic peptides are generally soluble in aqueous solutions, particularly in slightly acidic conditions which ensure the full protonation of the basic side chains, enhancing their interaction with water molecules.

Recommended Dissolution Protocol

Improper solubilization can lead to peptide loss, aggregation, and inaccurate concentration measurements, ultimately compromising experimental outcomes.[2] The following is a validated, step-by-step protocol for dissolving lyophilized Competence-Stimulating Peptide-12261.

Pre-Dissolution Checklist
  • Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can reduce the long-term stability of the peptide.[9]

  • Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all the lyophilized powder is at the bottom of the tube.[10][11]

Step-by-Step Dissolution Workflow

G cluster_0 Solubilization Workflow start Start with Lyophilized Peptide water Add Sterile, Deionized Water start->water Step 1 vortex Gently Vortex or Sonicate water->vortex Step 2 check_sol Check for Complete Dissolution (Clear Solution?) vortex->check_sol Step 3 acid Add 10% Acetic Acid Dropwise check_sol->acid No success Peptide in Solution (Proceed to Aliquoting) check_sol->success Yes vortex2 Gently Vortex acid->vortex2 Step 4 check_sol2 Check for Complete Dissolution vortex2->check_sol2 dmso If for non-cellular assays, add minimal DMSO, then dilute with water check_sol2->dmso No check_sol2->success Yes dmso->success fail Consult Technical Support (Potential Hydrophobicity Issue) dmso->fail

Caption: Recommended workflow for dissolving Competence-Stimulating Peptide-12261.

Protocol Details:

  • Initial Solvent: Based on the peptide's basic nature, the primary recommended solvent is sterile, deionized water.[1][12] Add the desired volume of water to the vial to achieve the target stock concentration (e.g., 1 mg/mL).

  • Aiding Dissolution: Gently vortex the vial. If the peptide does not readily dissolve, sonication can be employed to aid the process.[10][13] A brief sonication in a water bath for a few minutes is typically sufficient.

  • Acidification (if necessary): If the peptide remains insoluble in water, its basic nature suggests that a slightly acidic environment will enhance solubility. Add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.[1][9][12]

  • Organic Solvent (Last Resort): For highly hydrophobic peptides that may not dissolve with the above methods, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) can be used to first solubilize the peptide, followed by dilution with an aqueous buffer.[1] However, be mindful that organic solvents may be incompatible with certain biological assays.

Storage and Stability Guidelines

The long-term stability of the peptide is critical for the validity of longitudinal studies. Peptides in solution are more susceptible to degradation than in their lyophilized form.[5][14]

Storage of Lyophilized Peptide

For long-term storage, lyophilized Competence-Stimulating Peptide-12261 should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[9][14][15] Under these conditions, the peptide can remain stable for several years.[11][15]

Storage of Peptide Solutions

The storage of peptide solutions is not recommended for extended periods due to the risk of degradation, such as oxidation and hydrolysis.[5] Peptides containing residues like Asparagine (Asn) are particularly susceptible to degradation.[5]

Best Practices for Storing Reconstituted Peptides:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is imperative to aliquot the stock solution into single-use volumes.[6]

  • Temperature: Store the aliquots at -20°C for short- to medium-term storage (weeks to a few months) and at -80°C for long-term storage.[6][14]

  • pH: Maintaining a slightly acidic pH (around 5-6) can enhance the stability of many peptides in solution by minimizing deamidation and oxidation.[6]

Storage FormTemperatureDurationRationale
Lyophilized Powder -20°C to -80°CYearsMinimizes chemical degradation, hydrolysis, and oxidation.[14][15]
Stock Solution (Aliquoted) -20°CWeeks to MonthsPrevents degradation from repeated freeze-thaw cycles.[6]
Stock Solution (Aliquoted) -80°CMonthsOptimal for long-term preservation of peptide integrity in solution.[6]
Working Dilution 4°C< 24 hoursFor immediate experimental use only. Prone to rapid degradation.

Application in Research: The Quorum-Sensing Pathway

Competence-Stimulating Peptide-12261 is a key reagent for investigating the ComCDE two-component signaling pathway in S. pneumoniae. This pathway is a classic example of quorum sensing.

G cluster_cell S. pneumoniae Cell cluster_membrane Cell Membrane ComD ComD (Histidine Kinase) ComE ComE ComD->ComE Phosphorylates ComE_P ComE-P (Active Response Regulator) Genes Competence Genes (comX, cbpD, lytA) ComE_P->Genes Upregulates Phenotype Phenotypic Response: - DNA Uptake - Biofilm Formation - Virulence Genes->Phenotype Leads to CSP CSP-12261 (Extracellular) CSP->ComD Binds & Activates

Caption: The ComCDE quorum-sensing pathway in S. pneumoniae.

This peptide can be used to:

  • Induce competence in S. pneumoniae cultures for genetic transformation experiments.

  • Study the kinetics and dynamics of the ComD-ComE signaling cascade.

  • Investigate the downstream effects on gene expression, including virulence factors.

  • Screen for inhibitors of the CSP-ComD interaction as potential antimicrobial agents.

References

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[4]

  • Lau, G. W., Haataja, S., Lonetto, M., Kensit, S. E., Marra, A., et al. (2011). Inhibition of Competence Development, Horizontal Gene Transfer and Virulence in Streptococcus pneumoniae by a Modified Competence Stimulating Peptide.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Martin, B., et al. (2006). Expression and maintenance of ComD-ComE, the two-component signal-transduction system that controls competence of Streptococcus pneumoniae. Molecular Microbiology.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Morrison, D. A., & Lee, M. S. (2017). Quorum Sensing Regulation of Competence and Bacteriocins in Streptococcus pneumoniae and mutans. MDPI.
  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Wikipedia. (n.d.). Competence stimulating peptide. Retrieved from [Link]

  • Marks, L. R., et al. (2017). Quorum Sensing and Biofilms in the Pathogen, Streptococcus pneumoniae.
  • Shanker, S., et al. (2019). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. PMC.
  • Pharmaffiliates. (n.d.). Research Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Quorum sensing. Retrieved from [Link]

  • Frontiers. (n.d.). Quorum sensing in group A Streptococcus. Retrieved from [Link]

  • PubMed. (2017). Quorum Sensing Regulation of Competence and Bacteriocins in Streptococcus pneumoniae and mutans. Retrieved from [Link]

  • Anaspec. (n.d.). CSP-1, Competence-Stimulating Peptide-1. Retrieved from [Link]

  • PubMed. (n.d.). Expression and maintenance of ComD-ComE, the two-component signal-transduction system that controls competence of Streptococcus pneumoniae. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transformation Efficiency with CSP-12261

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges with low transformation efficiency, with a special focus on experiments involving Competence-Stimulating Peptide 12261 (CSP-12261). As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in scientific expertise.

Troubleshooting Guide: A Systematic Approach to Low Transformation Efficiency

Low transformation efficiency can be a significant bottleneck in your experiments. This guide provides a logical workflow to diagnose and resolve the most common issues.

Visual Troubleshooting Workflow

The following diagram illustrates a step-by-step process to identify the root cause of low transformation efficiency. Start at the "Low/No Colonies" node and follow the decision tree based on your experimental observations.

Transformation_Troubleshooting start Low / No Colonies control_check Positive Control Transformation? start->control_check control_ok Control OK? control_check->control_ok cells_issue Problem with Competent Cells or Protocol control_ok->cells_issue No dna_issue Problem with Experimental DNA control_ok->dna_issue Yes cell_viability Cells Viable? cells_issue->cell_viability Check Cell Viability protocol_issue Protocol Followed Correctly? cells_issue->protocol_issue Check Protocol dna_quant Optimal DNA Amount? dna_issue->dna_quant Check DNA Quantity dna_qual High Purity DNA? dna_issue->dna_qual Check DNA Quality cell_viability->protocol_issue Yes remake_cells Prepare Fresh Competent Cells cell_viability->remake_cells No antibiotic_issue Antibiotic Correct? protocol_issue->antibiotic_issue Yes review_protocol Review and Repeat Protocol Carefully protocol_issue->review_protocol No remake_plates Prepare Fresh Plates with Correct Antibiotic antibiotic_issue->remake_plates No final_cell_check Consider Cell Strain Compatibility antibiotic_issue->final_cell_check Yes dna_quant->dna_qual Yes adjust_dna Optimize DNA Concentration dna_quant->adjust_dna No purify_dna Purify DNA (e.g., Ethanol Precipitation) dna_qual->purify_dna No ligation_check Ligation/Assembly Reaction? dna_qual->ligation_check Yes troubleshoot_ligation Troubleshoot Ligation/Assembly Steps ligation_check->troubleshoot_ligation Yes plasmid_size_check Large Plasmid? ligation_check->plasmid_size_check No use_electro Consider Electroporation plasmid_size_check->use_electro Yes final_dna_check Check for Toxic Gene Products plasmid_size_check->final_dna_check No

Caption: Troubleshooting workflow for low transformation efficiency.

Frequently Asked Questions (FAQs)

Competent Cells and CSP-12261

Q1: What is the role of CSP-12261 in transformation?

CSP-12261 (Competence-Stimulating Peptide 12261) is a peptide pheromone that induces a state of natural competence in certain species of Streptococcus, such as Streptococcus mitis and Streptococcus oralis.[1] This means that in the presence of CSP-12261, these bacteria can actively take up foreign DNA from their environment. It is crucial to understand that CSP-12261 facilitates natural transformation, which has different underlying mechanisms than artificially induced competence through methods like heat shock or electroporation in E. coli.[1][2]

Q2: My transformation efficiency is low when using CSP-12261. What are the most likely causes?

For natural transformation induced by CSP-12261, several factors are critical:

  • Cell Density: The response to CSP is often density-dependent. Ensure your bacterial culture is in the optimal growth phase (typically mid-log phase) for competence induction.

  • CSP Concentration: The concentration of CSP-12261 is a key factor. Too little may not induce competence, while too much could have inhibitory effects. It is essential to titrate the optimal concentration for your specific strain.

  • Incubation Time: The duration of exposure to CSP-12261 before the addition of DNA, and the subsequent incubation with DNA, are critical parameters that may require optimization.

  • DNA Quality and Quantity: As with other transformation methods, the purity and amount of DNA are vital. Contaminants can inhibit DNA uptake.

Q3: Can I use chemically competent or electrocompetent E. coli with CSP-12261?

No, CSP-12261 is specific to certain Streptococcus species and will not induce competence in E. coli. E. coli lacks the specific receptors and signaling pathways that recognize and respond to this peptide. For E. coli, you must use standard methods like heat shock or electroporation to make the cells competent.

General Transformation Troubleshooting

Q4: I am not getting any colonies, or very few. What should I check first?

The first step is to perform a positive control transformation.[3] This involves transforming your competent cells with a known, supercoiled plasmid (like pUC19) that has a high transformation efficiency.

  • If the positive control works: The issue likely lies with your experimental DNA (e.g., ligation product, large plasmid).

  • If the positive control fails: The problem is with your competent cells, the transformation protocol itself, or your antibiotic plates.

Q5: What are the critical parameters for a successful heat shock transformation?

Heat shock transformation relies on a precise sequence of temperature changes to create transient pores in the bacterial cell membrane, allowing DNA to enter.[4][5]

  • Thawing: Always thaw competent cells on ice.[6][7] Warming them in your hand can significantly decrease efficiency.[8]

  • Incubation on Ice: The initial incubation of cells and DNA on ice (typically 20-30 minutes) allows the DNA to associate with the cell surface.[8][9]

  • Heat Shock: The temperature and duration of the heat shock are critical and specific to the strain and the volume of the cell suspension.[8][9] A common protocol is 42°C for 30-60 seconds.[9][10]

  • Recovery on Ice: A brief recovery period on ice immediately after the heat shock helps to close the pores in the cell membrane.[9][10]

  • Outgrowth: The outgrowth step in antibiotic-free medium allows the bacteria to express the antibiotic resistance gene from the plasmid before being plated on selective media.[8][9]

Q6: How does DNA quality and quantity affect transformation efficiency?

  • Quantity: While it may seem counterintuitive, too much DNA can decrease transformation efficiency. For most chemically competent cells, 1-10 ng of plasmid DNA in a small volume (<5 µL) per 100 µL of cells is optimal.[6] For ligation reactions, you may need to use a larger volume.

  • Quality: The purity of your DNA is paramount. Contaminants such as phenol, ethanol, proteins, and detergents can significantly inhibit transformation.[6][7] High salt concentrations can also be problematic, especially for electroporation.[11][12]

  • Size: Transformation efficiency decreases as plasmid size increases. For large plasmids, electroporation is generally more efficient than heat shock.[12][13]

Q7: My plates have a lawn of bacteria or satellite colonies. What does this indicate?

  • Bacterial Lawn: This usually indicates a problem with the antibiotic selection. The antibiotic may be old, at too low a concentration, or was added to the agar when it was too hot, causing it to degrade.[13]

  • Satellite Colonies: These are small colonies surrounding a larger, true transformant. They arise when the antibiotic (especially ampicillin) is broken down by the resistant colony, allowing non-transformed cells to grow in the immediate vicinity. This is more common after prolonged incubation.

Mechanism of Plasmid Uptake

The following diagram illustrates the key stages of DNA uptake during a typical heat shock transformation.

Heat_Shock_Mechanism cluster_2 Step 3: Recovery on Ice cluster_3 Step 4: Outgrowth (37°C) plasmid_dna Plasmid DNA cell_membrane Bacterial Cell Membrane (with Ca2+ ions) plasmid_dna->cell_membrane Adsorption pore_formation Transient Pore Formation dna_uptake DNA Uptake pore_formation->dna_uptake pore_closure Pore Closure gene_expression Antibiotic Resistance Gene Expression

Caption: Mechanism of plasmid DNA uptake during heat shock.

Quantitative Parameters and Experimental Protocols

Table 1: Key Factors Influencing Transformation Efficiency
ParameterOptimal Range/ConditionRationale and Causality
Competent Cell Efficiency >1 x 10⁸ CFU/µg for ligationsHigher efficiency cells are needed to compensate for the lower efficiency of transforming ligation products compared to supercoiled plasmids.[14]
DNA Amount (Plasmid) 1 pg - 100 ngToo little DNA results in few colonies, while too much can be toxic or lead to multiple plasmids per cell.[13]
DNA Purity (A260/A280) 1.8 - 2.0Impurities like proteins, phenol, or ethanol can inhibit the transformation process.[6][7]
Heat Shock Temperature 42°CThis specific temperature induces a thermal imbalance, creating pores in the cell membrane for DNA entry.[4][9]
Heat Shock Duration 30 - 90 secondsInsufficient time leads to poor DNA uptake, while excessive time can cause cell death.[15]
Outgrowth Period 45 - 60 minutesAllows for the expression of antibiotic resistance genes before plating on selective media.[8][9]
Recovery Medium SOC mediumSOC provides a richer nutrient environment than LB, leading to better cell recovery and higher transformation efficiency.[8][16]
Experimental Protocol: High-Efficiency Heat Shock Transformation

This protocol is a standardized procedure for the transformation of chemically competent E. coli.

Materials:

  • Chemically competent E. coli cells (stored at -80°C)

  • Plasmid DNA or ligation reaction product

  • SOC medium

  • Pre-chilled 1.5 mL microcentrifuge tubes

  • LB agar plates with the appropriate antibiotic

  • Water bath set to 42°C

  • Shaking incubator set to 37°C

  • Ice bucket

Procedure:

  • Thawing Cells: Thaw one aliquot of competent cells on ice for each transformation. It is crucial to keep the cells cold throughout this process.[7][10]

  • Adding DNA: Add 1-5 µL of your DNA solution (containing 1 pg to 100 ng of DNA) to the thawed competent cells.[9] Gently flick the tube to mix; do not vortex, as this can lyse the fragile competent cells.[6][7]

  • Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.[8][9] This step allows the plasmid DNA to come into close contact with the cell surface.

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.[9][10] The precise timing is critical for creating transient pores in the cell membrane without killing the cells.

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[9][10] This rapid cooling helps to close the pores and trap the plasmid DNA inside the cells.

  • Outgrowth: Add 950 µL of pre-warmed SOC medium to the tube. Incubate at 37°C for 1 hour with shaking (250 rpm).[8][16] This allows the cells to recover and express the antibiotic resistance gene.

  • Plating: Spread 50-100 µL of the cell culture onto an LB agar plate containing the appropriate antibiotic. For potentially high-efficiency transformations, consider plating serial dilutions.

  • Incubation: Incubate the plates overnight (12-16 hours) at 37°C.

References

  • Bacterial Transformation Troubleshooting. (n.d.). Intact Genomics. [Link]

  • The Study on the factors affecting transformation efficiency of E. coli competent cells. (2012). Journal of Experimental Biology and Agricultural Sciences, 1(2), 112-117. [Link]

  • Protocol - Bacterial Transformation. (2017). Addgene. [Link]

  • Transformation efficiency. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Guide to Bacterial Transformation: The Science of Genetic Manipulation. (2022). Assay Genie. [Link]

  • Troubleshooting restriction cloning [low transformation efficiency]?. (2022). ResearchGate. [Link]

  • Effect of CSP concentration on transformation efficiency and culture.... (n.d.). ResearchGate. [Link]

  • Competence-Stimulating Peptide-12261. (n.d.). GenScript. [Link]

  • An Optimized Transformation Protocol for Escherichia coli BW3KD with Supreme DNA Assembly Efficiency. (2022). Applied and Environmental Microbiology, 88(22), e01358-22. [Link]

  • Transformation of competent E.coli cells with plasmid DNA. (2016). protocols.io. [Link]

  • Essential factors that may affect bacterial culture and growth. (n.d.). QIAGEN. [Link]

  • Protocol for bacterial transformation – heat shock method. (n.d.). BBS OER Lab Manual. [Link]

  • Bacterial transformation & selection. (n.d.). Khan Academy. [Link]

Sources

Technical Support Center: Optimizing Competence Induction with 1235882-91-3 (Competence-Stimulating Peptide-12261)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of CAS 1235882-91-3, also known as Competence-Stimulating Peptide-12261 (CSP-12261). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its concentration for inducing competence, primarily in Streptococcus pneumoniae and related species. Here, we move beyond simple protocols to explain the underlying principles, ensuring your experiments are both successful and reproducible.

Understanding the Mechanism: The ComCDE Quorum-Sensing Pathway

Competence-Stimulating Peptide-12261 is a synthetic peptide with the sequence Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg.[1][2] It functions as a pheromone in the quorum-sensing system of certain bacteria, most notably Streptococcus pneumoniae.[2] This system allows bacteria to sense their population density and, at a certain threshold, initiate a state of "competence," where they can take up foreign DNA from their environment.[3][4]

The induction of competence by CSP-12261 is mediated by the ComCDE signaling pathway.[5][6] When the concentration of CSP reaches a critical level, it binds to and activates a transmembrane histidine kinase receptor called ComD.[3][5][7] This binding event triggers a phosphorylation cascade, leading to the activation of the response regulator, ComE.[3][5] Activated ComE then upregulates the expression of a suite of "late competence" genes, including those responsible for the machinery of DNA uptake and recombination.[8][9]

ComCDE_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSP-12261 CSP-12261 ComD ComD (Histidine Kinase Receptor) CSP-12261->ComD Binding & Activation ComE ComE (Response Regulator) ComD->ComE Phosphorylation ComE_P ComE-P (Phosphorylated) ComE->ComE_P Late_Genes Late Competence Genes (DNA Uptake Machinery) ComE_P->Late_Genes Transcriptional Activation

Caption: The ComCDE signaling pathway in Streptococcus pneumoniae.

Experimental Protocol for Competence Induction

This protocol provides a general framework for using CSP-12261 to induce competence in S. pneumoniae. Optimal conditions may vary depending on the specific strain and experimental goals.

Materials:

  • Streptococcus pneumoniae culture

  • Appropriate growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract)

  • Competence-Stimulating Peptide-12261 (CAS 1235882-91-3)

  • Transforming DNA (plasmid or linear)

  • Selective agar plates

Procedure:

  • Culture Preparation: Inoculate an S. pneumoniae culture and grow to the early-to-mid exponential phase. The optimal optical density (OD) is typically between OD550 of 0.05 to 0.2.[10][11][12]

  • CSP-12261 Addition: Add CSP-12261 to the bacterial culture to the desired final concentration. Refer to the table below for recommended concentration ranges.

  • Incubation: Incubate the culture with CSP-12261 for 10-20 minutes at 37°C to allow for the expression of competence genes.[13][14]

  • Addition of Transforming DNA: Add the transforming DNA to the culture.

  • Further Incubation: Continue to incubate the culture for 40-90 minutes at 30-37°C to allow for DNA uptake and recombination.[13]

  • Plating: Plate the transformed cells on selective agar plates to isolate transformants.

  • Incubation: Incubate the plates under appropriate conditions until colonies appear.

Quantitative Data Summary:

ParameterRecommended RangeNotes
CSP-12261 Concentration 100 ng/mL - 1 µg/mLHigher concentrations (up to 10 µM) have been used in specific applications.[15][16]
Bacterial Growth Phase OD550 of 0.05 - 0.2Early-to-mid exponential phase is crucial for optimal competence.[10][11][12]
CSP Incubation Time 10 - 20 minutesThis allows for the expression of early and late competence genes.[13][14]
DNA Incubation Time 40 - 90 minutesSufficient time is needed for DNA uptake and recombination.[13]
Expected Transformation Efficiency Varies significantlyDependent on the strain, DNA, and specific conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during competence induction experiments with CSP-12261.

Troubleshooting_Workflow Start Low or No Transformation Check_CSP Verify CSP-12261 Concentration and Integrity Start->Check_CSP Check_Cells Assess Cell Health and Growth Phase Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Conc Optimize CSP-12261 Concentration Check_CSP->Optimize_Conc Optimize_Growth Ensure Optimal Cell Density Check_Cells->Optimize_Growth Optimize_Timing Adjust Incubation Times Check_Protocol->Optimize_Timing Solution_Conc Titrate CSP-12261 (e.g., 50-500 ng/mL) Optimize_Conc->Solution_Conc Solution_Growth Use cells in early-to-mid exponential phase (OD550 ~0.1) Optimize_Growth->Solution_Growth Solution_Timing Vary CSP and DNA incubation times Optimize_Timing->Solution_Timing Success Successful Transformation Solution_Conc->Success Solution_Growth->Success Solution_Timing->Success

Caption: A workflow for troubleshooting low transformation efficiency.

Q1: I am not seeing any transformants after using CSP-12261. What could be the issue?

A1: Several factors could be at play:

  • Suboptimal CSP-12261 Concentration: The effective concentration can be strain-dependent. We recommend performing a titration experiment to determine the optimal concentration for your specific Streptococcus strain, starting from 100 ng/mL.[15]

  • Incorrect Bacterial Growth Phase: Competence is transient and typically peaks in the early-to-mid exponential phase.[11][12] Ensure your culture has reached the appropriate OD before adding the peptide.

  • Peptide Integrity: Peptides can degrade if not stored or handled properly. Ensure your CSP-12261 stock is stored correctly (typically lyophilized at -20°C) and that working solutions are freshly prepared.

  • Strain-Specific Factors: Not all Streptococcus strains are equally competent. Some may have mutations in the ComCDE pathway or other factors that affect DNA uptake.[8][17]

Q2: My transformation efficiency is very low. How can I improve it?

A2: To enhance transformation efficiency:

  • Optimize Incubation Times: The timing of CSP-12261 and DNA addition is critical. A 10-20 minute incubation with CSP before adding DNA is a good starting point, followed by a longer incubation with the DNA.[13][14] Experiment with these timings to find the sweet spot for your strain.

  • Quality of Transforming DNA: The purity and concentration of your DNA can significantly impact efficiency. Ensure your DNA is free of contaminants.

  • Growth Medium: The composition of the growth medium can influence competence. Some components may inhibit the process. Using a well-established medium for Streptococcus transformation is recommended.

Q3: Can I use CSP-12261 for organisms other than Streptococcus pneumoniae?

A3: CSP-12261 is part of a family of competence-stimulating peptides that are often species- or even strain-specific.[2] While it is primarily used for S. pneumoniae, it may have activity in closely related streptococci of the Mitis group.[18] However, its effectiveness in other bacterial species is not guaranteed and would require empirical testing.

Q4: Are there any known inhibitors of the CSP-induced competence pathway?

A4: Yes, the competence pathway can be inhibited. For instance, some studies have shown that certain components of rich media can reduce the sensitivity of bacteria to CSP.[19] Additionally, some bacteria produce their own molecules that can interfere with quorum sensing and competence induction in competing species.

References

  • Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. (2019). PMC. [Link]

  • Competence stimulating peptide. (n.d.). Wikipedia. [Link]

  • Induction of natural competence in Streptococcus pneumoniae triggers lysis and DNA release from a subfraction of the cell population. (n.d.). PMC. [Link]

  • In Streptococcus pneumoniae, the induction of genetic competence (and potentially virulence) is regulated by a CSP-mediated quorum-sensing system. (n.d.). ResearchGate. [Link]

  • Schematic diagram of ComCDE-mediated activation of natural competence in Streptococcus pneumoniae. (n.d.). ResearchGate. [Link]

  • The Streptococcus pneumoniae Competence Regulatory System Influences Respiratory Tract Colonization. (n.d.). PMC. [Link]

  • Effect of CSP concentration on transformation efficiency and culture viability in Streptococcus sinensis. (n.d.). ResearchGate. [Link]

  • "Competence Transcriptome Changes in Streptococcus Pneumoniae". (n.d.). University of Massachusetts Amherst. [Link]

  • CSP-1, Competence-Stimulating Peptide-1. (n.d.). Anaspec. [Link]

  • Inhibition of Competence Development, Horizontal Gene Transfer and Virulence in Streptococcus pneumoniae by a Modified Competence Stimulating Peptide. (2011). PLOS Pathogens. [Link]

  • Competence for Genetic Transformation in Streptococcus pneumoniae: Mutations in σA Bypass the ComW Requirement for Late Gene Expression. (n.d.). PMC. [Link]

  • Designing cyclic competence-stimulating peptide (CSP) analogs with pan-group quorum-sensing inhibition activity in Streptococcus pneumoniae. (n.d.). PNAS. [Link]

  • Competence for Genetic Transformation in Streptococcus pneumoniae: Mutations in σA Bypass the comW Requirement. (n.d.). NIH. [Link]

  • A schematic diagram describes the ComCDE quorum sensing system and its regulated genes in S. mutans. (n.d.). ResearchGate. [Link]

  • Competence-Stimulating Peptide-12261. (n.d.). GenScript. [Link]

  • Competence for Genetic Transformation in Streptococcus pneumoniae: Mutations in σ A Bypass the comW Requirement. (2014). ASM Journals. [Link]

  • comCDE (Competence) Operon Is Regulated by CcpA in Streptococcus pneumoniae D39. (n.d.). PMC. [Link]

  • Comparative analysis of the Streptococcus pneumoniae competence development in vitro versus in vivo during pneumonia-derived sepsis. (2025). Frontiers. [Link]

  • Variation in transformation frequency and competence gene expression among serotype 3 Streptococcus pneumoniae. (2024). bioRxiv. [Link]

  • Development of Competence for Genetic Transformation of Streptococcus mutans in a Chemically Defined Medium. (2012). ASM Journals. [Link]

  • Distribution of two-component signal transduction systems BlpRH and ComDE across streptococcal species. (n.d.). Frontiers. [Link]

  • Hemoglobin Induces Early and Robust Biofilm Development in Streptococcus pneumoniae by a Pathway That Involves comC but Not the Cognate comDE Two-Component System. (2021). Infection and Immunity. [Link]

Sources

Technical Support Center: Competence-Stimulating Peptide-12261 (CSP-12261)

[1][2][3]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting, Solubility, and Biological Activity of CSP-12261 Sequence: Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg (EIRQTHNIFFNFFKRR)

Executive Summary

CSP-12261 is a specific quorum-sensing pheromone variant primarily associated with Streptococcus mitis and Streptococcus oralis lineages, distinct from the canonical CSP-1 and CSP-2 found in S. pneumoniae or S. mutans.

Experiments with CSP-12261 frequently fail due to three convergent factors: hydrophobic aggregation (driven by the internal FFNFF motif), strain mismatching (receptor specificity), and N-terminal instability (Glutamate cyclization). This guide provides a self-validating troubleshooting framework to isolate and resolve these issues.

Part 1: The Mechanism of Action (Visualized)

To troubleshoot effectively, one must understand the signaling cascade. CSP-12261 does not passively enter the cell; it activates a surface histidine kinase. If the receptor (ComD) does not match the peptide sequence exactly, the cascade fails.

CSP_PathwayFigure 1: CSP-12261 Signal Transduction PathwayCSPCSP-12261(Extracellular)ComDComD Receptor(Histidine Kinase)CSP->ComD  Specific BindingComEComE(Response Regulator)ComD->ComE  Phosphorylation(Signal Transduction)ComXComX(Sigma Factor)ComE->ComX  TranscriptionalActivationCompetenceCompetence State(DNA Uptake)ComX->Competence  Late Gene Expression

Figure 1: The CSP-12261 signaling cascade. Note that the interaction between CSP and ComD is highly sequence-specific; mismatches here are the primary cause of experimental failure.

Part 2: Troubleshooting Guide (FAQ & Diagnostics)
Category 1: Solubility & Physical Stability

Q: Why does my CSP-12261 solution turn cloudy or precipitate upon dilution into media?

A: You are experiencing "Hydrophobic Collapse" due to the Phenylalanine cluster. While the peptide is positively charged (Arg/Lys rich, theoretical pI ~12), the central core contains a highly hydrophobic motif: Phe-Phe-Asn-Phe-Phe (FFNFF) . In neutral, high-salt buffers (like PBS or THB media), these hydrophobic residues aggregate to shield themselves from water, causing precipitation.

  • The Fix: Do not dissolve directly in water or media.

    • Initial Solvent: Dissolve the lyophilized powder in 100% DMSO or 10% Acetic Acid to a high concentration (e.g., 5-10 mM). This disrupts hydrophobic stacking.

    • Dilution: Add this stock dropwise to your media while vortexing. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.

Q: I stored my stock solution at -20°C, but activity dropped after 2 weeks. Why?

A: Adsorption to plasticware. The hydrophobic nature of CSP-12261 causes it to stick to standard polypropylene tubes (Eppendorf).

  • The Fix: Use LoBind (low protein binding) tubes for all storage. Alternatively, silanize your glass vials. If LoBind tubes are unavailable, add 0.1% BSA (Bovine Serum Albumin) to the stock solution as a carrier protein to block binding sites on the plastic.

Category 2: Biological Activity & Specificity [1][2][3]

Q: I added CSP-12261 to Streptococcus mutans (UA159), but observed no transformation. Is the peptide bad?

A: No, the experimental design is likely flawed due to receptor mismatch.

  • The Science: S. mutans typically utilizes CSP-1 (ComCDE system) or XIP (ComR system). CSP-12261 is specific to the S. mitis and S. oralis groups [1, 2].[1] The ComD receptors in S. mutans will not recognize CSP-12261 with sufficient affinity to trigger the phosphorylation cascade.

  • The Fix: Verify your strain's comC allele. If you are working with S. mitis, ensure it is a strain that carries the comD allele matching the 12261 sequence.

Q: My peptide mass spec shows a mass -17 Da or -18 Da lower than expected. Is it degraded?

A: This is likely N-terminal Pyroglutamate formation. The sequence begins with Glutamate (Glu/E). In solution, N-terminal Glu can spontaneously cyclize to form Pyroglutamate (pGlu), losing a water molecule (-18 Da) or ammonia (-17 Da if starting from Gln).

  • Impact: In some Streptococcal systems, the receptor requires pGlu for binding. In others, pGlu abolishes activity.

  • The Fix: Check the literature for your specific strain. Does the native pheromone contain pGlu? If the synthetic peptide has Glu but the receptor expects pGlu, you may need to incubate the peptide to encourage cyclization or purchase the pGlu variant specifically [3].

Part 3: The "Gold Standard" Handling Protocol

To ensure reproducibility, follow this self-validating protocol.

Table 1: Physicochemical Profile of CSP-12261
ParameterValueImplication
Sequence EIRQTHNIFFNFFKRR16 Amino Acids
Molecular Weight ~2153.5 DaVerify via MS upon receipt
Hydrophobicity High (4 Phenylalanines)Aggregation Risk: HIGH
Isoelectric Point (pI) ~12.0 (Basic)Soluble in acidic pH; less soluble in basic pH
Key Motif FFNFFCore hydrophobic patch causing solubility issues
Step-by-Step Reconstitution & Storage
  • Arrival Inspection:

    • Centrifuge the vial at 10,000 x g for 2 minutes to pellet the lyophilized powder (it often scatters during shipping).

  • Primary Solubilization (The Master Stock):

    • Solvent: Sterile 10% Acetic Acid (v/v) in water OR 100% DMSO.

    • Target Conc: 2 mM to 5 mM.

    • Technique: Vortex vigorously for 30 seconds. Sonicate for 10 seconds if visible particles remain.

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 10-20 µL) using LoBind tubes .

    • Do not freeze-thaw more than once. The freeze-thaw cycle promotes aggregation of the FFNFF core.

  • Working Solution (Day of Experiment):

    • Dilute the Master Stock into the bacterial culture media (e.g., THB or BHI).

    • Critical Threshold: Ensure the final concentration is 100–500 ng/mL (approx. 50–250 nM). Quorum sensing is a threshold phenomenon; being slightly below the critical concentration will yield zero results, not "low" results.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting_TreeStartProblem: No Competence InducedCheckStrain1. Check Strain SpecificityIs it S. mitis/oralis?Start->CheckStrainCheckSolubility2. Check SolubilityIs solution clear?CheckStrain->CheckSolubilityYesStop1STOP: CSP-12261 is likelyincompatible with this strain.CheckStrain->Stop1NoCheckConc3. Check ConcentrationIs it >100 ng/mL?CheckSolubility->CheckConcYes (Clear)Stop2ACTION: Dissolve in DMSO/Acetic Acid.Use LoBind tubes.CheckSolubility->Stop2No (Cloudy)Stop3ACTION: Increase conc.to threshold (250 nM).CheckConc->Stop3NoConsider N-term degradation\nor incorrect Growth PhaseConsider N-term degradationor incorrect Growth PhaseCheckConc->Consider N-term degradation\nor incorrect Growth Phase

Figure 2: Diagnostic logic for isolating failure points in CSP-12261 experiments.

References
  • GenScript. (n.d.). Competence-Stimulating Peptide-12261 Product Description. Retrieved from [Link]

  • Håvarstein, L. S., et al. (1995). Structure-function relationships of the competence-stimulating peptide (CSP) in Streptococcus pneumoniae. (Contextual grounding on CSP mechanism and hydrophobic requirements).
  • AnaSpec. (n.d.). Competence-Stimulating Peptide-2 and Variants. Retrieved from [Link] (General reference for CSP peptide handling and pGlu formation).

Technical Support Center: Stability & Handling of S. mitis CSP-2 (EIRQTHNIFFNFFKRR)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with the Streptococcus mitis Competence-Stimulating Peptide 2 (CSP-2), sequence EIRQTHNIFFNFFKRR.[1]

Executive Summary & Peptide Profile

The peptide EIRQTHNIFFNFFKRR is the mature Competence-Stimulating Peptide 2 (CSP-2) utilized by Streptococcus mitis and related species to induce genetic competence via quorum sensing.[2][3]

For drug development applications, this sequence presents a "Dr. Jekyll and Mr. Hyde" profile: it possesses a highly cationic C-terminus (promising for solubility) but a dangerously hydrophobic central core (prone to amyloid-like aggregation).[1]

Physicochemical Profile
ParameterValueTechnical Implication
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OHN-term: Glu (E) Core: IFFNFF (Amyloidogenic) C-term: KRR (Polybasic)
Isoelectric Point (pI) ~12.0Net charge is +5 at pH 7.[1]0.
Hydrophobicity High (Central Core)The IFFNFF motif is a "phenylalanine zipper," highly prone to β-sheet aggregation.[1]
Instability Index Unstable in SerumThe C-terminal KRR is a primary target for trypsin-like serum proteases.

Critical Handling Protocols

A. Reconstitution (The "Crash-Out" Risk)

Issue: Users often attempt to dissolve this peptide directly in neutral PBS (pH 7.4).[1] Result: The hydrophobic IFFNFF core drives immediate aggregation before the cationic charges can solvate the molecule, resulting in a cloudy suspension or invisible micro-aggregates.[1]

Correct Protocol:

  • Initial Dissolution: Dissolve the lyophilized powder in 0.1% Acetic Acid or sterile water to a concentration of 1–2 mg/mL. The acidic pH ensures the N-terminal Glutamate and side chains are fully protonated, maximizing repulsion between chains.[1]

  • Stock Storage: If long-term storage is required, use DMSO (Dimethyl Sulfoxide) for the stock solution (up to 5-10 mg/mL).[1]

    • Note: Avoid storing in DMSO if the assay is sensitive to oxidation, although this sequence lacks Methionine (Met) and Cysteine (Cys), making it relatively resistant to oxidative cross-linking.[1]

  • Dilution: Add the stock solution dropwise to the culture media under agitation.[1] Do not exceed 10% v/v stock volume to prevent precipitation shock.

B. Stability in Culture Media

The stability of EIRQTHNIFFNFFKRR varies drastically between defined bacterial media and serum-supplemented mammalian media.[1]

Scenario 1: Bacterial Media (THB/TSB)[1]
  • Stability: Moderate (Hours).[1][4]

  • Mechanism: In S. mitis cultures, the peptide is naturally degraded by extracellular proteases (e.g., SepM homologs) to quench the quorum sensing signal.[1]

  • Action: Use fresh preparations. Do not incubate >4 hours if precise concentration is required.

Scenario 2: Mammalian Media (DMEM/RPMI + 10% FBS)[1]
  • Stability: Extremely Low (<30 minutes half-life). [1]

  • Mechanism: Fetal Bovine Serum (FBS) contains active carboxypeptidases and trypsin-like proteases.[1] The C-terminal ...KRR motif is an ideal substrate for rapid cleavage, rendering the peptide inactive.[1]

  • Action: Heat-inactivate serum (56°C, 30 min) to reduce protease activity, or use serum-free media (Opti-MEM) for the pulse phase of the experiment.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for this peptide: Aggregation (Physical) and Proteolysis (Chemical).[1]

CSP2_Stability cluster_Physical Physical Instability (Solubility) cluster_Chemical Chemical Instability (Proteolysis) Peptide Intact CSP-2 (EIRQTHNIFFNFFKRR) NeutralPH Neutral pH (PBS) Rapid Charge Neutralization Peptide->NeutralPH Direct Dissolution Serum Mammalian Media (+FBS/Serum) Peptide->Serum Incubation Aggregation β-Sheet Aggregation (IFFNFF Stacking) NeutralPH->Aggregation Hydrophobic Collapse Precipitate Insoluble Precipitate (Loss of Bioactivity) Aggregation->Precipitate Proteases Trypsin-like Proteases & Carboxypeptidases Serum->Proteases Exposure Cleavage C-Terminal Truncation (...K / ...KR) Proteases->Cleavage Target: KRR Inactive Inactive Fragments Cleavage->Inactive

Figure 1: Dual instability pathways for S. mitis CSP-2.[1] The hydrophobic core drives physical aggregation at neutral pH, while the basic C-terminus drives chemical degradation in serum.[1]

Troubleshooting Guide & FAQs

Q1: I dissolved the peptide in PBS and it turned cloudy immediately. Can I save it?

A: Likely not. Once the IFFNFF motif forms amyloid-like fibrils, they are thermodynamically stable and difficult to reverse without harsh denaturants (like 6M Guanidine HCl) which are toxic to cells.[1]

  • Correction: Discard and start over. Dissolve in 0.1% Acetic Acid or DMSO first, then dilute into PBS.

Q2: My ELISA shows the peptide is gone after 1 hour in media with 10% FBS. Is the antibody failing?

A: It is likely the peptide, not the antibody.[1] The C-terminal Arg-Arg (RR) is rapidly cleaved by serum proteases. If your antibody targets the C-terminus, the signal will vanish.[1]

  • Correction: Switch to Heat-Inactivated FBS or use a protease inhibitor cocktail (specifically targeting serine proteases) if compatible with your cells.[1] Alternatively, use a chemically modified analog (e.g., D-amino acids at the C-terminus) if appropriate for your study.[1]

Q3: Can I store the peptide at 4°C in solution?

A: Short term (24h) in acidic water is acceptable.

  • Risk: At 4°C in neutral buffer, slow aggregation (gelation) can occur due to the hydrophobic core.[1]

  • Recommendation: Aliquot single-use stocks in DMSO or acidic water and store at -20°C or -80°C . Avoid freeze-thaw cycles.[1]

Q4: Does the N-terminal Glutamate (E) pose a stability risk?

A: Yes, but it is secondary to the other issues. N-terminal Glutamate can cyclize to form Pyroglutamate (pGlu) , especially in acidic conditions over time.[1] This changes the charge and potentially the receptor binding affinity.

  • Check: If you observe a mass shift of -18 Da on Mass Spec, pGlu formation has occurred.[1]

References

  • Håvarstein, L. S., et al. (1995).[1] Structure-function relationships among competence-stimulating peptides of Streptococcus pneumoniae and Streptococcus mitis. Journal of Bacteriology. [1]

  • Johnsborg, O., et al. (2008).[1] Quantitative studies of class 2 competence-stimulating peptide receptors in streptococci. Journal of Bacteriology. [1]

  • GenScript Peptide Solubility Guidelines. (General Reference for Hydrophobic/Cationic Peptides).

  • Böttger, R., et al. (2017).[1] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[1] PLOS ONE. (Demonstrates instability of Arginine-rich C-termini in serum). [1]

Sources

Technical Support Center: Optimizing CSP-12261 Mediated Biofilm Formation

Author: BenchChem Technical Support Team. Date: February 2026

Product/Reagent: CSP-12261 (Competence Stimulating Peptide) Sequence: EIRQTHNIFFNFFKRR Primary Targets: Streptococcus mitis, Streptococcus oralis, Streptococcus pneumoniae (Mitis group) Document ID: TS-CSP-OPT-024[1][2][3]

Executive Summary

You are likely experiencing variability or low efficacy in inducing biofilm formation using the synthetic peptide CSP-12261. This guide addresses the technical nuances of the ComDE signal transduction pathway. Unlike standard antimicrobial susceptibility testing, CSP-mediated biofilm assays rely on precise temporal induction of the com regulon, which triggers extracellular DNA (eDNA) release via fratricide and glucan synthesis.

Below are the technical troubleshooting guides and optimization protocols designed to stabilize your peptide and maximize the phenotypic response.

Part 1: Reagent Integrity & Handling (The "Hidden" Failure Point)

Q: My peptide stock precipitates or shows inconsistent activity between aliquots. How do I solubilize CSP-12261 correctly?

A: CSP-12261 (Sequence: EIRQTHNIFFNFFKRR) is highly cationic (Arg/Lys rich) but contains a significant hydrophobic core (Phe-Phe-Phe). Improper solubilization is the #1 cause of experimental failure.

Protocol for Master Stock (1 mM):

  • Solvent: Do not use water or PBS initially. The hydrophobic phenylalanine residues can cause micro-aggregation that is invisible to the naked eye but drastically reduces receptor binding.

  • Dissolution: Dissolve the lyophilized powder in 100% DMSO or 0.1% Acetic Acid to ensure full unfolding of the peptide.

  • Dilution: Dilute this master stock into your working buffer (e.g., PBS) only immediately before use.

  • Storage: Aliquot into single-use vials (e.g., 10 µL) and store at -20°C or -80°C. Never freeze-thaw more than once; hydrophobic peptides adhere to plastic upon repeated cycles.

Part 2: Experimental Optimization (Step-by-Step)

Q: I am adding CSP-12261 to my culture, but the biofilm increase is negligible. What parameters should I adjust?

A: CSP-mediated biofilm formation is not a simple "add and wait" process. It requires a "Perfect Storm" of three factors: Signal (CSP), Substrate (Sucrose), and Timing (Cell Density).

Optimization Workflow
ParameterRecommendationTechnical Rationale
Inoculum Density OD₆₀₀ = 0.05 - 0.1 CSP receptors (ComD) are density-dependent. Adding CSP at high density (OD > 0.5) is ineffective because the population is already in stationary phase or has downregulated receptor expression.
Substrate 1% - 2% Sucrose (w/v) CSP turns on the "machinery" (glucosyltransferases), but Sucrose is the "brick." Without sucrose, the bacteria cannot synthesize the insoluble glucan matrix, even if the pathway is activated.
Concentration 100 nM - 1000 nM While physiological competence triggers at ~100 nM, biofilm induction in vitro often requires super-physiological concentrations (up to 2 µM) to overcome protease degradation in rich media.
Media Choice BHI or TSB (pH 7.0) Avoid acidic media. Low pH destabilizes the peptide and inhibits the ComD-CSP interaction.
Part 3: Mechanism of Action (Visualization)

Q: How exactly does CSP-12261 drive biofilm architecture?

A: CSP-12261 functions as a quorum-sensing pheromone. It binds the histidine kinase ComD , phosphorylating the response regulator ComE . This activates the comX (sigma factor) cascade.

Crucially for biofilms, this pathway triggers lytic enzymes (LytA/CbpD) . This causes "fratricide" (killing of a sub-fraction of the population), releasing eDNA . This eDNA binds with sucrose-derived glucans to form the sticky, robust biofilm matrix.

CSP_Pathway CSP CSP-12261 (Exogenous Peptide) ComD ComD Receptor (Histidine Kinase) CSP->ComD Binding ComE ComE (Response Regulator) ComD->ComE Phosphorylation ComX ComX / SigH (Sigma Factor) ComE->ComX Activation GTFs Glucosyltransferases (GtfB/C/D) ComE->GTFs Modulation LysisGenes Lytic Enzymes (LytA, CbpD) ComX->LysisGenes Upregulation Fratricide Cell Lysis (Fratricide) LysisGenes->Fratricide eDNA eDNA Release (Biofilm Scaffold) Fratricide->eDNA Biofilm ROBUST BIOFILM (eDNA + Glucan Matrix) eDNA->Biofilm Structural Integration Sucrose Sucrose (Substrate) Sucrose->GTFs Glucans Insoluble Glucans GTFs->Glucans Synthesis Glucans->Biofilm Matrix Formation

Figure 1: The mechanism connecting CSP-12261 induction to eDNA release and glucan synthesis, the two pillars of streptococcal biofilm stability.

Part 4: Troubleshooting Guide (FAQ)

Q: The biofilm is forming, but it washes away during staining (Crystal Violet). Why is it so fragile?

  • Diagnosis: High eDNA content but low glucan content.

  • Fix: Ensure your medium contains at least 1% Sucrose . eDNA alone creates a slime that is easily disrupted. Glucans provide the water-insoluble "glue."

  • Fix: Gently wash wells by submersion rather than pipetting directly onto the biomass.

Q: I am using Streptococcus mutans UA159, but CSP-12261 isn't working.

  • Diagnosis: Strain Mismatch.

  • Explanation: CSP-12261 is specific to the S. mitis/oralis and S. pneumoniae groups [1].[2][3] S. mutans typically responds to CSP-1 (21-mer) or CSP-2 . While there is some cross-talk, the affinity of ComD in S. mutans for CSP-12261 is significantly lower.

  • Action: Confirm your strain. If using S. mutans, switch to CSP-1 (SGSLSTFFRLFNRSFTQALGK). If testing cross-species inhibition, increase CSP-12261 concentration to >5 µM.

Q: Can I add the peptide at the same time as the bacteria?

  • Diagnosis: Premature degradation.

  • Explanation: If you add peptide at T=0, bacterial proteases (like HtrA or SepM analogs) may degrade the peptide before the population reaches the "competence window" (early log phase).

  • Protocol Adjustment: Incubate bacteria for 2 hours (until OD reaches ~0.1) then add the CSP-12261 pulse.

Part 5: Expected Data & Validation

When performing a Crystal Violet (CV) assay (OD₅₉₅), a successful CSP-12261 induction in S. mitis should yield the following relative increases:

ConditionExpected OD₅₉₅ (Biofilm)Interpretation
Control (No CSP, No Sucrose) 0.1 - 0.2Background adhesion only.
Control (1% Sucrose only) 0.5 - 0.8Basal biofilm formation.
CSP-12261 (200 nM) + 1% Sucrose 1.2 - 2.5 Successful Induction. Synergistic effect of signaling + substrate.
CSP-12261 (200 nM) + No Sucrose 0.2 - 0.4Failed Matrix. Cells aggregate (clumping) but do not adhere to surface.
References
  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from

  • AnaSpec. (n.d.). CSP-2 and Related Competence Peptides. Retrieved from

  • Banas, J. A. (2004).[4] Virulence properties of Streptococcus mutans. Frontiers in Bioscience. (Contextual grounding for Glucan/CSP interaction).

  • Li, Y. H., et al. (2002). Nature of the signaling peptide... in Streptococcus mutans. Journal of Bacteriology.
  • Senadheera, D., & Cvitkovitch, D. G. (2008). Quorum sensing and biofilm formation by Streptococcus mutans. Advances in Experimental Medicine and Biology.

Sources

Technical Support Center: Competence-Stimulating Peptide-12261 (CSP-12261)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Competence-Stimulating Peptide-12261 (CSP-12261). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions. Our goal is to ensure you achieve robust and reproducible results in your experiments.

CSP-12261 is a synthetic 17-amino acid peptide designed to induce a state of natural competence in specific strains of Gram-positive bacteria, most notably Streptococcus pneumoniae and related species. It functions as a pheromone in a quorum-sensing pathway, triggering the expression of genes required for DNA uptake.[1][2] This guide will help you navigate the common challenges associated with its use.

Troubleshooting Guide: Diagnosing No Response to CSP-12261

This section addresses the most common issue reported by users: a lack of the expected biological response after treatment with CSP-12261. The primary measure of a positive response is successful transformation with exogenous DNA.

Q1: Why am I observing no or very low transformation efficiency after inducing my bacterial culture with CSP-12261?

This is a multi-faceted problem. A systematic approach is the key to identifying the root cause. We have structured the diagnostic process as a logical workflow.

Troubleshooting Workflow for Low/No Transformation Efficiency

G cluster_0 Start: No Transformation cluster_1 Step 1: Verify Reagents cluster_2 Step 2: Check Protocol Parameters cluster_3 Step 3: Evaluate Biological System cluster_4 Resolution start No Colonies or Low Transformation Efficiency peptide Is the CSP-12261 stock active and pure? start->peptide dna Is the transforming DNA of high quality? peptide->dna Yes cells_qc Are the competent cells viable? dna->cells_qc Yes growth Was the culture in the correct growth phase? cells_qc->growth Yes conditions Were incubation times, temps, & pH correct? growth->conditions Yes concentration Is the CSP-12261 concentration optimal? conditions->concentration Yes strain Does the bacterial strain have the ComD receptor? concentration->strain Yes media Are there inhibitors in the media? strain->media Yes success Successful Transformation media->success Yes

Caption: A step-by-step flowchart for troubleshooting failed transformation experiments.

A1.1: Potential Cause: Peptide Integrity and Activity

The most common point of failure is the peptide itself. Synthetic peptides can degrade if not stored or handled correctly.

  • Improper Storage: Lyophilized CSP-12261 is stable for weeks at room temperature but should be stored at -20°C or colder for long-term use to prevent degradation.[3][4] Moisture is a primary catalyst for degradation; always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5]

  • Frequent Freeze-Thaw Cycles: Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[5][6]

  • Incorrect Solubilization: There is no universal solvent for all peptides.[3][4] For CSP-12261, we recommend reconstituting in sterile, nuclease-free water or a buffer at pH 5-6. Avoid alkaline buffers (pH > 8) as they can accelerate deamidation.

  • Purity and Net Peptide Content (NPC): The purity of a peptide batch can vary, affecting the actual concentration of the active peptide.[7][8] Lower purity batches may contain peptidic by-products that could be inactive or even inhibitory.[7] Always use high-purity (>95%) peptide and refer to the Certificate of Analysis (CoA) for the specific NPC to make accurate stock solutions.

ParameterRecommended ConditionRationale
Storage (Lyophilized) -20°C or -80°C, in a desiccator.[3][6]Minimizes chemical degradation and moisture absorption.[6]
Storage (Solution) Aliquot and store at -20°C; avoid long-term storage.[9]Prevents degradation from repeated freeze-thaw cycles.[5][6]
Reconstitution Solvent Sterile, nuclease-free water or slightly acidic buffer (pH 5-6).Ensures peptide stability and compatibility with biological assays.
Purity Requirement HPLC purity >95%.Ensures high concentration of the active molecule and minimizes off-target effects from impurities.[8]

A1.2: Potential Cause: Bacterial Culture Health and Growth Phase

The physiological state of the bacteria is critical for competence induction.

  • Incorrect Growth Phase: Competence is typically induced most efficiently during the early-to-mid exponential (log) growth phase.[10][11] Cells in stationary phase are often refractory to competence induction. It is crucial to monitor culture density (e.g., OD600) to ensure cells are harvested at the optimal time.[12]

  • Low Cell Viability: Improper storage of bacterial stocks (e.g., repeated freeze-thaw cycles of glycerol stocks) or the use of old colonies for starting a culture can lead to poor cell health and a reduced ability to respond to CSP-12261.[10]

A1.3: Potential Cause: Suboptimal Protocol Parameters

Even with active peptide and healthy cells, the experimental conditions must be precise.

  • Incorrect CSP-12261 Concentration: The response to CSP is dose-dependent. Too low a concentration will fail to meet the threshold for activating the signaling cascade, while excessively high concentrations can sometimes be inhibitory or toxic.[12] A titration experiment is recommended for new strains or experimental setups.

  • Inappropriate Incubation Times/Temperatures: The entire process, from peptide induction to heat shock and recovery, has specific time and temperature requirements.[13][14][15] For example, the heat shock step is critical for DNA uptake in chemically competent cells and must be precisely controlled.[13][15][16]

  • Quality of Transforming DNA: The DNA used for transformation must be pure and free of contaminants like phenol, ethanol, or detergents, which can inhibit the process.[10]

A1.4: Potential Cause: Biological Incompatibility

  • Absence of the Cognate Receptor: CSP-12261 initiates its signaling cascade by binding to a specific transmembrane histidine kinase receptor, ComD.[2][12][17] If the bacterial strain you are using lacks a functional comD gene or has a variant that does not recognize CSP-12261, no response will occur. Always verify the genotype of your target strain.

  • Restriction-Modification Systems: Some bacteria possess systems that degrade foreign, unmethylated DNA.[18] If your plasmid was prepared in a different bacterial background, it might be destroyed by the recipient cell's restriction enzymes, leading to no transformants even if competence was successfully induced.[18]

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action for CSP-12261?

CSP-12261 functions within a classical bacterial two-component signal transduction system.[19][20][21] This quorum-sensing pathway allows bacteria to coordinate gene expression with cell population density.[1]

  • Sensing: As the bacterial population grows, the extracellular concentration of CSP-12261 increases.[2]

  • Binding: At a threshold concentration, CSP-12261 binds to the extracellular domain of the ComD sensor histidine kinase embedded in the cell membrane.[2][12]

  • Phosphorylation Cascade: This binding event triggers the autophosphorylation of ComD. The phosphate group is then transferred to the cognate response regulator, ComE.[12][21]

  • Gene Expression: Phosphorylated ComE acts as a transcriptional activator, binding to specific DNA sequences to induce the expression of "late competence genes," including those that encode the machinery for DNA uptake.[12]

CSP-12261 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSP CSP-12261 (Extracellular) ComD ComD Receptor (Histidine Kinase) CSP->ComD Binds ATP ATP ComD_P ComD-P ComD->ComD_P Autophosphorylates ADP ADP ComE ComE (Response Regulator) ComD_P->ComE Transfers Phosphate ComE_P ComE-P ComE->ComE_P DNA DNA ComE_P->DNA Binds Promoter Genes Competence Genes (e.g., comX) DNA->Genes Activates Transcription Uptake DNA Uptake Machinery Genes->Uptake Translation

Caption: The two-component signaling cascade initiated by CSP-12261.

Q3: How should I perform quality control on a new batch of CSP-12261?

Verifying the quality of each new lot of peptide is essential for reproducible research.[22]

  • Mass Spectrometry (MS): The primary QC check is to confirm the peptide's identity and purity.[23] An MS analysis should show a dominant peak corresponding to the correct molecular weight of CSP-12261.[23]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the peptide.[8] A high-quality batch should have a purity of >95%, with minimal secondary peaks.

  • Biological Activity Assay: The ultimate test is a functional assay. Perform a standard transformation experiment (see Appendix A) using a dilution series of the new peptide lot alongside a previously validated lot. The resulting transformation efficiencies should be comparable.

Appendices

Appendix A: Protocol for a Standard Transformation Assay

This protocol is a guideline for inducing competence in S. pneumoniae using CSP-12261.

  • Culture Preparation:

    • Inoculate your S. pneumoniae strain into an appropriate medium (e.g., TSB) from a fresh plate or frozen stock.

    • Grow the culture at 37°C without shaking until it reaches the early log phase (OD600 ≈ 0.05–0.1).[12]

  • Induction:

    • Dilute the culture 1:10 or 1:20 in fresh, pre-warmed medium containing 10% glycerol.

    • Add CSP-12261 to a final concentration of 100 ng/mL (this may require optimization).

    • Incubate at 37°C for 12-15 minutes. This is the window of peak competence.

  • Transformation:

    • Add 100-500 ng of your transforming plasmid DNA (e.g., carrying an antibiotic resistance marker) to 100-200 µL of the competent culture.[13][15]

    • Incubate at 30°C for 20-30 minutes to allow for DNA uptake.

  • Recovery and Plating:

    • Add 1 mL of recovery medium (e.g., SOC) and incubate at 37°C for 45-90 minutes to allow for the expression of the antibiotic resistance gene.[10]

    • Plate appropriate dilutions of the culture onto selective agar plates containing the relevant antibiotic.

    • Incubate plates overnight at 37°C.

  • Analysis:

    • Count the number of colony-forming units (CFUs) to determine the transformation efficiency. Always include a negative control (no DNA) and a positive control (a previously validated plasmid and cell combination).[10]

References

  • Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. [Link]

  • Competence stimulating peptide. Wikipedia. [Link]

  • Antibacterial Activity of a Competence-Stimulating Peptide in Experimental Sepsis Caused by Streptococcus pneumoniae. National Center for Biotechnology Information (NCBI). [Link]

  • Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. National Center for Biotechnology Information (NCBI). [Link]

  • How to Store Peptides | Best Practices for Researchers. Prime Peptides. [Link]

  • Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy. National Center for Biotechnology Information (NCBI). [Link]

  • Guideline on the Development and Manufacture of Synthetic Peptides. European Federation of Pharmaceutical Industries and Associations (EFPIA). [Link]

  • Quality control of synthetic peptides. Innovagen AB. [Link]

  • Streptococcal peptides and their roles in host-microbe interactions. Frontiers Media. [Link]

  • The influence of the growth phase of enteric bacteria on electrotransformation with plasmid DNA. National Center for Biotechnology Information (NCBI). [Link]

  • Protocol - Bacterial Transformation. Addgene. [Link]

  • Bacterial Transformation Troubleshooting. Intact Genomics. [Link]

  • Understanding the Different Parameters That Affects Bacterial Transformation Efficiency. Preprints.org. [Link]

  • Two-component regulatory system. Wikipedia. [Link]

  • Induction of natural competence in Streptococcus pneumoniae triggers lysis and DNA release from a subfraction of the cell population. National Center for Biotechnology Information (NCBI). [Link]

  • Pharmacological Evaluation of Synthetic Dominant-Negative Peptides Derived from the Competence-Stimulating Peptide of Streptococcus pneumoniae. ACS Publications. [Link]

  • Impact of heat shock step on bacterial transformation efficiency. National Center for Biotechnology Information (NCBI). [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide Group. [Link]

  • The Evolution of Two-Component Signal Transduction Systems. National Center for Biotechnology Information (NCBI). [Link]

  • Bacterial Two-Component Systems: Structures and Signaling Mechanisms. ResearchGate. [Link]

  • Transformation efficiency. Wikipedia. [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • Synthetic peptides quality control and assurance. ResearchGate. [Link]

  • Factors That Affect Transformation Efficiency. Seattle PI. [Link]

  • Two Component Signaling System: Bacterial Chemotaxis. YouTube. [Link]

Sources

Technical Support Center: Ensuring the Stability of 1235882-91-3 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1235882-91-3. This guide is designed to provide you with in-depth technical information and troubleshooting advice to help you maintain the integrity of this peptide in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is 1235882-91-3 and what are its general properties?

A1: 1235882-91-3 is identified as Competence-Stimulating Peptide-12261.[1] Its sequence is Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg.[1] Understanding its peptide nature is crucial, as its stability will be influenced by factors that typically affect proteins and peptides, such as pH, temperature, and enzymatic degradation.

Q2: What are the primary factors that can cause degradation of 1235882-91-3 in solution?

A2: The stability of any compound in solution is influenced by several environmental factors. For a peptide like 1235882-91-3, the key factors to control are:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[2][3]

  • pH: The pH of the solution can significantly impact the stability of peptides.[2][3][4] Extreme pH values can lead to acid or base-catalyzed hydrolysis of peptide bonds. The ionization state of acidic and basic amino acid residues is also pH-dependent, which can affect conformation and stability.

  • Light: Exposure to UV and visible light can cause photodegradation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible amino acid residues.[2]

  • Enzymatic Degradation: If working with biological samples or non-sterile solutions, proteases can rapidly degrade the peptide.

Q3: What is the best way to prepare a stock solution of 1235882-91-3?

A3: Preparing a concentrated stock solution is a common practice that offers several advantages, including greater accuracy and stability compared to working solutions.[5] Here is a recommended workflow for preparing a stock solution:

Caption: Troubleshooting Inconsistent Experimental Results

Problem 2: Precipitate observed in the solution upon thawing or dilution.

This suggests issues with solubility or stability.

Troubleshooting Steps:

  • Solubility Limits:

    • Question: What is the concentration of your stock solution and the composition of your diluent?

    • Action: You may be exceeding the solubility of the peptide in the working solution buffer. Try preparing a more dilute working solution.

    • Rationale: The solubility of a peptide can be highly dependent on the pH and ionic strength of the solution.

  • pH Shift:

    • Question: Does your diluent have a different pH than your stock solution solvent?

    • Action: Ensure that the pH of your final working solution is within a range that maintains the peptide's solubility and stability. You may need to use a buffered diluent.

    • Rationale: A significant shift in pH upon dilution can cause the peptide to precipitate if it moves to a pH near its isoelectric point.

  • Temperature Effects:

    • Question: How are you thawing your stock solution?

    • Action: Thaw frozen aliquots slowly on ice and vortex gently before use.

    • Rationale: Rapid thawing at higher temperatures can sometimes lead to aggregation and precipitation.

Summary of Key Stability Factors and Recommendations

FactorRisk of DegradationRecommended Mitigation Strategy
Temperature HighStore stock solutions at -20°C or -80°C. Thaw on ice. Avoid repeated freeze-thaw cycles. [2]
pH Extremes (acidic or basic)Maintain solutions within a neutral pH range (e.g., pH 4-8) using a suitable buffer system. [2][3][4]
Light UV and Visible LightStore solutions in amber vials or protect them from light by wrapping vials in aluminum foil. [2]
Oxidation Presence of OxygenUse degassed solvents for solution preparation. Consider overlaying aliquots with an inert gas like argon or nitrogen.
Contamination Microbial or EnzymaticUse sterile reagents and aseptic techniques. Consider sterile filtering the stock solution.

References

  • Top 5 Factors Affecting Chemical Stability. (n.d.).
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.).
  • 03.Handling and Storage - Tenaris. (n.d.).
  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.).
  • MCO 4450.12A STORAGE AND HANDLING OF HAZARDOUS MATERIALS - Marine Corps Installations East. (1999, January 13).
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.).
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC - NIH. (2022, November 20).
  • Drug stock solutions best practices?. (2018, February 27).
  • Factors affecting stability of drugs | PPTX - Slideshare. (n.d.).
  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20).
  • Safety Data Sheet - TargetMol. (n.d.).
  • Competence-Stimulating Peptide-12261 - MedchemExpress.com. (n.d.).

Sources

Technical Support Center: CSP-12261 Mediated Bacterial Transformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The CSP-12261 System

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with Natural Transformation in the Mitis group streptococci (specifically S. mitis or S. oralis), utilizing the synthetic pheromone CSP-12261 (Sequence: EIRQTHNIFFNFFKRR) to induce competence.

Unlike E. coli transformation which relies on artificial heat shock or electroporation, this system exploits the bacteria's innate Quorum Sensing machinery (the ComCDE pathway). Success here depends not on ice buckets and heat blocks, but on precise physiological timing, pH control, and peptide integrity.

This guide moves beyond basic steps to address the causality of failure and the logic of optimization.

Part 1: The Golden Standard Protocol (Refined)

Target Organism: Streptococcus mitis / Streptococcus oralis Mechanism: Peptide-Induced Competence (Quorum Sensing)

This protocol is optimized for C+Y Medium (Casamino acids + Yeast extract), which supports higher competence levels than THY or BHI due to specific pH buffering and ion concentrations.

Phase 1: Preparation
  • Peptide Reconstitution: Dissolve lyophilized CSP-12261 in sterile distilled water to a stock concentration of 1 mg/mL . Aliquot (10-20 µL) and store at -20°C. Do not refreeze thaw more than twice.

  • Media Check: Ensure C+Y medium pH is strictly between 7.0 and 7.2 .

    • Why? The CSP receptor (ComD) and the peptide stability are pH-sensitive. Acidic environments (common in aged media) abolish competence.

Phase 2: Induction & Transformation
  • Inoculation: Dilute an overnight culture 1:100 into fresh C+Y medium.

  • Growth to Window: Incubate at 37°C (5% CO₂ optional but recommended) until OD₆₀₀ reaches 0.05 – 0.10 .

    • Critical: Do not overshoot.[1] Post-exponential cells become refractory to CSP.

  • Induction: Add CSP-12261 to a final concentration of 200 ng/mL .

  • Priming Incubation: Incubate for 10–15 minutes at 37°C.

    • Mechanism:[2][3][4] This allows the ComE regulator to phosphorylate and activate Sigma Factor X (ComX), priming the cell for DNA uptake.

  • DNA Addition: Add plasmid or linear DNA (approx. 100–500 ng).

  • Uptake Phase: Incubate for 2–3 hours at 37°C.

  • Selection: Plate onto selective agar (e.g., Blood Agar + Antibiotic).

Part 2: Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Q1: I added CSP-12261 and DNA, but obtained zero transformants. My cells grew fine. What happened?

Diagnosis: You likely missed the "Competence Window" or have pH inhibition .

  • The Science: Streptococcal competence is transient.[2] Once the culture passes early log phase (OD > 0.15), the cells downregulate the ComD receptor. Furthermore, if your culture produces acid during growth and drops the pH below 6.8, the CSP peptide may fail to bind or degrade.

  • The Fix:

    • Strict OD Monitoring: Induce exactly at OD₆₀₀ = 0.05.

    • Buffer Capacity: Add 10-20 mM HEPES or MOPS (pH 7.2) to your growth medium to prevent acidification during the 3-hour incubation.

Q2: My transformation efficiency varies wildly between batches of CSP-12261.

Diagnosis: Peptide oxidation or aggregation.

  • The Science: CSP-12261 contains phenylalanine and arginine residues that can be sensitive. More importantly, hydrophobic peptides can aggregate in water stocks, reducing the effective concentration available to bind ComD.

  • The Fix:

    • Store stocks in low-binding tubes .

    • If issues persist, reconstitute the peptide in 50% DMSO (if the bacteria tolerate it) or strictly limit freeze-thaws to single-use aliquots.

Q3: I see a drop in OD (lysis) after adding the peptide. Is the peptide toxic?

Diagnosis: You are observing CSP-Induced Fratricide .

  • The Science: This is a feature, not a bug. In nature, competent streptococci secrete lytic enzymes (like CbpD) to kill non-competent siblings (fratricide), releasing their DNA for uptake. High concentrations of CSP-12261 can trigger massive expression of these lytic factors, causing culture crash.

  • The Fix:

    • Reduce CSP-12261 concentration to 100 ng/mL .

    • Ensure you are adding DNA after the 10-minute priming step so the cells have a substrate to uptake, potentially stabilizing the population.

Q4: Can I use this protocol for S. pneumoniae?

Diagnosis: Likely No. Specificity Mismatch.

  • The Science: CSPs are highly species-specific pheromones. S. pneumoniae typically uses CSP-1 or CSP-2 .[5] CSP-12261 is specific to the S. mitis/oralis cluster.[5]

  • The Fix: Verify your strain's comC allele. Use the peptide sequence matching your specific strain.

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the self-validating feedback loop you are manipulating. Understanding this helps you realize why "Priming Incubation" (Step 4 above) is non-negotiable.

ComCDE_Pathway CSP_Exo Exogenous CSP-12261 (Added by Researcher) ComD ComD (Membrane Histidine Kinase) CSP_Exo->ComD Binds Receptor ComE ComE (Response Regulator) ComD->ComE Phosphorylation Cascade ComE_P ComE~P (Phosphorylated) ComE->ComE_P Activation ComE_P->ComE Positive Feedback Loop ComX ComX / SigX (Alternative Sigma Factor) ComE_P->ComX Upregulates Expression LateGenes Late Competence Genes (DNA Uptake Machinery) ComX->LateGenes Activates Transcription Fratricide Fratricide Effectors (CbpD, LytA) LateGenes->Fratricide Secretes Lysins

Caption: The ComCDE Quorum Sensing Loop. Exogenous CSP-12261 binds ComD, triggering ComE phosphorylation.[6] This activates ComX, which drives the expression of DNA uptake machinery and lytic factors (fratricide).

Part 4: Data & Optimization Tables

Table 1: Peptide Specificity & Dosage

Use this table to ensure you are using the correct peptide for your specific Streptococcal strain.

Strain / GroupPeptide CodeSequenceOptimal Conc.
S. mitis / S. oralis CSP-12261 EIRQTHNIFFNFFKRR 100 - 250 ng/mL
S. pneumoniae (Type 1)CSP-1EMRLSKFFRDFILQRKK100 ng/mL
S. pneumoniae (Type 2)CSP-2EMRISRIILDFLFLRKK100 ng/mL
S. mutansCSP (UA159)SGSLSTFFRLFNRSFTQALGK500 ng/mL
Table 2: Transformation Efficiency vs. pH

Impact of Media pH on CSP-12261 Efficiency (Data simulated based on standard Mitis group physiology).

Media pHTransformation Efficiency (CFU/µg DNA)Observation
6.5< 10^2Failure: Acidic inhibition of peptide binding.
6.81.5 x 10^4Sub-optimal.
7.1 2.8 x 10^6 Optimal Range.
7.42.1 x 10^6Good efficiency.
7.85.0 x 10^3Failure: Alkaline degradation/cell stress.

References

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from [Link]

  • Salvadori, G., et al. (2019). Natural transformation of the oral pathogen Streptococcus mitis. Frontiers in Microbiology. (Contextual grounding for S.
  • Håvarstein, L. S., et al. (1995). Identification of the bacteriocin-like peptide which coordinates the competence regulon in Streptococcus pneumoniae. Molecular Microbiology.

Sources

troubleshooting guide for quorum sensing experiments with CSP-12261

Author: BenchChem Technical Support Team. Date: February 2026

Product: Competence Stimulating Peptide 12261 (CSP-12261) Target Organism: Streptococcus mitis (specifically Type Strain NCTC 12261 and related pherotypes) Application: Induction of Competence (Natural Transformation), Quorum Sensing Studies[1][2][3]

Core Mechanism & Experimental Logic

To troubleshoot effectively, you must understand the causality of the system. CSP-12261 is not a generic "activator"; it is a specific peptide pheromone that binds to the ComD histidine kinase receptor.

When a threshold concentration of CSP-12261 is reached (sensing cell density), the following cascade occurs:

  • Binding: CSP-12261 binds the membrane-bound ComD receptor.

  • Transduction: ComD autophosphorylates and transfers the phosphate to the cytoplasmic response regulator, ComE.

  • Activation: Phosphorylated ComE (ComE~P) dimerizes and binds promoters for early competence genes, including comX (also known as sigX).

  • Competence: Sigma factor X (SigX) directs RNA polymerase to transcribe late competence genes, assembling the DNA uptake machinery.

If your experiment fails, the breakage point is almost always within this signal transduction chain or the physiological state of the cells (competence window).

Signaling Pathway Visualization

(Generated via Graphviz)

CSP_12261_Pathway CSP CSP-12261 (Extracellular) ComD ComD Receptor (Histidine Kinase) CSP->ComD Binds ComE ComE (Response Regulator) ComD->ComE Phosphorylates ComE_P ComE~P (Active Dimer) ComE->ComE_P Activation ComX comX / sigX (Alternative Sigma Factor) ComE_P->ComX Transcriptional Activation LateGenes Late Competence Genes (DNA Uptake Machinery) ComX->LateGenes Directs RNAP Transformation Natural Transformation (DNA Uptake) LateGenes->Transformation Enables

Figure 1: The ComD/ComE signal transduction cascade activated by CSP-12261 in Streptococcus mitis.[4]

Troubleshooting Guides & FAQs

Section A: The "No Activation" Scenario

Q: I added CSP-12261 to my S. mitis culture, but I see no transformation or reporter activity. Why?

This is the most common issue. In S. mitis, unlike S. pneumoniae, the "competence window" is extremely narrow and sensitive to environmental conditions.

Potential CauseThe "Why" (Causality)Corrective Action
Incorrect Media pH The ComD receptor and CSP interaction is pH-sensitive. If the culture pH drops below 6.8 due to metabolism (acidification), the system shuts off.Do not use THY broth for induction if possible. Use C+Y medium (Casamino acids + Yeast extract) buffered to pH 7.8-8.0. The buffer maintains the pH window longer.
Missed Growth Phase Competence is transient.[3] Adding peptide too late (stationary phase) or too early (early lag) results in non-responsive cells.Add CSP-12261 exactly at OD₆₀₀ 0.05 – 0.1 (early log phase). Do not wait for OD 0.2.
Peptide Aggregation CSP-12261 is hydrophobic. If stored incorrectly, it aggregates and cannot bind ComD.Dissolve stock in water/DMSO as recommended, aliquot immediately, and store at -20°C. Never refreeze working aliquots.
Wrong Strain CSPs are pherotype-specific.[5] CSP-12261 activates S. mitis NCTC 12261 but likely fails with S. pneumoniae R6 or S. oralis.Verify your strain is S. mitis type strain or a verified isogenic mutant carrying the NCTC 12261 comD allele.
Section B: Peptide Handling & Stability

Q: How should I store and prepare the CSP-12261 stock solution?

Peptide integrity is non-negotiable. A degraded peptide looks the same as a functional one but yields zero data.

  • Solvent: Reconstitute the lyophilized powder in sterile, distilled water. If solubility is poor (cloudy), add a minimal amount of DMSO (up to 5% v/v), though water is usually sufficient for this sequence.

  • Concentration: Prepare a high-concentration stock (e.g., 1 mM or 2 mg/mL).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 10 µL or 20 µL).

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw once on ice. Discard unused portions.

Q: What is the working concentration? For S. mitis, the effective concentration is typically higher than for S. pneumoniae.

  • Standard Induction: 100 ng/mL to 250 ng/mL.

  • Saturating Concentration: 500 ng/mL (use this for troubleshooting to rule out dosage issues).

Section C: Experimental Inconsistencies

Q: My transformation efficiency fluctuates wildly between days. What is the variable?

In Streptococcus experiments, the variable is often the initial inoculum state .

  • The Issue: If you inoculate your experimental tube with a colony from an old plate, the bacteria may have a long lag phase or be physiologically stressed.

  • The Fix: Use a "pre-culture" workflow.

    • Grow a fresh overnight culture.

    • Dilute this back into fresh C+Y media (1:100 dilution).

    • Grow to OD₆₀₀ 0.05.

    • Then add CSP-12261 and donor DNA. This synchronizes the metabolic state of the population.

Standardized Workflow Protocol

Use this protocol to baseline your system. If this fails, the issue is likely the strain or the peptide batch.

Reagents
  • Medium: C+Y Medium (pH 7.9).

  • Peptide: CSP-12261 Stock (1 mM).

  • Donor DNA: Chromosomal DNA or Plasmid conferring antibiotic resistance (e.g., Erythromycin).

Workflow Visualization

(Generated via Graphviz)

CSP_Workflow Start Pre-Culture (Overnight) Dilute Dilute 1:100 in C+Y Media Start->Dilute Incubate1 Grow to OD 0.05 Dilute->Incubate1 Induce ADD: CSP-12261 (200 ng/mL) + Donor DNA Incubate1->Induce Incubate2 Incubate 30 min @ 37°C Induce->Incubate2 Plate Plate on Selective Media Incubate2->Plate

Figure 2: Optimized workflow for CSP-12261 induced transformation.

Step-by-Step Protocol
  • Preparation: Thaw CSP-12261 aliquot on ice. Pre-warm C+Y media to 37°C.

  • Inoculation: Dilute an overnight culture of S. mitis 1:100 into 2 mL of fresh C+Y media.

  • Growth: Incubate at 37°C (5% CO₂ recommended but not strictly required if tubes are closed) until OD₆₀₀ reaches 0.05 .

  • Induction: Add CSP-12261 to a final concentration of 200 ng/mL .

  • DNA Addition: Immediately add donor DNA (approx. 1 µg/mL).

  • Exposure: Incubate at 37°C for 30 minutes .

  • Termination/Expression: Dilute the culture 1:10 with fresh media (optional) or plate directly onto selective agar plates containing the appropriate antibiotic.

  • Readout: Count colonies after 24 hours.

Technical Specifications: CSP-12261

PropertySpecification
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OH (EIRQTHNIFFNFFKRR)
Molecular Weight ~2153.5 Da
Purity Requirement >95% (HPLC) is critical.[4][6] Impurities (TFA salts) can inhibit cell growth.
Isoelectric Point Basic (High pI due to Arginine/Lysine content).
Solubility Soluble in water; if difficult, use 5% Acetic Acid or <5% DMSO.

References

  • Håvarstein, L. S., et al. (1995). An unmodified peptide pheromone controls competence development in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 92(24), 11140-11144.

  • Salvadori, G., et al. (2019). High-resolution profiles of the Streptococcus mitis CSP signaling pathway reveal core and strain-specific regulated genes. BMC Genomics, 20, 955.

  • Johnsborg, O., et al. (2007). Quantitative structure-activity analysis of competence-stimulating peptides in streptococci. Journal of Bacteriology, 189(19), 6762-6771.

  • Kilian, M., et al. (2008). Evolution of Streptococcus pneumoniae and its close commensal relatives. PLOS ONE, 3(7), e2683.

Sources

Validation & Comparative

Technical Guide: Functional Validation and Specificity Profiling of Synthetic CSP-12261

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1]

Synthetic CSP-12261 is a specific pheromone peptide variant (EIRQTHNIFFNFFKRR) derived from the Streptococcus mitis and Streptococcus oralis phylogenetic clusters.[1][2][3][4] Unlike the canonical CSP-1 and CSP-2 found in Streptococcus pneumoniae, CSP-12261 targets specific allelic variants of the histidine kinase receptor ComD .

For researchers investigating bacterial Quorum Sensing (QS), antimicrobial peptide resistance, or horizontal gene transfer, validating the activity of synthetic CSP-12261 requires more than simple mass spectrometry. It requires demonstrating its ability to trigger the ComDE signal transduction pathway .

The Validation Challenge: Synthetic peptides containing N-terminal Glutamic acid (E) or Glutamine (Q)—such as CSP-12261—are prone to spontaneous cyclization into pyroglutamate (pGlu).[1][3] While often biologically active, this conversion alters hydrophobicity and retention time. Therefore, validation must couple analytical purity (HPLC/MS) with functional potency (EC50) using reporter strains.

Mechanism of Action: The ComDE Pathway

To validate CSP-12261, one must understand the signaling architecture it activates. The peptide binds to the transmembrane receptor ComD, inducing autophosphorylation and subsequent phosphotransfer to the response regulator ComE.

Pathway Visualization

The following diagram illustrates the specific activation flow for CSP-12261, highlighting the critical node (ComD Receptor) where specificity is determined.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSP Synthetic CSP-12261 (Ligand) ComD ComD Histidine Kinase (Receptor) CSP->ComD  Binding (High Specificity)   ComE ComE Response Regulator (Inactive) ComD->ComE  Phosphotransfer   ComE_P ComE~P (Active Transcription Factor) ComE->ComE_P  Activation   Promoters ComAB / ComCDE / ComX Promoters ComE_P->Promoters  Upregulation   Competence Competence State (DNA Uptake) Promoters->Competence  Phenotypic Change  

Caption: Signal transduction cascade initiated by CSP-12261 binding to the ComD receptor, leading to genetic competence.[2][5]

Comparative Analysis: CSP-12261 vs. Canonical Alternatives

When selecting a CSP variant for research, specificity is the primary variable. CSP-12261 is not a generic replacement for CSP-1 or CSP-2; it is an orthogonal tool for specific S. mitis/oralis strains.

FeatureCSP-12261CSP-1 (Alternative A)CSP-2 (Alternative B)
Sequence EIRQTHNIFFNFFKRREMRLSKFFRDFILQRKKEMRISRIILDFLFLRKK
Primary Target S. mitis / S. oralis (Type IV/V ComD)S. pneumoniae (Type 1 ComD)S. pneumoniae (Type 2 ComD)
Hydrophobicity High (Phe-rich core)ModerateHigh
Cross-Reactivity Low (Does not activate ComD-1/2)Low (Does not activate ComD-12261)Low
Solubility Note Requires DMSO/Acidic stock due to FF motifsWater solubleRequires care

Scientist's Insight: Do not use CSP-12261 if your model organism is a standard S. pneumoniae D39 or TIGR4 strain. It will likely fail to induce competence due to receptor mismatch. Use CSP-12261 specifically when working with non-pneumococcal streptococci or when engineering orthogonal quorum-sensing circuits.

Validation Protocol 1: Luciferase Reporter Assay (Functional Potency)

This is the gold-standard method for validating the biological activity of synthetic CSP-12261. It relies on a reporter strain engineered with a luciferase gene (luc) fused to a competence-specific promoter (e.g., ssbB or comX).

Reagents
  • Synthetic CSP-12261: Resuspended in 50% DMSO or 0.1% Acetic Acid to 1 mM stock (prevent aggregation).

  • Reporter Strain: S. mitis or S. oralis carrying PssbB-luc.

  • Substrate: D-Luciferin (aqueous solution).

  • Media: C+Y Medium (pH 7.9) – Critical: Acidic pH inhibits competence.

Step-by-Step Workflow
  • Pre-Culture: Grow reporter strain in C+Y medium to early log phase (

    
    ).
    
  • Aliquot: Dispense 200 µL of culture into a 96-well white microplate.

  • Induction: Add synthetic CSP-12261 in a serial dilution gradient (Range: 1000 nM down to 0.1 nM).

    • Control A: CSP-1 (Specificity Control - should show no activity).

    • Control B: Solvent only (Background).

  • Measurement: Incubate at 37°C. Measure luminescence (RLU) every 5 minutes for 60 minutes.

  • Data Analysis: Plot Peak RLU vs. Log[Concentration] to determine the

    
    .
    

Acceptance Criteria:

  • A sharp induction peak should occur between 15–30 minutes post-addition.

  • 
     should be in the low nanomolar range (1–50 nM). If 
    
    
    
    nM, the peptide may be degraded or aggregated.

Validation Protocol 2: Phenotypic Transformation Assay

While luciferase proves signaling, it does not prove the cell can physically take up DNA. This secondary validation confirms the full phenotypic switch.

Workflow Visualization

Experiment Step1 1. Grow Culture (OD 0.05) Step2 2. Add CSP-12261 (100 ng/mL) Step1->Step2 Step3 3. Add Donor DNA (Antibiotic Marker) Step2->Step3 Wait 10 min Step4 4. Incubate (30°C, 2 hrs) Step3->Step4 Step5 5. Plate Selection (Antibiotic Agar) Step4->Step5 Step6 6. Count CFU (Calculate Efficiency) Step5->Step6

Caption: Workflow for assessing transformation efficiency mediated by CSP-12261.

Protocol Nuances
  • Donor DNA: Use genomic DNA or a PCR product carrying a resistance marker (e.g., kanamycin or streptomycin resistance) homologous to the host strain.

  • Timing: Add CSP-12261 exactly 10–15 minutes before or simultaneously with the donor DNA. The "competence window" is transient (approx. 20 mins).

  • Calculation:

    
    
    
    • Target:

      
       efficiency indicates successful validation.
      

Troubleshooting & Storage

  • The "Sticky" Peptide Issue: CSP-12261 is hydrophobic. If you observe low activity, the peptide has likely adhered to the plastic walls of your tubes.

    • Solution: Use LoBind (low retention) tubes and tips.

  • Oxidation: The Methionine (if present in variants) or Phenylalanine residues can oxidize. Always store lyophilized powder at -20°C with desiccant.

  • Purity Check: Always run an analytical HPLC trace upon receipt. Look for the "doublet" peak which might indicate partial N-terminal cyclization (Glu -> pGlu). Both forms are often active, but this affects concentration calculations.

References

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from [Link][2][3]

  • AnaSpec. (n.d.). CSP-2, Competence-Stimulating Peptide-2. (Contextual reference for CSP classification). Retrieved from [Link]

  • Håvarstein, L. S., et al. (1995). Identification of the bacteriocin-associated peptide pheromone in the structural gene for the pneumococcal competence factor.
  • Johnsborg, O., et al. (2008). Quantitative structure-activity analysis of the pneumococcal competence-stimulating peptide.

Sources

A Comparative Guide to Competence-Stimulating Peptides: The Established CSP1 versus the Enigmatic CSP-12261

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, competence-stimulating peptides (CSPs) stand out as critical signaling molecules that orchestrate genetic transformation, virulence, and biofilm formation, particularly within Streptococcus species.[1][2] This guide provides a detailed comparison between the well-characterized Competence-Stimulating Peptide 1 (CSP1) and the lesser-known Competence-Stimulating Peptide-12261 (CSP-12261). As a senior application scientist, my aim is to synthesize the available technical data, offer field-proven insights into experimental design, and provide a framework for future research.

Introduction to Bacterial Competence and CSPs

Bacterial competence is a physiological state that allows bacteria to take up foreign DNA from their environment, a process central to genetic diversity and the spread of antibiotic resistance.[3][4] In Streptococcus pneumoniae, this process is tightly regulated by a quorum-sensing (QS) system mediated by CSPs.[2][5] These short peptides are synthesized as precursors (ComC), processed, and secreted.[6] When the extracellular concentration of a CSP reaches a critical threshold, it binds to its cognate membrane-bound histidine kinase receptor, ComD, initiating a signaling cascade that culminates in the expression of genes required for DNA uptake and other behaviors.[6][7][8]

The Archetype: Competence-Stimulating Peptide 1 (CSP1)

CSP1 is a 17-amino acid peptide that has been extensively studied and serves as a model for understanding streptococcal quorum sensing.[1][2]

Biochemical Properties and Structure of CSP1

The primary amino acid sequence of CSP1 is typically cited as H-Glu-Met-Arg-Leu-Ser-Lys-Phe-Phe-Arg-Asp-Phe-Ile-Leu-Gln-Arg-Lys-Lys-OH. Structurally, CSP1 adopts an amphipathic α-helical conformation in a membrane-mimicking environment, a feature critical for its interaction with the ComD1 receptor.[5] This structure presents a hydrophobic face and a hydrophilic face, with specific residues on the hydrophobic side being crucial for receptor binding.[5][9]

Mechanism of Action and Signaling Pathway of CSP1

The signaling pathway initiated by CSP1 is a well-established two-component system.[7]

  • Secretion and Accumulation : The ComC1 precursor peptide is processed and exported by the ComAB ABC transporter.[6]

  • Receptor Binding : Extracellular CSP1 binds to its cognate receptor, the histidine kinase ComD1.[10]

  • Phosphorylation Cascade : This binding event induces a conformational change in ComD1, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator, ComE.[6][8]

  • Gene Expression : Phosphorylated ComE acts as a transcriptional activator, binding to the promoters of "early" and "late" competence genes. This includes the upregulation of the comCDE operon itself in a positive feedback loop and the expression of comX, which encodes an alternative sigma factor that drives the expression of genes necessary for DNA uptake.[6][8]

CSP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSP1 CSP1 ComD1 ComD1 Receptor CSP1->ComD1 Binding & Activation ComE ComE ComD1->ComE Phosphorylation ComE_P ComE-P ComE->ComE_P comCDE comCDE operon ComE_P->comCDE Upregulation comX comX gene ComE_P->comX Activation ComX_protein ComX (Sigma Factor) comX->ComX_protein Expression Competence_Genes Late Competence Genes ComX_protein->Competence_Genes Activation

Caption: CSP1 Signaling Pathway in Streptococcus pneumoniae.

Efficacy of CSP1

The efficacy of CSP1 in inducing competence has been demonstrated in numerous in vitro studies. Furthermore, CSP1 plays a significant role in virulence. Studies have shown that CSP1 can be administered to mice to block systemic pneumococcal disease, suggesting that stimulation of the competence pathway at the right time can paradoxically be therapeutic.[7] Conversely, inhibitors of the CSP1-ComD1 interaction have been developed and show promise in reducing virulence.[9][11]

The Challenger: Competence-Stimulating Peptide-12261 (CSP-12261)

In contrast to CSP1, specific experimental data on CSP-12261 is sparse in publicly available literature.

Biochemical Properties of CSP-12261

The primary sequence of CSP-12261 is E-I-R-Q-T-H-N-I-F-F-N-F-F-K-R-R.[12] It is one of several distinct CSP pherotypes identified in various Streptococcus species, including S. mitis and S. oralis, in addition to S. pneumoniae.[12] The significant difference in amino acid sequence from CSP1 strongly suggests that it interacts with a different, likely yet-to-be-characterized, cognate ComD receptor.

Mechanism of Action and Efficacy of CSP-12261

Currently, there is a lack of published studies detailing the specific ComD receptor for CSP-12261, its precise signaling cascade, or its efficacy in inducing competence and influencing virulence. It is hypothesized to follow the general two-component regulatory system model, but this requires experimental validation.

Head-to-Head Comparison: CSP1 vs. CSP-12261

FeatureCompetence-Stimulating Peptide 1 (CSP1)Competence-Stimulating Peptide-12261 (CSP-12261)
Amino Acid Sequence H-Glu-Met-Arg-Leu-Ser-Lys-Phe-Phe-Arg-Asp-Phe-Ile-Leu-Gln-Arg-Lys-Lys-OHE-I-R-Q-T-H-N-I-F-F-N-F-F-K-R-R
Cognate Receptor ComD1Not yet experimentally confirmed
Signaling Pathway Well-characterized ComD1-ComE two-component system[6][7][8]Presumed to be a two-component system, but unverified
Efficacy Data Extensive in vitro and in vivo data available[7]No publicly available efficacy data
Cross-Reactivity Can induce competence at lower efficiency in strains with incompatible ComD subtypes[13]Unknown

Experimental Protocols for Comparative Efficacy Analysis

To address the knowledge gap surrounding CSP-12261 and to directly compare its efficacy with CSP1, the following validated experimental workflows are proposed.

Competence Induction Assay

This assay directly measures the ability of a CSP to induce a state of competence, leading to the uptake of foreign DNA.

Methodology:

  • Bacterial Strain Selection: Utilize a Streptococcus strain known to respond to CSP1 (e.g., S. pneumoniae D39) and a strain from which CSP-12261 was identified or a panel of diverse streptococcal isolates.

  • Culture Preparation: Grow bacterial cultures to the early exponential phase (OD600 ≈ 0.05-0.1) in an appropriate medium.

  • CSP Treatment: Aliquot the bacterial culture and add varying concentrations of CSP1 and CSP-12261 (e.g., 0, 1, 10, 100 ng/mL).

  • DNA Addition: After a short incubation with the CSP (e.g., 10-15 minutes), add a known amount of a selectable marker DNA (e.g., a plasmid or linear DNA fragment conferring antibiotic resistance).

  • Incubation and Selection: Incubate for a period to allow for DNA uptake and expression of the resistance marker (e.g., 90-120 minutes).

  • Plating: Plate serial dilutions of the cultures onto selective agar (with the antibiotic) and non-selective agar (to determine total viable counts).

  • Quantification: Calculate the transformation efficiency as the number of transformants (colonies on selective media) per total number of viable cells.

Competence_Assay_Workflow Start Start: Early-log phase bacterial culture Treatment Treat with varying concentrations of CSP1 or CSP-12261 Start->Treatment Add_DNA Add selectable marker DNA Treatment->Add_DNA Incubate Incubate for DNA uptake and expression Add_DNA->Incubate Plate Plate on selective and non-selective media Incubate->Plate Analyze Calculate Transformation Efficiency Plate->Analyze

Sources

No Evidence of Antibacterial Activity for 1235882-91-3 Against Streptococcus Species: A Data-Deficient Topic for a Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are advised that there is currently no publicly available scientific evidence to suggest that the compound 1235882-91-3, chemically identified as 3,5-dinitro-bisphenol A, possesses antibacterial activity against any Streptococcus species or any other bacteria. Consequently, a comparison guide on its specificity for different streptococcal species cannot be compiled due to the absence of requisite experimental data.

A comprehensive search of scientific literature and chemical databases reveals that the research focus on 1235882-91-3 has been exclusively on its role as a leachable compound from polycarbonate flasks and its subsequent effects on mammalian cells.[1] The compound has been identified as a weak G protein-coupled receptor 35 (GPR35) agonist, and its observed effects are related to the cell cycle of Chinese Hamster Ovary (CHO) cells.[2][3][4] There are no indications in the existing body of scientific work that this compound has been investigated for antimicrobial properties.

The GPR35 receptor is primarily studied in the context of mammalian physiology, with roles in inflammation and other cellular processes.[5][6][7][8] There is no established link between GPR35 agonism and antibacterial activity. Therefore, the known mechanism of action of 1235882-91-3 does not suggest a plausible pathway for it to act as an antimicrobial agent.

Understanding the Scope of Existing Research on 1235882-91-3

The available research on 1235882-91-3 can be summarized as follows:

  • Chemical Identity : The compound with CAS number 1235882-91-3 is 3,5-dinitro-bisphenol A.

  • Origin : It has been identified as a leachable substance from polycarbonate labware, such as flasks, under certain conditions.[1]

  • Biological Activity in Mammalian Cells : It has been shown to cause cell cycle arrest in CHO cells.

  • Mechanism of Action : Its biological effect in mammalian cells is attributed to its activity as a weak agonist of GPR35.[2][3][4]

The Imperative of Experimental Data for a Comparative Analysis

A fundamental requirement for creating a scientifically valid comparison guide on the specificity of a compound against different bacterial species is the availability of experimental data. Such data typically includes:

  • Minimum Inhibitory Concentration (MIC) values : The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC) values : The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Time-kill assays : These studies measure the rate at which an antimicrobial agent kills a bacterial population over time.

  • In vivo studies : Experiments conducted in living organisms to assess the efficacy of a compound in treating infections.

Without this foundational data for 1235882-91-3, any attempt to compare its non-existent antibacterial performance against established antibiotics for Streptococcus would be speculative and without a scientific basis.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in the antibacterial activity against Streptococcus species, the focus should remain on compounds with demonstrated antimicrobial properties. The compound 1235882-91-3, based on current knowledge, does not fall into this category. Future research could potentially explore the antibacterial spectrum of this molecule, but as of now, it is an unvalidated starting point for antimicrobial research.

It is crucial for the scientific community to base its research and development efforts on compounds with a demonstrated or at least a theoretically plausible mechanism of antibacterial action. The pursuit of 1235882-91-3 as a potential anti-streptococcal agent is not supported by the available scientific literature.

References

At present, there are no scientific references detailing the antibacterial activity of 1235882-91-3 against Streptococcus species. The references provided in the search results pertain to the compound's identity, its effects on mammalian cells, and the function of the GPR35 receptor.

Sources

Technical Deep Dive: Specificity and Cross-Reactivity of CSP-12261 (EIRQTHNIFFNFFKRR)

Author: BenchChem Technical Support Team. Date: February 2026

Product: Competence Stimulating Peptide (CSP) - Sequence: EIRQTHNIFFNFFKRR Source Organism: Streptococcus mitis (Type Strain NCTC 12261 / ATCC 49456) Primary Application: Quorum Sensing (QS) Modulation, Competence Induction, Interspecies Signaling Studies[1][2][3]

Executive Summary

The peptide EIRQTHNIFFNFFKRR, designated as CSP-12261 (or S. mitis-CSP-2), is the native competence-stimulating peptide for Streptococcus mitis NCTC 12261. Unlike highly specific pheromones restricted to a single receptor allele, this peptide exhibits a unique promiscuous activation profile .

Experimental evidence confirms that CSP-12261 acts as a broad-spectrum agonist, capable of activating not only its cognate receptor in S. mitis but also the ComD1 and ComD2 receptors of the pathogenic Streptococcus pneumoniae. While its potency against pneumococcal receptors is lower (higher EC₅₀) compared to native pneumococcal CSPs, its ability to breach the species barrier makes it a critical tool for studying interspecies communication and developing pan-group quorum sensing modulators.

Structural & Physicochemical Profile

Before analyzing cross-reactivity, it is essential to understand the structural determinants of this peptide. The sequence is characterized by a hydrophobic core flanked by charged termini, a motif common in streptococcal CSPs.

FeatureSpecification
Sequence H-Glu-Ile-Arg-Gln-Thr-His-Asn-Ile-Phe-Phe-Asn-Phe-Phe-Lys-Arg-Arg-OH
Length 16 Amino Acids
Molecular Weight ~2093.4 Da
Isoelectric Point (pI) ~12.0 (Highly Basic)
Key Structural Motif Central Hydrophobic Patch (IFFNFF): Critical for receptor binding.C-Terminal Polybasic Tail (KRR): Essential for receptor recognition and solubility.

Cross-Reactivity Analysis: S. mitis vs. S. pneumoniae[1][2][3][4][5][6]

The defining characteristic of CSP-12261 is its capacity for "cross-talk"—activating the quorum sensing circuits of related species. The following data compares its performance against the native ligands of S. pneumoniae (CSP1 and CSP2).[1][2][3][4]

Quantitative Receptor Activation Data

The data below summarizes the EC₅₀ values (concentration required for 50% maximal activation) derived from cell-based luciferase reporter assays (PcomX-luc).

Table 1: Comparative Potency of CSP-12261 against ComD Receptors

Receptor TargetNative Ligand (Control)Native Ligand EC₅₀CSP-12261 (Product) EC₅₀ Relative Potency
S. pneumoniae ComD1 CSP1 (S. pneumo)~5–10 nM663 nM ~1/60th of native
S. pneumoniae ComD2 CSP2 (S. pneumo)~20–40 nM635 nM ~1/20th of native
S. mitis ComD (Cognate) CSP-12261< 10 nM< 10 nM 100% (Native)

Interpretation: CSP-12261 is a full agonist for both pneumococcal receptors. Although it requires a higher concentration (approx. 600 nM) to achieve activation comparable to native CSPs, this concentration is biologically relevant within the dense biofilm matrix where local peptide concentrations can reach micromolar levels.[4]

Mechanistic Insight: Why Does It Cross-React?

The cross-reactivity is driven by structural homology in the hydrophobic binding pocket of the ComD receptor.

  • Hydrophobic Alignment: The central IFFNFF motif in CSP-12261 aligns structurally with the hydrophobic regions of S. pneumoniae CSP1 (FFRDF) and CSP2 (FLFL). These residues anchor the peptide into the transmembrane domain of ComD.

  • Electrostatic Interaction: The N-terminal glutamate (E1) and the C-terminal arginine-rich tail (KRR) are conserved or chemically equivalent across the Mitis group, facilitating initial electrostatic recruitment to the negatively charged bacterial surface and receptor loops.

Signal Transduction Pathway

To contextualize the experimental readout, the diagram below illustrates the ComDE pathway activated by CSP-12261.

ComDE_Pathway CSP_Ext CSP-12261 (Extracellular) ComD ComD Receptor (Histidine Kinase) CSP_Ext->ComD Binds (EC50 ~650nM) ComD->ComD Autophosphorylation ADP ADP ComD->ADP ComE ComE (Response Regulator) ComD->ComE Phosphotransfer ATP ATP ATP->ComD ComE_P ComE~P (Active Transcription Factor) ComE->ComE_P Activation Promoters Promoters (PcomC, PcomX, PcomAB) ComE_P->Promoters Binds DNA Output Gene Expression (Competence, Fratricide, Bacteriocins) Promoters->Output Transcription

Figure 1: Mechanism of Action.[2][5] CSP-12261 binds the transmembrane ComD receptor, triggering autophosphorylation and subsequent activation of the ComE regulator, driving competence gene expression.

Experimental Protocol: Measuring Cross-Reactivity

Objective: Determine the EC₅₀ of CSP-12261 against S. pneumoniae ComD1/ComD2 using a luciferase reporter.

Materials
  • Reporter Strains: S. pneumoniae D39 (ComD1) or TIGR4 (ComD2) carrying a comX::luc or ssbB::luc fusion.

  • Media: C+Y Medium (pH 6.8) or THY broth.

  • Peptide: CSP-12261 (Stock 1 mM in water/DMSO).

Step-by-Step Workflow
  • Pre-Culture Preparation:

    • Inoculate reporter strains in C+Y medium.

    • Grow at 37°C / 5% CO₂ until early log phase (OD₆₀₀ ~ 0.05).

    • Critical: Ensure cells are not already competent (keep OD low).

  • Peptide Dilution Series:

    • Prepare a 2-fold serial dilution of CSP-12261 in C+Y medium.

    • Range: 0 nM (Blank) to 10,000 nM.

  • Assay Setup:

    • Aliquot 200 µL of bacterial culture into 96-well white-walled plates.

    • Add 20 µL of luciferin substrate (if not endogenous).

    • Add peptide dilutions to respective wells.

  • Measurement:

    • Incubate at 37°C in a luminometer.

    • Measure Relative Light Units (RLU) and OD₆₀₀ every 5 minutes for 60 minutes.

  • Data Analysis:

    • Normalize RLU to OD₆₀₀ (RLU/OD).

    • Plot Peak RLU vs. Log[Peptide Concentration].

    • Fit data to a sigmoidal dose-response equation (Hill slope) to calculate EC₅₀.

Assay_Workflow Step1 1. Culture Prep (OD 0.05) Step2 2. Peptide Addition (0-10 µM Gradient) Step1->Step2 Step3 3. Incubation (37°C + Luciferin) Step2->Step3 Step4 4. Real-time Readout (Luminometer) Step3->Step4 Step5 5. EC50 Calculation (Sigmoidal Fit) Step4->Step5

Figure 2: Luciferase Reporter Assay Workflow for EC₅₀ Determination.

Applications & Implications

  • Interspecies Warfare Studies: Use CSP-12261 to simulate S. mitis pressure on S. pneumoniae populations.

  • Modulator Design: The peptide serves as a scaffold. Substitutions at the hydrophobic interface (e.g., replacing Phe with Trp or Cha) can enhance affinity for ComD1/ComD2, converting the weak agonist into a potent "pan-group" super-agonist or competitive inhibitor.

  • Microbiome Engineering: Understanding this cross-reactivity aids in designing probiotic S. mitis strains that can prematurely trigger (and thus disrupt) pneumococcal virulence pathways.

References

  • Salvadori, G., et al. (2018). High-resolution profiles of the Streptococcus mitis CSP signaling pathway reveal core and strain-specific regulated genes. BMC Genomics, 19(1), 453.[6]

  • Salvadori, G., et al. (2020). Biological evaluation of native streptococcal competence stimulating peptides reveals potential crosstalk between Streptococcus mitis and Streptococcus pneumoniae.[1] RSC Medicinal Chemistry, 11, 608-622.

  • Johnsborg, O., et al. (2008). A promiscuous ComD receptor mediates cross-species sensing in the Streptococcus mitis group.[7] Journal of Bacteriology, 190(22), 7398-7406.

Sources

Comparative Analysis of Competence Induction by CSP Variants in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Competence Stimulating Peptides (CSPs) used to induce genetic competence in Streptococcus pneumoniae.[1][2] We focus on the two dominant pherotypes, CSP-1 and CSP-2 , quantifying their receptor specificity, cross-reactivity, and induction kinetics. This document is designed for researchers optimizing transformation protocols or developing quorum-sensing inhibitors (anti-virulence therapeutics).

Key Findings:

  • Specificity: CSP-1 and CSP-2 are highly specific to their cognate histidine kinase receptors (ComD1 and ComD2). Cross-activation requires concentrations 50–100x higher than cognate activation.

  • Kinetics: Transcriptional activation of the master regulator comX peaks at 10–15 minutes post-induction.

  • Critical Parameter: The hydrophobic patch in the central region of the peptide drives receptor recognition; modifications here drastically alter EC50 values.

Mechanistic Foundation: The ComABCDE Circuit

To manipulate competence, one must understand the signal transduction pathway. The system relies on a positive feedback loop (Quorum Sensing).

The Signaling Cascade
  • Production: The precursor peptide (ComC) is processed and secreted by the ComAB transporter.[1]

  • Sensing: Mature CSP accumulates extracellularly. Upon reaching a threshold, it binds the transmembrane histidine kinase ComD .

  • Transduction: ComD autophosphorylates and transfers the phosphate to the response regulator ComE .[1]

  • Activation: ComE~P binds promoters for early genes (including comABCDE—amplifying the signal) and comX .

  • Execution: Sigma factor

    
     (encoded by comX) directs RNA polymerase to transcribe late competence genes (transformasome components).[3]
    
Visualization: Signal Transduction Pathway

ComPathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm CSP Mature CSP (Ligand) ComD ComD (Histidine Kinase) CSP->ComD Binds ComE ComE (Response Regulator) ComD->ComE Phosphorylates ComAB ComAB (Transporter) ComAB->CSP ComE_P ComE~P (Active) ComE->ComE_P ComC ComC (Pre-peptide) ComE_P->ComC Positive Feedback ComX comX Gene (Sigma Factor) ComE_P->ComX Induces Transcription ComC->ComAB Export & Processing LateGenes Late Genes (DNA Uptake) ComX->LateGenes Activates

Figure 1: The ComABCDE quorum-sensing circuit. Note the autocatalytic loop where ComE~P upregulates CSP production.

Comparative Analysis: CSP-1 vs. CSP-2

S. pneumoniae strains are classified into pherotypes based on their CSP/ComD allelic pairs.[1] The two dominant forms are CSP-1 (found in strain D39) and CSP-2 (found in strain TIGR4).

A. Sequence Homology and Structural Differences

The specificity is dictated by the central hydrophobic region of the peptide.

VariantSequence (N

C)
Key Structural Feature
CSP-1 E-M-R-L-S-K-F-F-R-D-F-I-L-Q-R-K-KHydrophobic patch (Phe7-Phe8) critical for ComD1 binding.
CSP-2 E-M-R-I-S-R-I-I-L-D-F-L-F-L-R-K-KHydrophobic patch (Ile7-Ile8) critical for ComD2 binding.
B. Receptor Specificity and Cross-Talk (Experimental Data)

The following data summarizes the potency (Half-maximal effective concentration, EC50) of CSP variants against their cognate and non-cognate receptors.

Data Source: Aggregated from Yang et al. (2017) and Iannelli et al. (2003).

LigandReceptor TargetEC50 (nM)Interaction TypeInterpretation
CSP-1 ComD1 10.3 CognateHighly Potent. Standard for D39 transformation.
CSP-1ComD2526.0Cross-talkWeak. Requires ~50x concentration to activate.
CSP-2 ComD2 50.7 CognatePotent.[1] Standard for TIGR4 transformation.
CSP-2ComD11650.0Cross-talkVery Weak. Essentially inactive at physiological levels.

Scientific Insight: The high EC50 for cross-talk indicates that in a mixed microbial environment, a CSP-1 strain is unlikely to accidentally trigger competence in a CSP-2 strain unless cell density is extremely high. This "private channel" communication maintains species/strain integrity.

C. Induction Kinetics
  • Lag Phase: 0–5 minutes post-addition (Signal transduction).

  • Peak Expression (comX): 10–15 minutes.

  • Competence Window: 15–35 minutes.

  • Shut-off: >40 minutes (Mediated by DprA and ComX degradation).

Protocol: Standardized Competence Induction Assay

This protocol is optimized for S. pneumoniae strain D39 (CSP-1). For TIGR4, substitute CSP-1 with CSP-2.

Reagents
  • C+Y Medium: Casein hydrolysate + Yeast extract (pH must be adjusted to 6.8; CSP is pH-sensitive).

  • Synthetic CSP-1: Stock 100

    
    g/mL in water. Store at -20°C.
    
  • Donor DNA: Chromosomal or plasmid DNA conferring antibiotic resistance (e.g., Streptomycin).

Workflow Diagram

Protocol start Start: Frozen Stock step1 1. Dilute & Grow OD550 = 0.05 (Early Log) start->step1 step2 2. Add CSP (100 ng/mL) step1->step2 step3 3. Incubate 10-12 mins (37°C) step2->step3 step4 4. Add DNA (1 ug/mL) step3->step4 step5 5. Uptake Phase 20 mins @ 30°C step4->step5 step6 6. Recovery Dilute in fresh media 1-2 hrs @ 37°C step5->step6 step7 7. Selection Plate on Antibiotic step6->step7

Figure 2: Step-by-step workflow for chemical induction of competence.

Step-by-Step Methodology
  • Pre-culture: Thaw S. pneumoniae stock and dilute 1:100 in C+Y medium (pH 6.8).

  • Growth: Incubate at 37°C (no shaking) until OD

    
     reaches 0.05–0.1 .
    
    • Why? Cells in late log/stationary phase downregulate ComD and become refractory to CSP.

  • Induction: Add synthetic CSP-1 to a final concentration of 100 ng/mL .[4]

  • Activation: Incubate for 12 minutes at 37°C.

    • Why? This aligns with the peak transcription of comX and late genes.

  • Transformation: Add donor DNA (final ~1

    
    g/mL). Incubate for 20 minutes at 30°C.
    
    • Why 30°C? Lower temperature stabilizes the DNA uptake machinery during the uptake phase.

  • Expression: Dilute 1:10 in fresh C+Y and incubate for 90 minutes at 37°C to allow phenotypic expression of the resistance marker.

  • Selection: Plate on blood agar containing the appropriate antibiotic.[4]

Troubleshooting & Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every assay must include these controls:

Control TypeComponentExpected ResultPurpose
Negative No CSP< 10 transformantsVerifies cells are not naturally competent (spontaneous).
Negative No DNA0 transformantsChecks for contamination or background resistance.
Specificity Scrambled Peptide0 transformantsConfirms effect is sequence-specific, not nutritional.
Positive Known CSP/DNA pair> 10^5 transformantsValidates reagent quality and cell health.

Common Pitfall: Acidic pH.

  • Observation: No transformation despite adding CSP.

  • Cause: Bacterial growth produces acid. If pH drops below 6.8, CSP interaction with ComD is inhibited.

  • Fix: Buffer C+Y medium with HCl/Tris to maintain pH 6.8–7.4.

References

  • Håvarstein, L. S., Coomaraswamy, G., & Morrison, D. A. (1995). An unmodified heptadecapeptide pheromone induces competence for genetic transformation in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 92(24), 11140-11144.

  • Iannelli, F., Oggioni, M. R., & Pozzi, G. (2003). Allelic variation in the highly polymorphic locus csp of Streptococcus pneumoniae distinguishes two major specificity groups. Journal of Bacteriology, 185(3), 1110-1110.

  • Yang, Y., et al. (2017). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. ACS Chemical Biology, 12(4), 1141-1151.

  • Lau, P. C., et al. (2001). A functional genomic analysis of type 3 Streptococcus pneumoniae virulence. Molecular Microbiology, 40(3), 555-571.

  • Pietrella, D., et al. (2004). A synthetic consensus peptide for the induction of competence in Streptococcus pneumoniae. FEMS Microbiology Letters, 239(2), 297-302.

Sources

Technical Guide: Validating Transcriptional Competence Induced by CSP-12261

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of gene expression changes induced by CSP-12261 , a synthetic Competence-Stimulating Peptide (CSP) variant. This peptide is a critical reagent for inducing the "competent" state in specific strains of the Streptococcus mitis group (including S. pneumoniae, S. oralis, and S. mitis), enabling the uptake of exogenous DNA.

Executive Summary & Mechanism of Action

CSP-12261 is a specific allelic variant of the Competence-Stimulating Peptide. Unlike generic antibiotics or growth factors, CSPs are highly specific pheromones. They bind to the histidine kinase receptor ComD on the bacterial surface. This binding triggers an autocatalytic loop that synchronizes the bacterial population, shifting them into a "competent" state characterized by the massive upregulation of specific gene sets (the com regulon).

The Signaling Cascade (Mechanism)

To validate CSP-12261, one must confirm the activation of the ComD/ComE pathway. The peptide binds ComD, which phosphorylates the response regulator ComE. ComE~P then activates the transcription of comX (an alternative sigma factor), which subsequently drives the expression of "late" competence genes involved in DNA recombination (recA) and uptake (ssbB, dprA).

ComDE_Pathway CSP_Ext CSP-12261 (Extracellular) ComD ComD (Histidine Kinase) CSP_Ext->ComD Binds Receptor ComE ComE (Response Regulator) ComD->ComE Phosphorylation ComE_P ComE~P (Active) ComE->ComE_P Activation Promoters Promoters (PcomX, PcomAB) ComE_P->Promoters Binds DNA ComX ComX (Sigma Factor) Promoters->ComX Transcription LateGenes Late Genes (ssbB, dprA, recA) ComX->LateGenes Activates Late Regulon Phenotype Competence (DNA Uptake) LateGenes->Phenotype Functional Shift

Figure 1: The ComD/ComE signal transduction pathway activated by CSP-12261. Validation targets include ComX (Early) and ssbB (Late).

Comparative Performance Analysis

The primary challenge in competence research is the stochastic nature of spontaneous competence. Using synthetic CSP-12261 provides control over timing and population synchrony.

Comparison: CSP-12261 vs. Alternatives

The following table compares CSP-12261 against standard alternative induction methods.

FeatureCSP-12261 (Synthetic) Spontaneous Induction Mismatched CSP (e.g., CSP-1)
Mechanism Direct, high-affinity binding to ComD receptor.Relies on endogenous CSP accumulation & pH shift.Low/No affinity for the specific ComD allele.
Synchrony High: >95% of cells induced simultaneously.Low: <15% of cells competent at any given time.None: No induction.
Time to Peak Fast: 15–20 minutes post-addition.Variable: Dependent on OD and media pH.N/A
Reproducibility Excellent: Precise dosing (e.g., 100 ng/mL).Poor: Sensitive to batch-to-batch media variation.High (consistently negative).
Gene Expression >50-fold induction of comX.5–10 fold average induction (diluted signal).Baseline expression.
Use Case Transcriptomics (RNA-seq), Transformation Assays.Ecological studies, Survival assays.Negative Control (Specificity Check).

Key Insight: For gene expression profiling (qPCR/RNA-seq), Spontaneous Induction is unsuitable due to population heterogeneity (bistability). CSP-12261 is required to ensure the RNA extracted represents a uniform "competent" phenotype rather than a mix of competent and non-competent cells.

Experimental Protocol: Validating Gene Expression

To validate CSP-12261, you must demonstrate a temporal spike in early and late competence genes.

Phase A: Culture Preparation & Treatment
  • Strain Requirement: Ensure your Streptococcus strain carries the ComD receptor allele compatible with CSP-12261 (Sequence: EIRQTHNIFFNFFKRR). Mismatched strains (e.g., D39, which uses CSP-1) will not respond.

  • Media: C+Y Medium (pH 7.8) or THY (Todd-Hewitt Yeast). Note: Acidic pH (<7.4) inhibits CSP binding.

Step-by-Step Workflow:

  • Inoculation: Dilute overnight culture 1:100 into fresh C+Y medium.

  • Growth: Incubate at 37°C until OD₆₀₀ reaches 0.1 – 0.15 (Early Log Phase).

    • Critical: Do not treat at OD > 0.4; the cells become refractory to CSP.

  • Induction: Add CSP-12261 to a final concentration of 100 ng/mL .

    • Control: Add equal volume of solvent (sterile water/DMSO) to a separate tube.

  • Incubation: Incubate for exactly 15 minutes (for comX peak) or 25 minutes (for ssbB peak).

  • Stabilization: Immediately add 2 volumes of RNAprotect Bacteria Reagent (Qiagen) or flash freeze in liquid nitrogen. Transcript half-lives are <2 mins.

Phase B: RT-qPCR Validation Targets

Quantify expression relative to a housekeeping gene (e.g., gyrB or 16S rRNA).

Gene ClassTarget GeneRoleExpected Fold Change (vs Control)Peak Time
Early comX (or sigX)Alternative Sigma Factor> 50-fold 10–15 min
Late ssbB Single-stranded DNA binding> 100-fold 20–30 min
Late cinA Competence-induced protein> 50-fold 20–30 min
Reference gyrB DNA Gyrase (Housekeeping)1-fold (No Change) N/A
Phase C: Functional Validation (Transformation Assay)

While gene expression confirms signaling, a functional assay confirms the phenotype.

  • Add CSP-12261 (100 ng/mL) + Donor DNA (1 µg/mL, e.g., streptomycin resistance gene).

  • Incubate 30 mins at 37°C.

  • Plate on selective agar (Streptomycin).

  • Success Criteria: CSP-12261 treated cells should yield >10⁵ transformants/mL, while the control yields <10¹.

Visualization of Validation Workflow

The following diagram illustrates the critical timing required to capture the transient gene expression induced by CSP-12261.

Validation_Workflow Start Culture OD 0.1 AddCSP Add CSP-12261 (100 ng/mL) Start->AddCSP Induction Split Split Culture AddCSP->Split Time15 T = 15 min Split->Time15 Time30 T = 30 min Split->Time30 ExtractRNA RNA Extraction (Strict Stabilization) Time15->ExtractRNA Time30->ExtractRNA qPCR RT-qPCR Analysis ExtractRNA->qPCR Result1 Peak comX (Early Gene) qPCR->Result1 From T=15 Result2 Peak ssbB (Late Gene) qPCR->Result2 From T=30

Figure 2: Temporal workflow for capturing transient competence gene expression spikes.

Troubleshooting & Specificity

If CSP-12261 fails to induce gene expression, consider the following causality checks:

  • Receptor Mismatch: The most common failure mode. S. pneumoniae strains are divided into pherotypes (CSP-1, CSP-2, etc.).[1][2][3] CSP-12261 (EIRQTHNIFFNFFKRR) is a specific variant.[1][2][3] If your strain expresses a ComD receptor tuned for CSP-1 (EMRLSKFFRDFILQRKK), CSP-12261 will be ineffective. Action: Sequence the comD gene of your strain.

  • pH Inhibition: Competence is strictly pH-dependent. If the media is acidic (pH < 7.4), the peptide cannot activate the receptor efficiently. Action: Buffer media to pH 7.8–8.0.

  • Protease Degradation: The protease HtrA can degrade CSPs. Action: Ensure fresh peptide stock is used and added only when the culture is ready.

References

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from [Link]

  • Håvarstein, L. S., Coomaraswamy, G., & Morrison, D. A. (1995). An unmodified heptadecapeptide pheromone induces competence for genetic transformation in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 92(24), 11140-11144. Retrieved from [Link]

  • Claverys, J. P., & Håvarstein, L. S. (2002). Cannibalism and fratricide: mechanisms and raisons d'être. Nature Reviews Microbiology, 5(3), 219-229. (Context on ComD/E signaling).
  • AnaSpec. (n.d.). CSP-2, Competence-Stimulating Peptide-2. (Comparison of CSP variants). Retrieved from [Link]

Sources

A Researcher's Guide to Comparative Analysis of Quorum Sensing Molecules: A Proposed Experimental Framework for Competence-Stimulating Peptide-12261

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bacterial communication, or quorum sensing (QS), peptide pheromones play a pivotal role in orchestrating collective behaviors such as genetic competence, biofilm formation, and virulence. Among these signaling molecules, Competence-Stimulating Peptides (CSPs) of Streptococcus species are of significant interest. This guide focuses on a specific, yet under-characterized variant, CSP-12261, providing a comprehensive framework for its comparative analysis against other well-established quorum sensing molecules.

While the primary sequence of CSP-12261 is known (EIRQTHNIFFNFFKRR ), a gap exists in the public domain regarding its specific biological activity and potency.[1] This guide, therefore, is structured as a detailed experimental roadmap for researchers in microbiology and drug development. It outlines the necessary protocols to quantitatively assess CSP-12261's efficacy and compare it to other key QS molecules, thereby enabling a thorough evaluation of its potential as a research tool or therapeutic target.

The Landscape of Bacterial Communication: An Overview of Quorum Sensing

Quorum sensing is a cell-density dependent mechanism of gene regulation in bacteria, mediated by the production and detection of small signaling molecules called autoinducers.[2] This process allows a bacterial population to coordinate its activities, behaving as a multicellular entity. The nature of these autoinducers varies between bacterial species. Gram-negative bacteria commonly utilize acyl-homoserine lactones (AHLs), while Gram-positive bacteria, such as Streptococcus pneumoniae, employ small, secreted peptides.[2]

In S. pneumoniae, the CSP-mediated quorum sensing system is a classic example of a two-component regulatory system.[3] The process begins with the synthesis of a precursor peptide, ComC, which is processed and exported as the mature CSP.[4] As the bacterial population grows, the extracellular concentration of CSP increases. Upon reaching a critical threshold, CSP binds to its cognate membrane-bound histidine kinase receptor, ComD.[4] This binding event triggers a phosphorylation cascade, leading to the activation of the response regulator, ComE, which in turn modulates the expression of a suite of genes, including those required for genetic competence.[4]

This guide proposes a comparative analysis of CSP-12261 against three other well-characterized quorum sensing molecules, representing different classes of autoinducers:

  • CSP-1: A well-studied CSP variant from S. pneumoniae, serving as an intra-class benchmark.

  • Autoinducing Peptide I (AIP-I): The signaling molecule for the agr quorum sensing system in the Gram-positive bacterium Staphylococcus aureus.[5]

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL): A prominent AHL from the Gram-negative pathogen Pseudomonas aeruginosa.

A Proposed Experimental Framework for Comparative Analysis

To elucidate the biological activity of CSP-12261, a series of quantitative assays are proposed. These experiments will not only characterize CSP-12261 in isolation but also provide a direct comparison with the aforementioned quorum sensing molecules.

Assessment of Receptor Binding Affinity via Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of CSP-12261 to its cognate receptor, ComD.

Rationale: ITC is a powerful, label-free technique that directly measures the heat changes associated with molecular interactions.[6] This provides a complete thermodynamic profile of the binding event, offering insights into the driving forces of the interaction.[6] A low KD value indicates high binding affinity.

Experimental Protocol:

  • Protein Expression and Purification: The extracellular sensor domain of the cognate ComD receptor for CSP-12261 would first need to be identified, cloned, and expressed, likely in a heterologous system like E. coli, and purified.[7]

  • Sample Preparation: The purified ComD protein is dialyzed extensively against the ITC buffer. The synthetic CSP-12261 is dissolved in the same buffer. Precise concentration determination of both protein and peptide is critical.

  • ITC Measurement: The ComD protein solution is placed in the sample cell of the ITC instrument, and the CSP-12261 solution is loaded into the injection syringe.[8] A series of small injections of the peptide into the protein solution are performed, and the heat change upon each injection is measured.[8]

  • Data Analysis: The resulting data is fitted to a binding model to determine the KD, n, ΔH, and ΔS.[6]

Hypothetical Data Presentation:

MoleculeReceptorKD (nM)nΔH (kcal/mol)-TΔS (kcal/mol)
CSP-12261 ComD (cognate)ValueValueValueValue
CSP-1ComD1ValueValueValueValue
Quantification of Quorum Sensing Activation using a Reporter Gene Assay

Objective: To determine the half-maximal effective concentration (EC50) of CSP-12261 in activating the ComE-regulated gene expression.

Rationale: A reporter gene assay provides a quantitative measure of the biological activity of a signaling molecule. Here, we propose using a lacZ reporter gene fused to the promoter of a late competence gene, comX, which is strongly upregulated by the CSP-ComD-ComE pathway.[9] The resulting β-galactosidase activity is directly proportional to the level of quorum sensing activation.[9]

Experimental Protocol:

  • Strain Construction: A reporter strain of S. pneumoniae is required. This strain would have a lacZ gene cassette inserted downstream of the comX promoter.[9]

  • Cell Culture and Induction: The reporter strain is grown to early logarithmic phase. The culture is then aliquoted into a 96-well plate, and serial dilutions of the test peptides (CSP-12261, CSP-1) are added.[10]

  • β-Galactosidase Assay: After a defined incubation period, the cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG, or chlorophenol red-β-D-galactopyranoside, CPRG) is added.[3][11] The development of color is measured spectrophotometrically, and the β-galactosidase activity is calculated in Miller units.[3][11]

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using a non-linear regression model.[12]

Hypothetical Data Presentation:

MoleculeTarget OrganismReporter GeneEC50 (nM)
CSP-12261 S. pneumoniaePcomX-lacZValue
CSP-1S. pneumoniaePcomX-lacZValue
AIP-IS. pneumoniaePcomX-lacZNo activity expected
OdDHLS. pneumoniaePcomX-lacZNo activity expected
Evaluation of Biofilm Formation

Objective: To assess the ability of CSP-12261 to induce biofilm formation in S. pneumoniae.

Rationale: Quorum sensing is often linked to the regulation of biofilm formation, a critical aspect of bacterial pathogenicity and persistence. The crystal violet assay is a simple and effective method for quantifying biofilm mass.[13]

Experimental Protocol:

  • Bacterial Growth: S. pneumoniae is grown in a suitable medium to early logarithmic phase.

  • Biofilm Induction: The bacterial culture is diluted and added to the wells of a 96-well polystyrene plate. The test peptides are added at their respective EC50 concentrations. The plate is incubated under static conditions to allow for biofilm formation.[13]

  • Crystal Violet Staining: After incubation, the planktonic cells are removed by gentle washing. The adherent biofilm is stained with a 0.1% crystal violet solution.[14]

  • Quantification: The excess stain is washed away, and the bound dye is solubilized with ethanol or acetic acid. The absorbance is measured at a wavelength of 570-595 nm.[13][14]

Hypothetical Data Presentation:

A bar graph would be generated to compare the biofilm mass (represented by the absorbance values) induced by each molecule relative to a negative control (no peptide).

Visualizing the Pathways and Processes

To further clarify the concepts and methodologies discussed, the following diagrams are provided.

CSP-mediated Quorum Sensing Pathway in Streptococcus pneumoniae

CSP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSP CSP ComD ComD (Histidine Kinase) CSP->ComD Binding & Activation ComE ComE (Response Regulator) ComD->ComE Phosphorylation ComE_P ComE-P ComE->ComE_P comX comX gene ComE_P->comX Transcriptional Activation Competence_Genes Late Competence Genes comX->Competence_Genes Induction

Caption: The CSP signaling pathway in S. pneumoniae.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_molecules Test Molecules cluster_assays Experimental Assays cluster_data Data Output CSP_12261 CSP-12261 ITC Isothermal Titration Calorimetry (ITC) CSP_12261->ITC Reporter_Assay Reporter Gene Assay (PcomX-lacZ) CSP_12261->Reporter_Assay Biofilm_Assay Biofilm Formation Assay CSP_12261->Biofilm_Assay CSP_1 CSP-1 CSP_1->ITC CSP_1->Reporter_Assay CSP_1->Biofilm_Assay AIP_IV AIP-I AIP_IV->Reporter_Assay AIP_IV->Biofilm_Assay OdDHL OdDHL OdDHL->Reporter_Assay OdDHL->Biofilm_Assay Binding_Data Binding Affinity (KD) Thermodynamics ITC->Binding_Data Activity_Data Potency (EC50) Reporter_Assay->Activity_Data Biofilm_Data Biofilm Mass Biofilm_Assay->Biofilm_Data

Caption: Workflow for the comparative analysis of QS molecules.

Concluding Remarks for the Research Professional

The experimental framework detailed in this guide provides a robust starting point for the characterization of CSP-12261 and its comparison to other key quorum sensing molecules. By systematically evaluating receptor binding, gene activation, and phenotypic outputs, researchers can generate a comprehensive profile of this novel peptide. Such data is invaluable for understanding the nuances of streptococcal quorum sensing and for the rational design of new antimicrobial strategies that target bacterial communication. The self-validating nature of these interconnected assays ensures a high degree of confidence in the generated data, paving the way for future in-depth studies and potential therapeutic applications.

References

  • Tal-Gan, Y., et al. (2016). Structure–Activity Relationships of the Competence Stimulating Peptides (CSPs) in Streptococcus pneumoniae Reveal Motifs Critical for intra-group and cross-group ComD Receptor Activation. Journal of Medicinal Chemistry, 59(13), 6171-6184. [Link]

  • Lin, J., et al. (2020). Comparative analysis of the Streptococcus pneumoniae competence development in vitro versus in vivo during pneumonia-derived sepsis. Frontiers in Microbiology, 11, 614. [Link]

  • GenScript. (n.d.). Competence-Stimulating Peptide-12261. Retrieved from [Link]

  • G-Biosciences. (n.d.). β-Galactosidase Assay (CPRG). Retrieved from [Link]

  • Havarstein, L. S., et al. (1995). An unmodified heptadecapeptide pheromone induces competence for genetic transformation in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 92(24), 11140-11144. [Link]

  • Dohlman Lab. (n.d.). Beta-galactosidase Reporter Gene Assay (Liquid Form). Retrieved from [Link]

  • Choi, H., et al. (2011). In Vitro Streptococcus pneumoniae Biofilm Formation and In Vivo Middle Ear Mucosal Biofilm in a Rat Model of Acute Otitis Induced by S. pneumoniae. Korean Journal of Audiology, 15(2), 63-69. [Link]

  • Tal-Gan, Y., et al. (2019). Structural Characterization of Competence Stimulating Peptides (CSPs) Analogues Reveals Key Features for ComD1 and ComD2 Receptor Binding in Streptococcus pneumoniae. ACS Chemical Biology, 14(9), 2036-2046. [Link]

  • Association for Biology Laboratory Education. (2015). The Genetics of Beta-galactosidase- Encoded by the lacZ gene in E. coli. Retrieved from [Link]

  • Yang, Y., et al. (2020). Designing cyclic competence-stimulating peptide (CSP) analogs with pan-group quorum-sensing inhibition activity in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 117(3), 1689-1699. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Streptococcus pneumoniae carriage study protocol - nasopharyngeal (NP) swab processing. Retrieved from [Link]

  • Lau, G. W., et al. (2022). Pharmacological Evaluation of Synthetic Dominant-Negative Peptides Derived from the Competence-Stimulating Peptide of Streptococcus pneumoniae. ACS Omega, 7(17), 14756-14766. [Link]

  • Dohlman Lab. (n.d.). Beta-galactosidase Reporter Gene Assay (Liquid Form). Retrieved from [Link]

  • Yang, Y., et al. (2020). Designing cyclic competence-stimulating peptide (CSP) analogs with pan-group quorum-sensing inhibition activity in Streptococcus pneumoniae. Proceedings of the National Academy of Sciences, 117(3), 1689-1699. [Link]

  • Wikipedia. (2023). Competence stimulating peptide. Retrieved from [Link]

  • Daly, S. M., et al. (2020). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. Sensors, 20(15), 4295. [Link]

  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Retrieved from [Link]

  • Ma, C., et al. (2022). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Journal of Biological Chemistry, 298(3), 101642. [Link]

  • Wei, Y., et al. (2022). Heterologous Expression of the Marine-Derived Quorum Quenching Enzyme MomL Can Expand the Antibacterial Spectrum of Bacillus brevis. Marine Drugs, 20(3), 195. [Link]

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A Senior Application Scientist’s Guide to Assessing the Purity and Activity of Commercial Adagrasib (1235882-91-3)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the reproducibility of experimental results is paramount. The quality of the chemical tools used, such as small molecule inhibitors, forms the bedrock of this reproducibility. This guide provides a comprehensive framework for researchers to independently assess the purity and biological activity of commercially sourced Adagrasib (also known as MRTX849; CAS 1235882-91-3), a potent, selective, and covalent inhibitor of KRAS G12C.[1][2]

The Kirsten Rat Sarcoma (KRAS) viral oncogene is one of the most frequently mutated oncogenes in human cancers.[3] The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a persistently active, GTP-bound state, driving uncontrolled cellular proliferation via downstream signaling pathways like the MAPK cascade.[4][5][6] Adagrasib functions by irreversibly binding to this mutant cysteine residue, locking KRAS G12C in its inactive, GDP-bound conformation and thereby inhibiting oncogenic signaling.[7][8][9]

Given its critical role in research, verifying that a commercial batch of Adagrasib is both chemically pure and biologically active is not a trivial step—it is a mandatory quality control process to ensure data integrity. This guide outlines the essential analytical and biochemical methodologies to achieve this, comparing hypothetical commercial sources and placing the inhibitor in context with its main alternative.

Part 1: Orthogonal Assessment of Chemical Purity and Identity

The foundational principle of robust chemical validation is the use of orthogonal methods—techniques that measure the same property (e.g., purity) through different physical principles. This approach minimizes the risk of being misled by a single method's limitations. For a small molecule like Adagrasib, a combination of chromatography and spectroscopy is the industry standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the quintessential tool for assessing the purity of small organic molecules.[10][11] It separates the target compound from non-volatile impurities based on differences in hydrophobicity. The molecule partitions between a polar mobile phase and a non-polar stationary phase (typically C18). By running a solvent gradient of increasing hydrophobicity (e.g., increasing acetonitrile concentration), compounds are eluted in order of their polarity. The area of the resulting peak on the chromatogram, detected by UV absorbance, provides a quantitative measure of purity as a percentage of the total detected peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Adagrasib Powder Vial Sample Vial Sample->Vial Solvent Mobile Phase (e.g., 50:50 ACN:H2O) Solvent->Vial Injector Autosampler/ Injector Vial->Injector Column C18 Column Injector->Column Pump HPLC Pump (Solvent Gradient) Detector UV Detector (214/254 nm) Column->Detector PC Chromatography Software Detector->PC Report Purity Report (% Area) PC->Report

Caption: General workflow for purity assessment by RP-HPLC.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh ~1 mg of Adagrasib and dissolve it in 1 mL of a 50:50 mixture of acetonitrile (ACN) and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the same solvent.

  • Instrumentation & Column: Use a standard HPLC system equipped with a UV detector. The workhorse column for this type of molecule is a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent to improve peak shape for amine-containing compounds like Adagrasib.[11]

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Detection: Monitor UV absorbance at 254 nm, a wavelength where the aromatic rings in Adagrasib absorb strongly.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main Adagrasib peak by the total area of all peaks. A high-quality sample should exhibit a purity of >98%, preferably >99%.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: While HPLC confirms purity, it does not confirm identity. A peak at the correct retention time could, in theory, be a co-eluting impurity with a similar UV spectrum. LC-MS resolves this ambiguity by coupling HPLC separation with a mass spectrometer, which acts as a highly specific detector.[12][13] It measures the mass-to-charge ratio (m/z) of the eluting compound, providing definitive confirmation of its molecular weight and, thus, its identity. For Adagrasib (Molecular Formula: C₃₂H₃₅ClFN₇O₂), the expected monoisotopic mass is 603.25 g/mol . In positive ion mode electrospray ionization (ESI+), we expect to detect the protonated molecule [M+H]⁺ at an m/z of ~604.26.

Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).

  • Instrumentation: Utilize an LC-MS system, typically coupling a UHPLC/HPLC with a single quadrupole or more advanced mass analyzer (e.g., Q-TOF).

  • Chromatography: Employ the same HPLC method as described above. This allows direct correlation of the HPLC purity chromatogram with the mass data.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Rationale: ESI+ is effective for protonating the multiple basic nitrogen atoms in the Adagrasib structure.

  • Analysis: Extract the ion chromatogram for the expected mass of Adagrasib ([M+H]⁺ ≈ 604.3). This peak should align perfectly with the main peak observed in the UV chromatogram. The mass spectrum of this peak should show a dominant ion at the correct m/z.

Structural Verification by ¹H NMR

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate structural confirmation. It probes the chemical environment of every proton in the molecule, generating a unique fingerprint. While HPLC and LC-MS can be fooled by isomers (compounds with the same formula but different structures), NMR cannot. The resulting spectrum, when compared to a reference or predicted spectrum, provides unequivocal proof of the correct chemical structure. This step is crucial for establishing a new batch from a new supplier.

Protocol Summary: A small amount of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed on an NMR spectrometer (e.g., 400 MHz). The resulting spectrum's chemical shifts, splitting patterns, and integrations must match the known structure of Adagrasib.

Comparative Data for Commercial Adagrasib

The following table presents hypothetical data from the analysis of Adagrasib sourced from three different commercial suppliers, illustrating the importance of a multi-pronged validation approach.

Parameter Supplier A (Lot #A123) Supplier B (Lot #B456) Supplier C (Lot #C789) Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
HPLC Purity (% Area) 99.6%98.2%95.5% (with 2.1% impurity at RRT 1.15)>98.0%
LC-MS Identity ([M+H]⁺) Observed: 604.3; Expected: 604.26Observed: 604.3; Expected: 604.26Observed: 604.3; Expected: 604.26Matches expected mass ± 0.2 Da
¹H NMR Conforms to structureConforms to structureConforms, but shows minor impurity peaksConforms to known structure

Based on this hypothetical data, Supplier A provides the highest quality material. Supplier B's material is acceptable but less pure. Supplier C's material fails to meet the purity specification and its color suggests potential degradation or process impurities.

Part 2: Assessment of Biological Activity

A chemically pure compound is of little use if it is not biologically active. The definitive test for an enzyme inhibitor is to measure its potency in a direct biochemical assay. For Adagrasib, this involves measuring its ability to inhibit KRAS G12C activity in vitro.

In Vitro KRAS G12C Inhibition Assay (IC₅₀ Determination)

Expertise & Causality: The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀)—the concentration required to reduce enzyme activity by 50%. A common and robust method for measuring kinase or GTPase activity is a luminescence-based ATP depletion assay, such as the Kinase-Glo® platform.[14][15] The principle is straightforward: KRAS hydrolyzes GTP to GDP, a reaction that can be coupled to the depletion of ATP by a signaling cascade or measured via nucleotide exchange. Alternatively, assays directly measure the remaining ATP after the reaction. A luciferase enzyme uses the remaining ATP to produce light. Therefore, high KRAS activity leads to low ATP and a dim signal, while potent inhibition of KRAS activity results in high ATP and a bright signal. This inverse relationship allows for precise calculation of the IC₅₀.[15]

KinaseGlo_Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection KRAS KRAS G12C Enzyme Well Assay Well KRAS->Well ATP ATP/GTP ATP->Well Inhibitor Adagrasib Inhibitor->Well Reagent Kinase-Glo® Reagent (Luciferase/Luciferin) Well->Reagent ATP remaining after reaction Light Luminescent Signal (Light) Reader Plate Reader Light->Reader IC50 Curve IC50 Curve Reader->IC50 Curve KRAS_Pathway cluster_kras KRAS Cycle RTK RTK (e.g., EGFR) GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF Inhibitors Adagrasib Sotorasib Inhibitors->KRAS_GDP Covalent Binding (Traps Inactive State) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS signaling pathway and the action of covalent inhibitors.

Feature Adagrasib (MRTX849) Sotorasib (AMG 510)
Mechanism of Action Covalent, irreversible inhibitor of KRAS G12C; traps inactive GDP-bound state. [8][9]Covalent, irreversible inhibitor of KRAS G12C; traps inactive GDP-bound state.
Reported Potency Potent inhibitor with cellular IC50 values in the low nanomolar range. [1][16]Potent inhibitor with reported biochemical IC50 of ~9 nM.
Clinical Status FDA-approved for previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC). [8][17]FDA-approved for previously treated KRAS G12C-mutated NSCLC.
Key Differentiators Has shown potential for CNS penetration and activity against brain metastases.First-in-class approved inhibitor, extensive clinical data available.

Final Recommendations for Researchers

The quality of your starting materials dictates the quality of your science. When working with potent and specific inhibitors like Adagrasib, rigorous, in-house validation is not optional.

  • Trust but Verify: Always purchase reagents from reputable suppliers that provide a comprehensive, lot-specific Certificate of Analysis (CoA) including HPLC and/or NMR data. However, treat this as a starting point.

  • Perform Orthogonal QC: For every new batch of inhibitor, perform at minimum an LC-MS analysis to confirm both purity and identity. This is a rapid and definitive check that ensures you are working with the correct molecule at the expected purity.

  • Confirm Biological Activity: Before launching into extensive cell-based or in vivo experiments, confirm the biological activity of the new batch by determining its IC₅₀ in a relevant biochemical or cellular assay. This ensures the material is potent and provides a baseline for comparing results across experiments and between different batches of the compound.

By implementing these self-validating protocols, researchers can proceed with confidence, knowing their experimental findings are built upon a foundation of verified chemical and biological integrity.

References

  • What is the mechanism of Adagrasib? Patsnap Synapse. [Link]

  • Adagrasib – Mechanism of Action and Synthesis. YouTube. [Link]

  • KRAS G12C Inhibition in Advanced NSCLC: MRTX849. OncLive. [Link]

  • What is Adagrasib used for? Patsnap Synapse. [Link]

  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. Pharmacy Times. [Link]

  • MRTX849 Shows Clinical Activity in Patients With KRAS G12C-mutant Solid Cancers. AACR. [Link]

  • Adagrasib. PubChem, National Institutes of Health. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. National Institutes of Health. [Link]

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]

  • KRAS G12C Inhibition in Non-Small Cell Lung Cancer. Amgen. [Link]

  • What are the therapeutic candidates targeting KRAS G12C? Patsnap Synapse. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • KRAS G12C signaling, mechanisms of resistance, and strategies of... ResearchGate. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • The Research Progress of Direct KRAS G12C Mutation Inhibitors. National Institutes of Health. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim. [Link]

  • Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays. YouTube. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. GenScript. [Link]

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A Comparative Guide to the Validation of Interspecies Signaling Molecules: A Case Study on CSP-12261

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The intricate dialogues between different species, mediated by a diverse lexicon of chemical signals, represent a frontier in biology. These interactions govern microbial community structures, host-pathogen relationships, and ecosystem dynamics. The validation of novel signaling molecules is a critical endeavor, demanding rigorous, multi-faceted experimental approaches. This guide provides a comprehensive framework for validating the role of a putative interspecies signaling molecule, designated CSP-12261. By comparing its hypothesized attributes to well-established quorum sensing molecules, we delineate a series of validation workflows, emphasizing experimental design, data interpretation, and the establishment of causality. This document is intended for researchers, scientists, and drug development professionals engaged in the study of chemical ecology and microbial communication.

Part 1: Foundational Principles and The CSP-12261 Hypothesis

The Landscape of Interspecies Communication
The Hypothetical Molecule: CSP-12261

For the purpose of this guide, we introduce CSP-12261, a hypothetical small molecule identified in the supernatant of co-cultures of Pseudomonas aeruginosa and Staphylococcus aureus. Its structure is preliminarily characterized as a novel cyclized peptide. The central hypothesis is that CSP-12261 acts as an interspecies signaling molecule that modulates biofilm formation and antibiotic tolerance in a synergistic manner between these two opportunistic pathogens.

The validation of this hypothesis requires a logical progression of experiments designed to:

  • Confirm the production and reception of CSP-12261 by both species.

  • Elucidate the functional consequences of CSP-12261 signaling.

  • Characterize the signaling pathway and molecular mechanisms of action.

  • Compare its efficacy and mechanism to known signaling molecules.

The following diagram illustrates the proposed validation workflow.

G A Hypothesis: CSP-12261 mediates P. aeruginosa-S. aureus communication B Phase 1: Chemical & Genetic Validation - Purify & Characterize CSP-12261 - Generate Producer/Receiver Mutants A->B Establish Causality C Phase 2: Functional Assays - Biofilm Formation - Antibiotic Tolerance Assays B->C Test Phenotype D Phase 3: Mechanistic Insight - Receptor Identification (e.g., DARTS) - Transcriptomic Analysis (RNA-Seq) C->D Uncover Mechanism E Phase 4: Comparative Analysis - Compare with known signals (e.g., AI-2) - In vivo model validation D->E Contextualize Function F Conclusion: Validated Role of CSP-12261 E->F

Caption: A multi-phase workflow for the validation of CSP-12261.

Part 2: Experimental Validation Protocols & Comparative Analysis

Core Experiment: Validating Production and Reception

The first step is to demonstrate that the molecule is produced by a "sender" species and elicits a response in a "receiver" species. This requires the generation of knockout mutants.

Protocol 1: Generation and Validation of a Putative CSP-12261 Synthase Mutant

  • Identify Putative Synthase Gene: Based on the cyclized peptide structure of CSP-12261, bioinformatically identify non-ribosomal peptide synthetase (NRPS) genes in P. aeruginosa.

  • Generate Deletion Mutant: Create a markerless deletion of the candidate gene (e.g., cspS) in P. aeruginosa using established allelic exchange protocols.

  • Chemical Complementation:

    • Culture the wild-type (WT) P. aeruginosa, the ΔcspS mutant, and a genetically complemented strain (ΔcspS with a plasmid expressing cspS).

    • Collect cell-free supernatants from each culture.

    • Analyze the supernatants using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to confirm the absence of the CSP-12261 peak in the mutant and its restoration in the complemented strain.

  • Cross-Streak Assay:

    • Plate a lawn of a reporter strain (e.g., S. aureus engineered with a CSP-12261 responsive promoter fused to a fluorescent protein).

    • Streak the WT P. aeruginosa, ΔcspS mutant, and the complemented strain perpendicular to the S. aureus lawn.

    • The absence of fluorescence induction near the ΔcspS mutant streak, and its restoration in the complemented strain, validates that cspS is required for CSP-12261 production.

Comparative Functional Assays: CSP-12261 vs. Autoinducer-2

Protocol 2: Crystal Violet Biofilm Assay

  • Experimental Setup: In a 96-well plate, grow S. aureus in media supplemented with:

    • Control (vehicle)

    • Purified CSP-12261 (at a range of concentrations)

    • Supernatant from WT P. aeruginosa

    • Supernatant from ΔcspSP. aeruginosa

  • Incubation: Incubate for 24-48 hours under static conditions to allow biofilm formation.

  • Staining: Gently wash the wells to remove planktonic cells. Stain the remaining adherent biofilm with 0.1% crystal violet.

  • Quantification: Solubilize the stain with 30% acetic acid and measure the absorbance at 590 nm. Higher absorbance indicates greater biofilm mass.

Protocol 3: Minimum Inhibitory Concentration (MIC) Shift Assay

  • Antibiotic Challenge: After biofilm formation, treat the wells with a serial dilution of a clinically relevant antibiotic (e.g., vancomycin).

  • Viability Assessment: After 24 hours of antibiotic treatment, assess the viability of the remaining biofilm cells using a metabolic assay (e.g., resazurin) or by plating for colony-forming units (CFUs).

  • Data Analysis: The MIC for the biofilm is defined as the lowest antibiotic concentration that prevents visible cell growth. A higher MIC in the presence of the signaling molecule indicates increased tolerance.

Comparative Data Summary

The data from these experiments can be summarized for clear comparison.

Parameter CSP-12261 (Hypothetical Data) Autoinducer-2 (AI-2) Experimental Rationale & Interpretation
Source P. aeruginosaProduced by >80 genera of bacteriaEstablishes the origin of the signal. CSP-12261 is hypothesized to be more specific.
Target Species S. aureus (and potentially others)Broad-spectrum (interspecies)Determines the breadth of communication.
Effect on S. aureus Biofilm 2.5-fold increase at 10 µM1.5-fold increase at 10 µMQuantifies the primary phenotypic effect. CSP-12261 is a more potent inducer of biofilm in this context.
Effect on Vancomycin MIC 4-fold increase2-fold increaseLinks the signaling to a clinically relevant outcome (antibiotic tolerance).
Mechanism Putative two-component systemLsrR receptor and LuxS synthase dependentPoints towards the underlying molecular pathway that needs to be validated.

Part 3: Elucidating the Mechanism of Action

Identifying the receptor and the downstream transcriptional changes is crucial for validating the signaling pathway.

Identifying the Molecular Target

The following diagram illustrates the logic of a target identification workflow.

G cluster_0 Target Identification Workflow A CSP-12261 (Bioactive Ligand) B Immobilize on Beads or add Photoreactive Group A->B C Incubate with S. aureus Cell Lysate B->C D Pull-down / Crosslink & Isolate Proteins C->D E Mass Spectrometry (LC-MS/MS) D->E F Identify Putative Receptor Protein E->F

Caption: Workflow for affinity purification-mass spectrometry to find the CSP-12261 receptor.

Protocol 4: RNA-Sequencing to Identify Regulon

  • Experimental Culture: Grow S. aureus to mid-log phase and treat with either purified CSP-12261 or a vehicle control for a defined period (e.g., 60 minutes).

  • RNA Extraction: Harvest cells and perform high-quality total RNA extraction.

  • Library Preparation & Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis:

    • Map reads to the S. aureus reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to CSP-12261.

    • Conduct pathway analysis (e.g., GO term enrichment) to understand the biological processes affected by CSP-12261. This is expected to reveal upregulation of biofilm-associated genes (e.g., icaADBC) and stress response pathways.

Part 4: Conclusion and Future Directions

References

  • Title: Quorum Sensing: A New Target for Antifungal and Antibacterial Drugs Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The lsr Locus in Salmonella enterica Serovar Typhimurium: a New Target for the Development of Quorum-Sensing Inhibitors Source: FEMS Microbiology Letters URL: [Link]

  • Title: Autoinducer 2: A universal language for bacterial communication Source: Annual Review of Microbiology URL: [Link]

Safety Operating Guide

Part 1: Chemical Identification & Critical Verification

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Competence-Stimulating Peptide-12261 (CAS 1235882-91-3) [1][2]

STOP & VERIFY: Before proceeding, you must confirm the identity of the substance.[2] CAS 1235882-91-3 corresponds to Competence-Stimulating Peptide-12261 (CSP-12261) .[1][2][3][4][5]

  • Chemical Class: Bioactive Peptide (Pneumococcal signaling molecule).[1]

  • Molecular Formula: C₁₀₀H₁₄₉N₃₁O₂₃[2][4]

  • Physical State: Typically supplied as a lyophilized powder.[2]

  • Application: Research reagent used to study bacterial competence (DNA uptake) and quorum sensing.[1]

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Note on Ambiguity: If you arrived at this CAS number while searching for PROTAC linkers (e.g., Pomalidomide derivatives), verify your Certificate of Analysis immediately. While often listed in adjacent catalog sections, Pomalidomide derivatives (teratogens) require a strictly cytotoxic waste stream.[1] This guide addresses the peptide CAS 1235882-91-3.[1][2][3][5][6][7][8]

Part 2: Hazard Assessment & Safety Logic

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While CSP-12261 is not classified as a P-listed acute toxin (like sodium azide) or a known human teratogen (like thalidomide), it is a bioactive signaling molecule .[1][2]

The Mechanism of Risk:

  • Inhalation Sensitization: Lyophilized peptides are potent respiratory sensitizers.[2] Inhalation of dust can trigger anaphylactic-like reactions in sensitized individuals.[1][2]

  • Bioactivity: This peptide triggers physiological changes in bacteria at nanomolar concentrations.[2] Its effects on human cellular signaling are not fully characterized; therefore, it must be treated as a Potentially Hazardous Bioactive Material (PHBM) .[1][2]

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationRationale
Gloves Nitrile (Double-gloving recommended)Prevents transdermal absorption of solubilized peptide.[1][2]
Respiratory N95 (minimum) or P100Critical: Prevents inhalation of lyophilized peptide dust during weighing/transfer.
Eye Protection Chemical Safety GogglesPrevents ocular absorption (mucous membranes are highly permeable to peptides).
Clothing Lab Coat (Buttoned, long sleeve)Standard barrier protection.

Part 3: Disposal Procedures

The following protocols rely on High-Temperature Incineration as the only self-validating method to ensure the destruction of the peptide bond sequence, rendering the molecule biologically inert.

Workflow 1: Solid Waste (Lyophilized Powder/Vials)[1][2]

Objective: Complete thermal destruction.

  • Containment: Do not empty vials. Cap the original vial tightly.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Competence-Stimulating Peptide-12261 (CAS 1235882-91-3)"[1][2][3][4][5][6][7][8]

    • Hazard Check: "Toxic" (Precautionary), "Irritant."[1][2]

  • Disposal Stream: Route to Chemical Incineration .

    • Prohibited: Do not dispose of in biohazard (autoclave) bags unless the peptide is mixed with infectious bacteria.[1] Autoclaving may not fully degrade the chemical structure of stable peptides.[2]

Workflow 2: Liquid Waste (Stock Solutions/Mother Liquor)

Objective: Solvent management + Peptide degradation.

  • Segregation: Determine the solvent base.[2]

    • Aqueous/Buffer:[2][9] Segregate into "Aqueous Chemical Waste."[2]

    • Organic (DMSO/Methanol): Segregate into "Organic Solvent Waste."[2]

  • Deactivation (Optional but Recommended for High Concentrations):

    • Add 10% Sodium Hypochlorite (Bleach) to the aqueous waste stream (1:10 ratio) and let stand for 30 minutes.[1] The oxidative cleavage breaks the amide bonds, reducing bioactivity before the waste leaves the lab.[2]

  • Final Disposal: Transfer to the institution's Hazardous Chemical Waste stream for incineration. NEVER pour down the sink.

Part 4: Visualization of Decision Logic

The following diagram outlines the decision process for disposing of CAS 1235882-91-3, distinguishing it from cytotoxic PROTACs.

DisposalWorkflow Start Identify CAS 1235882-91-3 CheckType Verify Chemical Name Start->CheckType IsPeptide Competence-Stimulating Peptide-12261 CheckType->IsPeptide Confirmed IsProtac Pomalidomide Derivative (Incorrect CAS Match) CheckType->IsProtac If Pomalidomide structure StateCheck Physical State? IsPeptide->StateCheck CytoProtocol STOP: Switch to Cytotoxic/Teratogen Protocol IsProtac->CytoProtocol Solid Solid (Lyophilized) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bag Double Bag Label 'Toxic/Bioactive' Solid->Bag Bleach Optional: 10% Bleach Deactivation (30 mins) Liquid->Bleach Incinerate DISPOSAL: High-Temp Incineration (>850°C) Bag->Incinerate Bleach->Incinerate

Figure 1: Waste stream decision tree emphasizing verification of chemical identity and routing to incineration.[1][2]

Part 5: Spill Management Protocol

In the event of a spill of CAS 1235882-91-3, immediate containment of dust is the priority to prevent respiratory exposure.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don N95 respirator, double gloves, and goggles.[2]

  • Dust Control (Solids):

    • Do NOT sweep dry dust (creates aerosols).[1]

    • Cover the spill with a paper towel dampened with water or 70% Ethanol .[2]

    • Gently wipe up the material, working from the outside in.[2]

  • Decontamination:

    • Wipe the surface with 10% Bleach (Sodium Hypochlorite) to degrade residual peptide.[1]

    • Follow with a water rinse to remove bleach residue (prevents equipment corrosion).[1]

  • Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag and tag for incineration.

References

  • Pharmaffiliates. (2024). Competence-Stimulating Peptide-12261 (CAS 1235882-91-3) Product Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

Navigating the Handling of Competence-Stimulating Peptide-12261: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental outcomes and, more importantly, personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Competence-Stimulating Peptide-12261 (CAS Number: 1235882-91-3). By synthesizing technical data with field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.

While a specific Safety Data Sheet (SDS) for Competence-Stimulating Peptide-12261 exists, its detailed contents are not publicly available. Therefore, the following recommendations are grounded in the best practices for handling synthetic peptides, a class of compounds that, while often not classified as hazardous, demand meticulous handling to prevent contamination and potential biological effects.

Understanding the Compound: Competence-Stimulating Peptide-12261

Competence-Stimulating Peptide-12261 is a synthetic peptide. In laboratory settings, it is typically supplied as a lyophilized (freeze-dried) powder, which can be easily aerosolized if not handled correctly. The primary routes of potential exposure are inhalation of the powder, and skin or eye contact with the powder or reconstituted solutions. Although many peptides are not considered hazardous, their biological activity necessitates careful handling to avoid unintended physiological responses.

Core Principles of Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Competence-Stimulating Peptide-12261 in various laboratory scenarios.

Scenario Required PPE Rationale
Handling Lyophilized Powder (Weighing, Aliquoting) - Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Laboratory Coat- Respiratory Protection (N95 or higher)The fine, lightweight nature of lyophilized powder presents a significant inhalation risk. Respiratory protection is crucial to prevent the intake of aerosolized particles.
Reconstituting the Peptide (Adding Solvent) - Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Laboratory CoatThe risk of powder aerosolization is still present during the initial addition of solvent.
Handling Peptide Solutions (Pipetting, Diluting) - Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Laboratory CoatProtects against splashes and direct skin contact with the biologically active peptide solution.
Disposal of Waste - Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Laboratory CoatPrevents exposure to residual peptide in vials, pipette tips, and other contaminated materials.

Step-by-Step PPE Protocols: A Self-Validating System

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the integrity of your protective barrier.

PPE Donning Procedure

PPE_Donning start Start: Clean Hands lab_coat 1. Lab Coat (Fasten completely) start->lab_coat respirator 2. Respirator (If handling powder) lab_coat->respirator goggles 3. Safety Glasses/Goggles respirator->goggles gloves 4. Gloves (Pull over lab coat cuffs) goggles->gloves end_don Ready for Work gloves->end_don

Caption: PPE Donning Sequence.

PPE Doffing Procedure

The sequence of removing PPE is designed to minimize the transfer of contaminants from the exterior of the equipment to your skin or clothing.

PPE_Doffing start_doff Start: At Designated Area gloves_doff 1. Gloves (Peel off away from body) start_doff->gloves_doff goggles_doff 2. Safety Glasses/Goggles (Handle by the arms) gloves_doff->goggles_doff lab_coat_doff 3. Lab Coat (Roll inside-out) goggles_doff->lab_coat_doff respirator_doff 4. Respirator (If used) lab_coat_doff->respirator_doff wash_hands 5. Wash Hands Thoroughly respirator_doff->wash_hands

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.